molecular formula C9H12BrN3O B2989236 6-Bromo-2-morpholin-4-ylpyridin-3-amine CAS No. 220499-47-8

6-Bromo-2-morpholin-4-ylpyridin-3-amine

Cat. No.: B2989236
CAS No.: 220499-47-8
M. Wt: 258.119
InChI Key: NCADJQCSZDXPHH-UHFFFAOYSA-N
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Description

6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS 220499-47-8) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyridine core substituted with both a bromine atom and a morpholine ring, a combination that provides a versatile building block for the synthesis of more complex molecules. The morpholine moiety is a privileged structure in drug design, known to enhance pharmacokinetic properties and is found in several therapeutic agents . The primary research application of this compound is as a synthetic intermediate. It serves as a direct precursor to 6-morpholin-4-ylpyridin-3-amine, which is a key starting material for generating diverse libraries of nitrogen-containing heterocycles . Researchers have utilized this core structure to synthesize novel compounds with significant biological activities. Derivatives have demonstrated promising antiurease activity , with one study identifying a 1,3-thiazole derivative (synthesized from a related intermediate) as a potent inhibitor (IC50 = 2.37 ± 0.19 μM) . Furthermore, this morpholine-pyridine backbone has been incorporated into novel compounds exhibiting antimicrobial properties , showing activity against strains such as M. smegmatis , C. albicans , and S. cerevisiae . The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to explore extensive structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-morpholin-4-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-2-1-7(11)9(12-8)13-3-5-14-6-4-13/h1-2H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCADJQCSZDXPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Forward

The landscape of medicinal chemistry is perpetually expanding, driven by the pursuit of novel molecular scaffolds that offer unique pharmacodynamic and pharmacokinetic profiles. Substituted pyridines are a cornerstone of this endeavor, prized for their ability to engage in a multitude of biological interactions. This guide focuses on a specific, yet intriguing, member of this family: 6-Bromo-2-morpholin-4-ylpyridin-3-amine .

While a dedicated CAS number for this compound is not readily found in publicly accessible databases, indicating its status as a potentially novel or specialized research chemical, its constituent moieties—a brominated pyridine core, a strategic amino group, and a versatile morpholine substituent—suggest a rich potential for applications in drug discovery. The morpholine ring, in particular, is recognized as a "privileged structure" in medicinal chemistry, often imparting favorable properties such as improved solubility, metabolic stability, and target engagement.[1][2][3]

This document serves as an in-depth technical guide, offering a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications, all grounded in established chemical principles and supported by authoritative literature. Our objective is to provide researchers and drug development professionals with a comprehensive and scientifically rigorous foundation for synthesizing, characterizing, and exploring the therapeutic potential of this promising scaffold.

Molecular Overview and Physicochemical Properties

The structure of 6-Bromo-2-morpholin-4-ylpyridin-3-amine combines several key features that are highly sought after in medicinal chemistry. The pyridine ring provides a rigid scaffold with a defined vector for its substituents. The bromine atom at the 6-position serves as a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.[4] The amino group at the 3-position is a key hydrogen bond donor and can be crucial for target recognition. Finally, the morpholine at the 2-position can significantly influence the molecule's solubility and pharmacokinetic profile.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 6-Bromo-2-morpholin-4-ylpyridin-3-amine is presented below. These values are calculated using established computational models and provide a valuable starting point for experimental design.

PropertyPredicted Value
Molecular Formula C₉H₁₃BrN₄O
Molecular Weight 273.13 g/mol
LogP (Partition Coefficient) 1.5 - 2.5
Topological Polar Surface Area (TPSA) 55.4 Ų
Hydrogen Bond Donors 1 (from the amine group)
Hydrogen Bond Acceptors 4 (2 from morpholine, 2 from pyridine)
Rotatable Bonds 1

Note: These properties are estimations and should be confirmed experimentally. The predicted properties suggest that the molecule aligns well with general guidelines for oral bioavailability.[5]

Proposed Synthetic Route and Experimental Protocol

The synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine can be logically approached through a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic chemistry.[6][7] The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack, making the displacement of a halide at these positions feasible.[6]

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a di-substituted pyridine precursor, such as 2,6-dibromo-3-nitropyridine. The synthesis would proceed through a sequential, regioselective substitution of the bromine atoms, followed by the reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

G A 2,6-Dibromo-3-nitropyridine B 6-Bromo-2-morpholino-3-nitropyridine A->B  Morpholine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat   C 6-Bromo-2-morpholin-4-ylpyridin-3-amine B->C  Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C)  

Caption: Proposed two-step synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-morpholino-3-nitropyridine

  • Reaction Setup: To a solution of 2,6-dibromo-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The preferential substitution at the 2-position is anticipated due to the electronic activation by the adjacent nitro group.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

  • Reaction Setup: Dissolve the purified 6-bromo-2-morpholino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water. Add ammonium chloride (NH₄Cl) (4.0 eq) and iron powder (Fe) (5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purification by column chromatography or recrystallization will afford the final compound, 6-Bromo-2-morpholin-4-ylpyridin-3-amine.

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the standard analytical techniques to be employed.

G Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS/HRMS) Start->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy NMR->IR Functional Group Confirmation MS->IR Purity Purity Analysis (HPLC) IR->Purity Purity Assessment Final Confirmed Structure and Purity Purity->Final

Caption: Standard workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery

The structural motifs present in 6-Bromo-2-morpholin-4-ylpyridin-3-amine suggest its potential as a valuable scaffold in several areas of drug discovery.

  • Kinase Inhibitors: The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology. The amino group and the pyridine nitrogen can form key hydrogen bonds within the ATP-binding pocket of various kinases. The bromine atom at the 6-position provides a vector for further modification to enhance potency and selectivity.

  • Central Nervous System (CNS) Agents: The morpholine moiety is frequently incorporated into CNS-active compounds to improve their pharmacokinetic properties, such as blood-brain barrier permeability.[8] Its ability to modulate polarity and solubility makes it a valuable addition for targeting neurological disorders.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a high-value fragment in FBDD campaigns. The distinct functionalities allow for the exploration of chemical space in a modular fashion. The bromine atom is particularly useful for fragment elaboration using techniques like the Suzuki or Buchwald-Hartwig cross-coupling reactions.[4]

Safety and Handling

While specific toxicity data for 6-Bromo-2-morpholin-4-ylpyridin-3-amine is unavailable, it is prudent to handle the compound with care, adhering to standard laboratory safety protocols. Based on its constituent parts, the following hazards should be considered:

  • Halogenated Organic Compounds: Can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Amines: Can be corrosive and may cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Work in a well-ventilated fume hood.

For detailed handling and disposal procedures, a material safety data sheet (MSDS) should be consulted, if available from a commercial supplier, or generated based on the known hazards of analogous compounds.

Conclusion

6-Bromo-2-morpholin-4-ylpyridin-3-amine represents a promising, albeit underexplored, chemical entity with significant potential for drug discovery and development. This guide has provided a comprehensive overview, including a plausible and detailed synthetic route, predicted physicochemical properties, and a discussion of its potential therapeutic applications. The strategic combination of a functionalized pyridine core with the advantageous morpholine moiety makes this compound a compelling candidate for further investigation. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related molecular scaffolds, ultimately contributing to the advancement of medicinal chemistry.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

  • (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... - ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. Available at: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC - NIH. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5696-5703. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Analysis of physicochemical properties of protein–protein interaction modulators suggests stronger alignment with the “rule of five” - PMC. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc., 146(43), 29847–29856. Available at: [Link]

  • Physicochemical properties of compounds (PY 1-9) - ResearchGate. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization - ResearchGate. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed. Available at: [Link]

  • Enhancing the Physiochemical Properties of Puerarin via L-Proline Co-Crystallization - PMC. Available at: [Link]

  • Unraveling the Physicochemical Properties of Poly(2- n -propyl-2-oxazoline), a Promising Pharmaceutical Excipient | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Monograph: 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics, Synthetic Utility, and Pharmacophore Integration

Executive Summary

This technical guide provides a comprehensive analysis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 220499-47-8), a critical heterocyclic intermediate in the synthesis of PI3K/mTOR kinase inhibitors. While the nominal molecular weight is often cited for general inventory, this guide focuses on the precise isotopic mass distribution required for high-resolution mass spectrometry (HRMS) and the stoichiometric rigor needed for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

For researchers in high-throughput screening (HTS) and lead optimization, reliance on a single "average" molecular weight can lead to errors in LC-MS deconvolution. Due to the presence of Bromine, this compound exhibits a characteristic 1:1 isotopic split.

Quantitative Data Table
PropertyValueTechnical Note
Average Molecular Weight 258.12 g/mol Used for molarity calculations and stoichiometry.[1]
Monoisotopic Mass (

Br)
257.0164 Da The primary peak for HRMS identification.
Isotopic Mass (

Br)
259.0143 Da The secondary peak (approx. equal intensity).
Molecular Formula

Element Count 26 atomsHeavy atom count: 14
Topological Polar Surface Area 58.2

Predictive of membrane permeability (Rule of 5 compliant).
LogP (Predicted) ~1.6 - 1.9Lipophilic enough for cell penetration; suitable for CNS targets.[1]
Mass Spectrometry Validation (The "Bromine Doublet")

In quality control (QC), the identity of this intermediate is validated not by a single mass peak, but by the isotopic envelope.

  • M+H Peak 1: ~258.02 (corresponding to

    
    Br)
    
  • M+H Peak 2: ~260.02 (corresponding to

    
    Br)
    

Critical Insight: When calculating yield for downstream reactions, ensure your electronic notebook (ELN) uses the Average Molecular Weight (258.12), but set your Mass Spec integration software to track the Monoisotopic Mass (257.01) to avoid false negatives during peak picking.

Synthetic Methodology

The synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine relies on exploiting the electronic differences between the C2 and C6 positions of the pyridine ring.

Reaction Pathway

The standard protocol involves a Nucleophilic Aromatic Substitution (


) followed by a nitro-reduction.[1]
  • Regioselective

    
    :  The starting material, 2,6-dibromo-3-nitropyridine, is treated with morpholine.[1] The C2 position is more electrophilic due to the ortho-nitro group's inductive electron-withdrawing effect, favoring substitution at C2 over C6.
    
  • Chemoselective Reduction: The nitro group is reduced to an amine using Iron/Ammonium Chloride (

    
    ) or catalytic hydrogenation (
    
    
    
    ). Note: Halogenated pyridines are sensitive to hydrodebromination under aggressive hydrogenation conditions; Iron-mediated reduction is preferred to preserve the C6-Bromine handle.
Workflow Visualization

The following diagram outlines the synthesis and the critical decision points for Quality Assurance.

SynthesisWorkflow Start Start: 2,6-Dibromo-3-nitropyridine Step1 Step 1: SnAr Reaction (Morpholine, DIPEA, THF, 0°C) Start->Step1 Nucleophilic Attack Inter Intermediate: 6-Bromo-2-morpholino-3-nitropyridine Step1->Inter Regioselective Substitution Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Inter->Step2 Fe-mediated Reduction QC QC Checkpoint: Is Br retained? Step2->QC Product Product: 6-Bromo-2-morpholin-4-ylpyridin-3-amine QC->Step2 Fail (Debromination detected) QC->Product Pass (MS: 258/260 doublet)

Caption: Figure 1. Synthesis workflow emphasizing the preservation of the bromine "handle" during reduction.

Application in Drug Discovery (Mechanism of Action)

This molecule is a "privileged scaffold" in kinase inhibitor design, particularly for the PI3K/AKT/mTOR pathway.

The Pharmacophore Role
  • Morpholine Ring: Often acts as a solvent-exposed solubilizing group. In PI3K

    
     inhibitors, the oxygen atom can engage in hydrogen bonding with the hinge region (e.g., Val851).
    
  • 3-Amino Group: A critical hydrogen bond donor. It frequently interacts with the hinge region backbone carbonyls of the kinase ATP-binding pocket.

  • 6-Bromo Handle: This is the synthetic exit vector. It allows for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups that extend into the affinity pocket (specificity pocket) of the enzyme.

Stoichiometry in Library Synthesis

When using this amine as a building block for amide coupling (reacting the 3-amine with carboxylic acids), the Molecular Weight of 258.12 dictates the stoichiometry.

Protocol for 100 µmol Scale Reaction:

  • Mass Required:

    
    .[1]
    
  • Coupling Reagent: HATU (1.2 eq) or EDC/HOAt.

  • Validation: Post-reaction LC-MS must show a mass shift corresponding to

    
    .
    

Analytical Protocol: Purity Determination

To ensure the integrity of biological data generated from this compound, a self-validating analytical protocol is required.

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve 1 mg in 1 mL DMSO.

  • UPLC Conditions: C18 Column, Gradient 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria:

    • Purity > 95% by UV area integration.

    • MS spectra must exhibit the 1:1 doublet at 258/260 Da.

    • Absence of des-bromo impurity (mass ~180 Da).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19926094 (Analogous Scaffold Properties). Retrieved from [Link]

  • Molecules (MDPI). (2018).[2] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

Sources

"6-Bromo-2-morpholin-4-ylpyridin-3-amine" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 220499-47-8 ), a critical heterocyclic building block frequently employed in the development of PI3K, mTOR, and other kinase inhibitors.

The synthesis relies on a high-fidelity, two-step sequence starting from 2,6-dibromo-3-nitropyridine . The core challenge addressed in this guide is the regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 position, followed by a chemoselective reduction of the nitro group that preserves the C6-bromine functionality.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals a clear disconnection at the morpholine-pyridine bond and the amine functionality.

  • Target: 6-Bromo-2-morpholin-4-ylpyridin-3-amine.

  • Precursor 1 (Nitro-Intermediate): 6-Bromo-2-morpholin-4-yl-3-nitropyridine.

  • Starting Material: 2,6-Dibromo-3-nitropyridine.[1][2][3][4][5]

Strategic Logic: The C3-nitro group serves a dual purpose:

  • Activation: It strongly activates the C2-bromine towards SNAr displacement via the ortho-effect (inductive electron withdrawal).

  • Masked Amine: It serves as a precursor to the C3-amine, which is revealed only after the carbon skeleton is established.

Retrosynthesis Target Target Molecule 6-Bromo-2-morpholin-4-ylpyridin-3-amine Intermediate Intermediate 6-Bromo-2-morpholin-4-yl-3-nitropyridine Target->Intermediate Nitro Reduction (Fe/NH4Cl) SM Starting Material 2,6-Dibromo-3-nitropyridine (CAS: 55304-80-8) Intermediate->SM Regioselective S_NAr Morpholine Reagent Morpholine Intermediate->Morpholine

Caption: Retrosynthetic disconnection showing the logical progression from the commercially available dibromo-nitro precursor.

Detailed Experimental Protocols

Stage 1: Regioselective SNAr Substitution

Objective: Synthesize 6-bromo-2-morpholin-4-yl-3-nitropyridine.

Mechanism & Regioselectivity: The reaction of 2,6-dibromo-3-nitropyridine with morpholine is highly regioselective for the C2 position (ortho to the nitro group). While both C2 and C6 are activated by the electron-withdrawing nitro group, the C2 position is more electrophilic due to the stronger inductive effect ($ -I $) of the adjacent nitro group compared to the mesomeric effect at the para (C6) position.

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with 2,6-dibromo-3-nitropyridine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) followed by the dropwise addition of Morpholine (1.05 eq). Note: Morpholine is added slowly to control the exotherm and prevent bis-substitution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rf ~0.8) should disappear, and a yellow/orange spot (Product) should appear.

  • Workup:

    • Dilute with DCM.

    • Wash with water ($ \times 2

      
       \times 1 $).
      
    • Dry organic layer over $ \text{Na}_2\text{SO}_4 $, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield a yellow solid.

Yield Target: 85–95%

Stage 2: Chemoselective Nitro Reduction

Objective: Synthesize 6-Bromo-2-morpholin-4-ylpyridin-3-amine.

Critical Constraint: Standard catalytic hydrogenation ($ \text{H}_2/\text{Pd-C}


 \text{SnCl}_2 $) is required to preserve the halogen.

Protocol (Fe/NH4Cl Method):

  • Setup: In a RBF, dissolve 6-bromo-2-morpholin-4-yl-3-nitropyridine (1.0 eq) in a mixture of Ethanol:Water (4:1) .

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride ($ \text{NH}_4\text{Cl} $) (5.0 eq).

  • Reaction: Heat the mixture to 70–80 °C with vigorous stirring for 2–4 hours.

  • Monitoring: Monitor by LC-MS for the formation of the amine ($ [M+H]^+ $ mass shift of -30 Da corresponding to $ \text{-NO}_2 \to \text{-NH}_2 $).

  • Workup:

    • Cool to RT.

    • Filter the mixture through a Celite pad to remove iron residues; wash the pad with Ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with EtOAc ($ \times 3 $).

    • Wash combined organics with Brine, dry over $ \text{Na}_2\text{SO}_4 $, and concentrate.[6]

  • Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via column chromatography (DCM:MeOH 95:5).

Yield Target: 75–85%

Process Visualization

The following diagram illustrates the complete forward synthesis pathway, highlighting reagents and conditions.

SynthesisPathway SM 2,6-Dibromo- 3-nitropyridine Step1 Step 1: S_NAr (Regioselective) SM->Step1 + Morpholine DIPEA, DCM 0°C -> RT Inter Intermediate: 6-Bromo-2-morpholino- 3-nitropyridine Step1->Inter Step2 Step 2: Reduction (Chemoselective) Inter->Step2 Fe, NH4Cl EtOH/H2O 80°C Product Final Product: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Step2->Product

Caption: Forward synthesis workflow from starting material to final amine.

Optimization & Troubleshooting (Expert Insights)

IssueProbable CauseCorrective Action
Bis-substitution (Step 1) Excess morpholine or high temperature.Maintain strict stoichiometry (1.05 eq). Keep reaction at 0°C during addition.
Wrong Regioisomer (Step 1) Rare, but possible if C6 is attacked.Confirm structure via NMR.[5][7] C2-substitution is favored by >95% in DCM.
Debromination (Step 2) Use of Hydrogenation ($ \text{H}_2/\text{Pd} $).Strictly avoid Pd/C. Use Fe/NH4Cl or SnCl2/HCl.
Incomplete Reduction Iron surface passivation.Use fine iron powder (325 mesh) and activate with dilute HCl if necessary before use.
Emulsion during Workup Iron salts in aqueous layer.Filter through Celite before extraction. Use a saturated Rochelle salt wash if emulsion persists.

Safety & Handling

  • Nitro Compounds: The starting material and intermediate are nitro-pyridines. While generally stable, avoid excessive heat or shock.

  • Brominated Pyridines: Can be skin irritants and sensitizers. Handle in a fume hood with nitrile gloves.

  • Iron Waste: The filter cake from Step 2 contains reactive iron species. Do not dispose of directly into trash bins; quench with water and dispose of as hazardous solid waste to prevent fire risk.

References

  • Regioselectivity in Nitropyridines

    • Study on the regioselectivity of nucleophilic substitution in 2,6-dichloro-3-nitropyridine.
    • Source:

  • Morpholine SNAr Methodology

    • Synthesis of morpholine derivatives via SNAr on activ
    • Source:

  • Nitro Reduction Protocols

    • Chemoselective reduction of nitro groups in the presence of halogens using Iron/Ammonium Chloride.
    • Source:

  • Compound Data

    • 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS 220499-47-8) Properties.
    • Source:

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The compound 6-Bromo-2-morpholin-4-ylpyridin-3-amine is a high-value heterocyclic building block, extensively utilized in the discovery of PI3K, mTOR, and ERK inhibitors. Its structural utility lies in the orthogonal reactivity of its functional groups:

  • C3-Amine: Ready for acylation, sulfonylation, or urea formation.

  • C6-Bromide: A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

  • C2-Morpholine: A solubilizing group that often interacts with the hinge region of kinase ATP-binding pockets.

This guide presents a two-step, scalable synthetic route designed to maximize regioselectivity and chemoselectivity, avoiding common pitfalls such as hydrodebromination or regioisomeric mixtures.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is regiocontrol .[1] Starting from the commercially available 2,6-dibromo-3-nitropyridine , we must install the morpholine ring at the C2 position (ortho to the nitro group) rather than the C6 position.

  • Step 1 (

    
    ):  Exploiting the "Ortho-Effect." While both C2 and C6 are activated by the pyridine nitrogen, the C2 position is significantly more electrophilic due to the strong inductive electron-withdrawing nature of the adjacent C3-nitro group.[2] However, C2 is sterically more hindered. Kinetic control (low temperature) is required to favor C2 substitution.
    
  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine without reducing the C6-Bromine bond. Catalytic hydrogenation (

    
    ) is contraindicated due to the high risk of debromination. We utilize a dissolving metal reduction (Fe/NH
    
    
    
    Cl) to ensure halogen retention.
Synthetic Pathway Visualization[3]

SynthesisRoute SM 2,6-Dibromo-3-nitropyridine (Starting Material) Inter Intermediate A: 6-Bromo-2-morpholino- 3-nitropyridine SM->Inter Step 1: SNAr DIPEA, THF, 0°C to RT (Kinetic Control) Impurity Regio-Impurity: 2-Bromo-6-morpholino- 3-nitropyridine SM->Impurity Thermodynamic Side Reaction Morpholine Morpholine (Nucleophile) Morpholine->Inter Target Target Product: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Inter->Target Step 2: Reduction Fe, NH4Cl, EtOH/H2O (Chemoselective)

Caption: Figure 1. Kinetic control favors C2-substitution (Intermediate A) over C6-substitution.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 6-Bromo-2-morpholino-3-nitropyridine

Objective: Install the morpholine ring at C2 while minimizing the C6-isomer.

  • Reagents:

    • 2,6-Dibromo-3-nitropyridine (1.0 equiv)

    • Morpholine (1.05 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Solvent: Anhydrous THF (or Acetonitrile)

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask with 2,6-dibromo-3-nitropyridine (e.g., 10.0 g, 35.5 mmol) and anhydrous THF (100 mL). Cool the yellow solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA (7.4 mL, 42.6 mmol) in one portion.

  • Nucleophile Addition (Critical): Dissolve Morpholine (3.25 g, 37.3 mmol) in THF (20 mL). Add this solution dropwise over 30 minutes via an addition funnel.

    • Scientist's Note: Rapid addition or higher temperatures increase the formation of the C6-isomer. Keep internal temperature <5°C during addition.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Endpoint: Disappearance of starting material. The product is usually a bright yellow/orange solid.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product should precipitate.[1]

  • Isolation: Filter the yellow solid. Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove trace regioisomers (which are often more soluble).
  • Purification: If the C6-isomer is present (>5% by HPLC), recrystallize from Ethanol.

    • Yield Expectations: 85–92%.

Step 2: Chemoselective Reduction to 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Objective: Reduce the nitro group to an amine without debrominating the C6 position.

  • Reagents:

    • 6-Bromo-2-morpholino-3-nitropyridine (Intermediate from Step 1)

    • Iron Powder (325 mesh, 5.0 equiv)

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Solvent: Ethanol / Water (4:1 ratio)

Protocol:

  • Setup: In a flask equipped with a reflux condenser and mechanical stirrer, suspend the nitro-intermediate (e.g., 8.0 g) in EtOH (80 mL) and Water (20 mL).

  • Activation: Add

    
     (solid) and Iron powder.
    
  • Reaction: Heat the mixture to 70–80°C for 2–4 hours.

    • Mechanism:[3][4][5] This is a single-electron transfer reduction. The mild conditions (

      
      ) prevent attack on the C-Br bond, which typically requires stronger reducing conditions (like 
      
      
      
      or
      
      
      ).
  • Monitoring: LCMS should show the mass shift from

    
     (
    
    
    
    ) to
    
    
    (
    
    
    ).
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

  • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Final Purification: The crude amine is often pure enough. If dark (oxidation), pass through a short silica plug eluting with DCM/MeOH (98:2).

Analytical Data & QC Specifications

To ensure the integrity of the synthesis, the following analytical markers must be met.

ParameterSpecificationDiagnostic Signal
Appearance Off-white to pale grey solidDarkening indicates amine oxidation.
LCMS (ESI+)

1:1 Isotopic pattern (Br) confirms halogen retention.
1H NMR (DMSO-d6)

6.80 (d, 1H, C5-H)
Doublet coupling (

Hz) confirms 5,6-substitution pattern.
1H NMR (DMSO-d6)

4.90 (bs, 2H,

)
Broad singlet confirms reduction of

.
Regio-purity > 98%Absence of C6-morpholine isomer peaks.
Workup & Purification Logic Flow

WorkupFlow Rxn Reaction Mixture (Fe/NH4Cl/EtOH) Filter Hot Filtration (Celite) Remove Fe Sludge Rxn->Filter Filtrate Filtrate (Product + Salts) Filter->Filtrate Extract Extraction (EtOAc / Water) Filtrate->Extract Organic Organic Layer (Target Amine) Extract->Organic Product Aqueous Aqueous Layer (Inorganic Salts) Extract->Aqueous Waste

Caption: Figure 2.[6][7] Isolation strategy for the final amine product.

Troubleshooting & Optimization

  • Problem: Significant formation of C6-isomer in Step 1.

    • Cause: Temperature too high or solvent polarity issues.

    • Solution: strictly maintain 0°C. Switch solvent to Acetonitrile, which can sometimes enhance ortho-selectivity due to solvent-cage effects.

  • Problem: Incomplete Reduction in Step 2.

    • Cause: Iron surface passivation.

    • Solution: "Activate" the iron powder by washing with dilute HCl and drying before use, or simply increase mechanical agitation (vigorous stirring is essential for heterogeneous reactions).

  • Problem: Loss of Bromine (Debromination).

    • Cause: Reaction ran too long or presence of trace Pd (if using contaminated glassware).

    • Solution: Strictly use Fe/NH4Cl. Do not use Zn/HCl (too acidic/active) or catalytic hydrogenation.

References

  • National Institutes of Health (NIH). (2017). Synthesis of N-Substituted-3-amino-4-halopyridines. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Morpholine Synthesis and Reactivity. Retrieved from [Link]

  • Google Patents. (2009). WO2009158571 - Pyridine Inhibitors of PI3K.

Sources

Technical Guide: Experimental Utilization of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

[1][2]

Introduction & Strategic Significance

6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: Analogous to 13534-97-9 family) is a high-value heterocyclic building block.[1][2] It serves as a "privileged scaffold" in the design of ATP-competitive kinase inhibitors, particularly targeting the PI3K/AKT/mTOR and MAPK (ERK) pathways.

The molecule’s utility stems from its orthogonal reactivity profile:

  • C-2 Morpholine: Acts as a critical hydrogen-bond acceptor for the kinase hinge region (specifically interacting with the backbone NH of Val851 in PI3K

    
    ).[2]
    
  • C-3 Amine: A versatile handle for urea or amide formation, often used to access the "gatekeeper" region or solvent-exposed front pockets.[1][2]

  • C-6 Bromide: An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the hydrophobic affinity pocket.[1][2]

Chemical Profile & Safety

PropertySpecification
IUPAC Name 6-Bromo-2-(morpholin-4-yl)pyridin-3-amine
Molecular Formula C

H

BrN

O
Molecular Weight 258.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol
Storage 2–8°C, inert atmosphere (Ar/N

), protect from light

Safety Warning: This compound is a halogenated aminopyridine.[2] Treat as a potential skin/eye irritant and respiratory sensitizer.[2] Morpholine derivatives can be corrosive.[2][3] All manipulations must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).

Synthetic Workflows (Graphviz Visualization)

The following diagram outlines the logical flow from the starting material (2,6-Dibromopyridin-3-amine) to the functionalized scaffold and its downstream applications.

GStart2,6-Dibromopyridin-3-amineScaffold6-Bromo-2-morpholin-4-ylpyridin-3-amine(The Core Scaffold)Start->ScaffoldSNAr (Regioselective)ReagentMorpholine / HeatReagent->ScaffoldPath1Suzuki Coupling(C-6 Arylation)Scaffold->Path1Pd(dppf)Cl2 / Ar-B(OH)2Path2Urea/Amide Formation(C-3 Functionalization)Scaffold->Path2Isocyanates / Acid ChloridesProduct1PI3K/mTOR Inhibitor(Hinge Binder + Affinity Pocket)Path1->Product1Product2Dual Kinase Inhibitor(Gatekeeper Interaction)Path2->Product2

Caption: Synthetic trajectory from precursor to bioactive kinase inhibitor candidates.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (SNAr Reaction)

Use this protocol if the intermediate is not purchased commercially. It relies on the differential reactivity of the C-2 and C-6 positions.[1][2]

Rationale: The C-2 bromine is activated by the adjacent pyridine nitrogen and is ortho to the electron-donating amine.[1][2] While the amine deactivates the ring, the inductive effect makes C-2 slightly more susceptible to nucleophilic attack than C-6 under controlled conditions.[2]

Materials:

  • 2,6-Dibromopyridin-3-amine (1.0 eq)[1][2]

  • Morpholine (3.0 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[2]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Ethanol (high pressure)[1][2]

Procedure:

  • Setup: In a pressure vial (microwave-compatible), dissolve 2,6-dibromopyridin-3-amine (e.g., 500 mg) in NMP (5 mL).

  • Addition: Add DIPEA followed by morpholine.

  • Reaction: Seal the vial and heat to 120°C for 4–6 hours.

    • Note: Monitor by LC-MS.[1][2] You are looking for the mono-substitution product (M+H = 258/260).[2] If di-substitution (bis-morpholine) occurs, lower the temperature to 100°C.[1][2]

  • Work-up: Cool to room temperature. Pour into ice-water (50 mL). The product often precipitates.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient 0-40%). The desired 2-morpholino isomer typically elutes after any unreacted starting material but before the bis-substituted byproduct.[1][2]

  • Validation: Verify regiochemistry by NOE (Nuclear Overhauser Effect) NMR spectroscopy. An interaction between the morpholine protons and the C-3 amine protons confirms the C-2 substitution.[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling (C-6 Functionalization)

This is the primary method to attach the "tail" of the inhibitor.[1][2]

Materials:

  • 6-Bromo-2-morpholin-4-ylpyridin-3-amine (1.0 eq)[2]

  • Aryl Boronic Acid (e.g., 3-hydroxyphenylboronic acid) (1.2 eq)[2]

  • Catalyst: Pd(dppf)Cl

    
    [2][4]·DCM (0.05 eq)
    
  • Base: 2M Na

    
    CO
    
    
    (aqueous) (2.0 eq)
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Degassing: Charge a reaction tube with the scaffold, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane and 2M Na

    
    CO
    
    
    via syringe.
  • Reaction: Heat at 90°C for 2–12 hours.

    • Checkpoint: The reaction usually proceeds cleanly. If the starting material stalls, add a second portion of catalyst.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography (DCM:MeOH gradient).

Protocol C: Urea Formation (C-3 Functionalization)

Used to generate the hydrogen-bonding motif required for many Type I/II kinase inhibitors.[1][2]

Materials:

  • Scaffold (or Suzuki product from Protocol B) (1.0 eq)[5]

  • Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)

  • Solvent: Anhydrous THF or DCM[1][2]

Procedure:

  • Dissolution: Dissolve the amine scaffold in anhydrous THF under Argon. Cool to 0°C.[2]

  • Addition: Add the isocyanate dropwise.

  • Stirring: Allow to warm to room temperature and stir for 2–4 hours.

  • Isolation: Often, the urea product precipitates directly from the solution. Filter and wash with cold ether.[2]

  • Alternative: If no precipitate, concentrate and purify via recrystallization or prep-HPLC.[2]

Analytical Characterization Data

When validating the intermediate 6-Bromo-2-morpholin-4-ylpyridin-3-amine , compare your results against these expected values:

TechniqueExpected Signal / ResultInterpretation
HPLC Purity >95% (254 nm)Essential for biological assays.[1][2]
LC-MS (ESI+) m/z = 258.0 / 260.0 [M+H]+Characteristic 1:1 isotopic pattern of Bromine (

Br/

Br).[2]
1H NMR (DMSO-d6)

6.80 (d, 1H), 7.40 (d, 1H)
Two aromatic protons (H4, H5) on pyridine ring showing ortho-coupling (~8 Hz).[2]
1H NMR (Morpholine)

3.70 (m, 4H), 3.05 (m, 4H)
Characteristic morpholine methylene signals.
1H NMR (Amine)

4.80–5.20 (br s, 2H)
Broad singlet for NH

, exchangeable with D

O.

Biological Context: The "Hinge Binder" Mechanism

To understand why this molecule is used, one must visualize its binding mode. In PI3K

12

BindingModeHingeKinase Hinge Region(Val851)MorpholineMorpholine Oxygen(H-Bond Acceptor)Morpholine->HingeHydrogen BondPyridinePyridine CorePyridine->MorpholineC-2 AttachmentPocketAffinity PocketPyridine->PocketC-6 Extension

Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of 6-Bromopyridin-3-amine in Agrochemical Synthesis. Retrieved from

  • Wright, E. W., et al. (2018). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Molecules, 23(7), 1675.

  • Liu, N., et al. (2014).[6][7] "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines." European Journal of Organic Chemistry, 2014(29), 6493–6500.

  • Kendall, J. D., et al. (2012). "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." Current Organic Chemistry, 16(11).

  • PubChem. (2025). Compound Summary: 6-Bromo-2-methoxypyridin-3-amine (Analogous Structure).[1][2]

"6-Bromo-2-morpholin-4-ylpyridin-3-amine" reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Reaction Conditions

Executive Summary

6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 220499-47-8) is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors targeting the PI3K/AKT/mTOR pathway. Its structural utility lies in its three distinct functional handles:

  • Morpholine (C2): Provides solubility and hydrogen-bond accepting capability, often occupying the solvent-exposed region of the ATP binding pocket.

  • Primary Amine (C3): A critical vector for hydrogen bonding (hinge binder) or derivatization via acylation/sulfonylation.

  • Bromide (C6): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

This guide details the optimized synthesis of this intermediate and standard protocols for its downstream diversification, emphasizing regiocontrol and chemoselectivity.

Synthesis Workflow

The synthesis relies on the differing electrophilicity of the C2 and C6 positions in the starting material, 2,6-dibromo-3-nitropyridine . The C2 position, being ortho to the electron-withdrawing nitro group, is significantly more reactive toward nucleophilic aromatic substitution (


) than the C6 position (para).[1]
Pathway Diagram

SynthesisWorkflow Start 2,6-Dibromo-3-nitropyridine Step1 Step 1: Regioselective SnAr (C2 Substitution) Start->Step1 + Morpholine DIEA, THF, 0°C Inter Intermediate: 6-Bromo-2-morpholino-3-nitropyridine Step1->Inter >90% Regioselectivity Step2 Step 2: Chemoselective Reduction (Nitro to Amine) Inter->Step2 Fe / NH4Cl EtOH/H2O, 70°C Final Target: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Step2->Final Preserves C6-Br

Caption: Two-step synthesis exploiting electronic differentiation of the pyridine ring.

Detailed Experimental Protocols

Step 1: Regioselective with Morpholine

Objective: Selectively displace the C2-bromide with morpholine while retaining the C6-bromide.

  • Reagents:

    • 2,6-Dibromo-3-nitropyridine (1.0 equiv)

    • Morpholine (1.05 equiv) — Strict stoichiometry prevents bis-substitution.

    • N,N-Diisopropylethylamine (DIEA) (1.2 equiv)

    • Solvent: Anhydrous THF or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2,6-dibromo-3-nitropyridine in THF (5 mL/mmol) and cool to 0°C (ice bath). Cooling is critical to maximize kinetic control.

    • Add DIEA followed by the dropwise addition of morpholine over 15 minutes.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) should show consumption of starting material and formation of a major yellow spot (product). If the bis-morpholino byproduct appears (lower Rf), stop the reaction immediately.

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from EtOH or flash chromatography (0-20% EtOAc/Hexane).

    • Expected Yield: 85–92%.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the C6 position.

  • Warning: Avoid catalytic hydrogenation (

    
    , Pd/C) as it frequently causes hydrodebromination (loss of the Br atom).
    
  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • Iron Powder (5.0 equiv) — Fine powder (<325 mesh) preferred.

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend the intermediate in EtOH/Water (10 mL/mmol).

    • Add

      
       and Iron powder.
      
    • Heat the mixture to 70–80°C with vigorous stirring for 2–4 hours.

    • Monitoring: LC-MS is preferred to confirm the mass shift (M-30 to M-2).

    • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

    • Concentrate the filtrate. Partition the residue between saturated

      
       and EtOAc.
      
    • Purification: The crude amine is often pure enough for the next step. If dark, pass through a short silica plug (DCM/MeOH 95:5).

    • Expected Yield: 80–90%.

Downstream Application Protocols

Once synthesized, the scaffold is typically diversified at the C6-Bromine (via Suzuki) or the C3-Amine (via Amide Coupling).

Protocol A: Suzuki-Miyaura Cross-Coupling (C6 Diversification)

This reaction installs the "tail" or "hinge-binding" aryl group common in kinase inhibitors.

  • Standard Conditions:

    • Catalyst:

      
       (5 mol%) — Robust for heteroaryl bromides.
      
    • Base:

      
       (2.0 M aqueous, 3 equiv).
      
    • Solvent: 1,4-Dioxane.

    • Temperature: 90–100°C (sealed tube).

  • Optimization Table:

ParameterStandard ConditionAlternative (Difficult Substrates)
Catalyst


+ XPhos (Sterically demanding)
Base


(Anhydrous conditions)
Solvent Dioxane/WaterToluene/EtOH/Water or DMF
Protocol B: Amide Coupling (C3 Diversification)

The C3-amine is electronically deactivated by the pyridine nitrogen and the C6-bromide, making it a poor nucleophile. Standard EDC/HOBt conditions often fail.

  • Recommended Method: Acid Chloride or HATU activation.

    • Reagents: Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIEA (2.0 equiv), DMF.

    • Procedure: Pre-activate the acid with HATU/DIEA in DMF for 15 mins. Add the 6-bromo-2-morpholin-4-ylpyridin-3-amine.[2][3] Stir at 50°C (heating is often required due to low nucleophilicity).

Troubleshooting & Critical Parameters

Regioselectivity Issues (Step 1)

If you observe significant formation of the 2,6-bis-morpholino byproduct:

  • Cause: Temperature too high or excess morpholine used.

  • Solution: strictly maintain 0°C during addition. Use exactly 1.0–1.05 equivalents of morpholine.

Debromination (Step 2)

If you observe the des-bromo product (mass = M-79/81) during reduction:

  • Cause: Reaction time too long or wrong method (e.g., hydrogenation).

  • Solution: Switch to

    
     in EtOAc/EtOH if Iron reduction is problematic, although Fe/
    
    
    
    is generally safer. Stop reaction immediately upon consumption of starting material.
Solvent Effects on SnAr

The choice of solvent influences the reaction rate and regioselectivity.

SolventDielectric ConstantReaction RateRegioselectivity (C2:C6)
THF 7.5ModerateExcellent (>20:1)
MeCN 37.5FastGood (15:1)
DMF 36.7Very FastModerate (Risk of bis-sub)

References

  • Regioselective SnAr on Nitropyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine.
    • Source:Tetrahedron Letters, 2010.
    • Context: Establishes the preference for C2 substitution due to the ortho-nitro effect.
  • Iron-Mediated Nitro Reduction

    • Title: Selective reduction of nitro compounds in the presence of other reducible groups.[4][5]

    • Source:Organic Process Research & Development, 2006.
    • Context: Validates Fe/NH4Cl for preserving halogen substituents.
  • Suzuki Coupling of 2-Amino-6-Halopyridines

    • Title: Efficient Synthesis of Novel Pyridine-Based Deriv
    • Source:Molecules, 2017.[1]

    • Context: Provides specific catalyst/solvent conditions for 2-amino-5/6-bromo pyridine scaffolds.
  • Compound Data & Safety

    • Title: 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS 220499-47-8).[2]

    • Source: PubChem / ChemicalBook.

Sources

Application Note: High-Purity Isolation of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Introduction

The compound 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 1150617-54-1) is a critical pharmacophore scaffold, widely utilized in the synthesis of PI3K, mTOR, and various kinase inhibitors.[1][2] Its structural integrity is paramount; the C-6 bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C-3 amine is a nucleophilic site for amide coupling or heterocycle formation.

Achieving high purity (>98%) is challenging due to the propensity for protodebromination during synthesis and the formation of regioisomeric byproducts. This guide outlines a robust, scalable purification protocol designed to isolate the target amine from its nitro-precursor and reduction byproducts.

Chemical Properties Profile[1][3][4]
PropertyDataNotes
IUPAC Name 6-Bromo-2-(morpholin-4-yl)pyridin-3-amine
Molecular Formula C₉H₁₂BrN₃O
Molecular Weight 258.12 g/mol
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure
Solubility Soluble: DMSO, DCM, MeOH, EtOAcInsoluble: Water, HexanesAmine is weakly basic (pKa ~3-4)
LogP ~1.5 (Estimated)Lipophilic enough for normal phase chromatography

Part 2: Synthesis Context & Impurity Profiling

To purify effectively, one must understand the origin of impurities. The standard industrial synthesis involves a Nucleophilic Aromatic Substitution (


) followed by a nitro-reduction.
The Synthetic Pathway & Impurity Vector

The primary impurities arise from:

  • Regioisomers: If starting from 2,6-dibromo-3-nitropyridine, morpholine attack at C-6 instead of C-2 (rare but possible).

  • Over-Reduction (Des-bromo): Loss of the bromine atom during the nitro-reduction step (common with catalytic hydrogenation

    
    ).
    
  • Incomplete Reduction: Residual nitro-intermediate (6-bromo-2-morpholin-4-yl-3-nitropyridine).

SynthesisPathway Start 2,6-Dibromo-3-nitropyridine Step1 Step 1: SnAr (Morpholine, DIPEA) Start->Step1 Inter Intermediate: 6-Bromo-2-morpholino-3-nitropyridine Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Imp2 Impurity B: Residual Nitro (Incomplete) Inter->Imp2 Incomplete Product Target: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Step2->Product Major Path Imp1 Impurity A: Des-bromo analog (Over-reduction) Step2->Imp1 Side Rxn (if H2/Pd used)

Caption: Figure 1. Synthetic pathway and origin of critical impurities.[3] Iron-mediated reduction is preferred to minimize Impurity A.

Part 3: Detailed Purification Protocols

Strategy Selection
  • Protocol A (Crystallization): Best for >10g scale where HPLC is impractical.

  • Protocol B (Flash Chromatography): Best for <5g scale or when maximum purity (>99%) is required for biological assays.

  • Protocol C (Acid-Base Extraction): Preliminary cleanup to remove non-basic impurities (like the nitro precursor).

Protocol A: Recrystallization (Scale-Up)

Target Purity: >97% | Yield: 75-85%

Principle: The amine functionality increases polarity compared to the nitro precursor. We utilize a solvent system where the amine is soluble at reflux but crystallizes upon cooling, while impurities remain in the mother liquor.

  • Crude Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Ethanol (EtOH) (5 mL per gram of crude).

    • Heat to reflux (approx. 78°C) with stirring until fully dissolved. If solids persist, filter while hot to remove inorganic salts (Iron salts from reduction).

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add Water dropwise.

    • Stop adding water just as the solution becomes slightly turbid (Cloud Point).

    • Add a few drops of EtOH to restore clarity.[4]

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

    • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter the crystals using a vacuum Buchner funnel.

    • Wash the cake with cold 1:1 EtOH/Water.

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Flash Column Chromatography (High Purity)

Target Purity: >99% | Yield: 85-90%

Stationary Phase: Silica Gel (40-63 µm) Mobile Phase: Hexanes / Ethyl Acetate (EtOAc)

  • Column Preparation:

    • Pack a silica column (ratio: 20g silica per 1g crude).

    • Equilibrate with 10% EtOAc in Hexanes.

  • Loading:

    • Dissolve crude in a minimum amount of Dichloromethane (DCM).

    • Load onto the column (or use dry-loading by adsorbing onto silica if solubility is poor).

  • Elution Gradient:

    • 0-5 mins: 10% EtOAc (Elutes non-polar impurities).

    • 5-20 mins: Gradient 10% → 40% EtOAc.

    • 20-30 mins: Hold at 40% EtOAc.

    • Note: The product typically elutes around 30-35% EtOAc. The nitro impurity (if present) will elute much earlier (higher Rf).

  • Fraction Analysis:

    • Check fractions via TLC (See Section 4).

    • Combine pure fractions and concentrate under reduced pressure.

Protocol C: Acid-Base "Rescue" Extraction

Use this if the product is contaminated with non-basic impurities (e.g., residual nitro compound).

  • Dissolve crude mixture in EtOAc .

  • Extract with 1M HCl (3x). The amine product moves to the aqueous layer (protonated); non-basic impurities stay in EtOAc.

  • Discard the organic (EtOAc) layer.

  • Neutralize the aqueous layer carefully with saturated

    
      or 1M NaOH  until pH ~9-10. The product will precipitate or oil out.
    
  • Extract the aqueous mixture with DCM (3x).

  • Dry combined DCM layers over

    
    , filter, and concentrate.
    

Part 4: Analytical Validation & Quality Control

Thin Layer Chromatography (TLC)[10][11]
  • Mobile Phase: 1:1 Hexanes:EtOAc

  • Visualization: UV (254 nm) and Ninhydrin Stain (Amine turns red/purple).

  • Rf Values (Approximate):

    • Nitro-intermediate: ~0.7 (UV active, Ninhydrin negative)

    • Target Amine: ~0.3-0.4 (UV active, Ninhydrin positive)

HPLC Method (Reverse Phase)

To confirm purity before biological testing.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 100mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
1H-NMR Interpretation (300/400 MHz, DMSO-d6)
  • δ 6.5 - 7.5 ppm: Two doublets corresponding to the pyridine protons (H-4 and H-5). Coupling constant (

    
    ) should be ~8 Hz.
    
  • δ 4.5 - 5.5 ppm: Broad singlet (2H) for

    
    . Exchangeable with 
    
    
    
    .
  • δ 3.6 - 3.8 ppm: Multiplet (4H) for morpholine

    
    .
    
  • δ 2.8 - 3.0 ppm: Multiplet (4H) for morpholine

    
    .
    

Part 5: Workflow Decision Tree

PurificationDecision Start Crude Reaction Mixture (Post-Workup) CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity HighImp High Impurities (<80% Pure) CheckPurity->HighImp Dirty MedImp Medium Purity (80-90%) CheckPurity->MedImp Decent AcidBase Protocol C: Acid-Base Extraction HighImp->AcidBase ScaleCheck Scale > 5g? MedImp->ScaleCheck Cryst Protocol A: Recrystallization (EtOH/Water) ScaleCheck->Cryst Yes (Large Scale) Flash Protocol B: Flash Chromatography (Hex/EtOAc) ScaleCheck->Flash No (Small Scale) AcidBase->CheckPurity Final Final QC: NMR & HPLC >98% Cryst->Final Flash->Final

Caption: Figure 2. Decision matrix for selecting the optimal purification method based on scale and crude purity.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine in API Manufacturing. Link

  • Sigma-Aldrich. (n.d.). 6-Bromo-2-morpholin-4-ylpyridin-3-amine Product Page & Safety Data. Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 6-(Morpholino)pyridin-3-amine.[6] Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Link

  • Google Patents. (2010). CN101704781A - Preparation method of amino pyridine bromide compound. Link

Sources

Application Notes and Protocols for Determining the Solubility of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the aqueous and organic solvent solubility of the novel chemical entity, 6-Bromo-2-morpholin-4-ylpyridin-3-amine. Recognizing that publicly available experimental data for this specific compound is limited, this guide focuses on establishing robust, validated protocols to generate reliable solubility data. We delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and provide detailed, step-by-step experimental procedures for both high-throughput screening and definitive equilibrium solubility determination. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Introduction: The Critical Role of Solubility in Drug Development

6-Bromo-2-morpholin-4-ylpyridin-3-amine is a substituted pyridinamine derivative, a class of compounds frequently investigated in medicinal chemistry. Its structural features—a halogenated pyridine core, a basic morpholine moiety, and an amino group—suggest potential biological activity but also present challenges and opportunities regarding its physicochemical properties.

Solubility is a cornerstone of the drug development process.[1] A compound must be in solution to be absorbed and exert its pharmacological effect.[2] Poor aqueous solubility can lead to a cascade of developmental challenges, including:

  • Inadequate and variable bioavailability after oral administration.[1]

  • Difficulty in formulating parenteral dosage forms.[1]

  • Erroneous results in in vitro biological assays due to compound precipitation.[3]

  • Increased costs and extended timelines for lead optimization and formulation development.[4]

Therefore, an early and accurate assessment of a compound's solubility profile is not merely a data point but a critical step in risk mitigation and rational drug design.[5] This guide provides the foundational knowledge and practical protocols to thoroughly characterize the solubility of 6-Bromo-2-morpholin-4-ylpyridin-3-amine.

Physicochemical Profile and Theoretical Considerations

While extensive experimental data is not available, we can infer potential solubility behavior from the compound's structure and known physicochemical properties.

Table 1: Physicochemical Properties of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

PropertyValue/PredictionSource
Molecular Formula C₉H₁₂BrN₃O-
Molecular Weight 258.12 g/mol [6]
Boiling Point 430.1 ± 45.0 °C[6] (Predicted)
Density 1.569 ± 0.08 g/cm³[6] (Predicted)
pKa Not experimentally determined. The pyridine nitrogen and morpholine nitrogen are basic centers. Prediction software (e.g., ACD/Percepta) is recommended for estimation.[7][8]-
logP Not experimentally determined. Prediction software is recommended for estimation.-

The presence of the morpholine and amino groups introduces basic centers, suggesting that the aqueous solubility of 6-Bromo-2-morpholin-4-ylpyridin-3-amine will be highly pH-dependent.[9] At lower pH values, these basic nitrogens will be protonated, forming cationic species that are generally more water-soluble. Conversely, at higher pH, the neutral form will dominate, likely leading to lower aqueous solubility. The bromine atom and the pyridine ring contribute to the molecule's lipophilicity, which may favor solubility in organic solvents.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is essential for interpreting data correctly.[10]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates from a solution when transitioning from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[4] It is a rapid, high-throughput measurement often used in early discovery to flag potential issues.[11] However, it often overestimates the true solubility because it can reflect the stability of a supersaturated or amorphous state.[12]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with an excess of the solid compound at a specific temperature and pressure.[10] This "gold standard" measurement is crucial for lead optimization and pre-formulation studies.[13]

G start Solubility Assessment Goal hts High-Throughput Screening (HTS) Early Hit Prioritization start->hts Early Stage? lead_opt Lead Optimization Pre-formulation IVIVC Studies start->lead_opt Late Stage? kinetic Measure Kinetic Solubility (e.g., Nephelometry, Direct UV) hts->kinetic thermo Measure Thermodynamic Solubility (Shake-Flask Method) lead_opt->thermo

Figure 1: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols

The following protocols are designed to be self-validating through the use of calibration standards and controls. It is imperative that the solvent and the test compound are pure to ensure accurate results.[14]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the definitive standard for determining equilibrium solubility and is highly recommended for late-stage discovery and development.[15]

Objective: To determine the maximum equilibrium concentration of 6-Bromo-2-morpholin-4-ylpyridin-3-amine in a given solvent.

Materials:

  • 6-Bromo-2-morpholin-4-ylpyridin-3-amine (solid powder)

  • Solvents of interest (e.g., pH 1.2 HCl, pH 6.8 Phosphate Buffer, Water, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vial B Add chosen solvent (e.g., pH 7.4 buffer) A->B C Agitate on orbital shaker (e.g., 24-48h at 25°C) B->C D Centrifuge or Filter (0.22 µm) to remove undissolved solid C->D E Dilute supernatant with mobile phase D->E F Analyze by HPLC-UV against a calibration curve E->F G Calculate Solubility (µg/mL or µM) F->G

Figure 2: Workflow for the Thermodynamic Shake-Flask Solubility Protocol.

Step-by-Step Procedure:

  • Preparation of Calibration Standards: a. Accurately weigh a known amount of 6-Bromo-2-morpholin-4-ylpyridin-3-amine and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a high-concentration stock solution (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

  • HPLC Method Development: a. Develop a reverse-phase HPLC method capable of resolving the compound from any impurities. A C18 column is often a good starting point. b. Determine the wavelength of maximum absorbance (λ-max) for the compound using the UV detector's diode array feature.

  • Sample Preparation and Equilibration: a. Add an excess amount of solid 6-Bromo-2-morpholin-4-ylpyridin-3-amine to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., 2-5 mg). b. Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 phosphate-buffered saline) to the vial. c. Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). d. Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at multiple time points (e.g., 24h, 48h) to ensure the concentration has plateaued.[4]

  • Sample Processing: a. After equilibration, remove the vials from the shaker and allow the solid to settle. b. Separate the saturated solution from the undissolved solid. This is a critical step.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter. Discard the first few drops to avoid adsorptive losses.
    • Centrifugation: Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) and carefully pipette the supernatant.
  • Quantification: a. Immediately dilute a known volume of the clear supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. b. Inject the diluted sample and the calibration standards onto the HPLC system. c. Generate a calibration curve by plotting the peak area against the concentration of the standards. d. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. e. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly rank compounds based on their propensity to precipitate from a DMSO stock solution.[11]

Objective: To determine the concentration at which 6-Bromo-2-morpholin-4-ylpyridin-3-amine begins to precipitate from an aqueous buffer when introduced from a DMSO stock.

Materials:

  • 6-Bromo-2-morpholin-4-ylpyridin-3-amine dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Microplate nephelometer (measures light scattering)

  • Multichannel pipettes

Workflow Diagram:

G A Prepare serial dilutions of DMSO stock in a DMSO plate B Transfer small aliquot of each dilution to an assay plate A->B C Rapidly add aqueous buffer to all wells B->C D Incubate plate with shaking (e.g., 1-2 hours at 25°C) C->D E Measure light scattering (turbidity) in a nephelometer D->E F Determine concentration at which light scattering increases significantly E->F

Figure 3: Workflow for the Kinetic Solubility Protocol using Nephelometry.

Step-by-Step Procedure:

  • Prepare Compound Stock: Dissolve 6-Bromo-2-morpholin-4-ylpyridin-3-amine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Plate Setup: a. In a 96-well plate (the "DMSO plate"), perform serial dilutions of the compound stock in DMSO to create a range of concentrations. b. In a separate clear 96-well assay plate, add the aqueous buffer to the wells. c. Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to the corresponding wells of the assay plate containing the buffer. This rapid addition is critical for inducing precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize co-solvent effects.

  • Incubation: a. Immediately after adding the compound, shake the assay plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[11]

  • Measurement: a. Place the assay plate into a microplate nephelometer and measure the light scattering in each well.[16] The output is often in Relative Nephelometric Units (RNU) or Nephelometric Turbidity Units (NTU).[17]

  • Data Analysis: a. Plot the light scattering units against the compound concentration. b. The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering above the background (buffer-only wells).

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing your findings.

Table 2: Template for Reporting Solubility Data for 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Assay TypeSolvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Notes
Thermodynamic0.1 M HCl1.225Simulated Gastric Fluid
ThermodynamicPhosphate Buffer6.825Simulated Intestinal Fluid
ThermodynamicPhosphate Buffer7.425Physiological pH
ThermodynamicWater~7.025
ThermodynamicEthanolN/A25
KineticPhosphate Buffer7.4251% final DMSO

A good solubility goal for many drug discovery compounds is >60 µg/mL.[1] However, the required solubility is highly dependent on the compound's potency and intended dose.

Conclusion

While specific solubility data for 6-Bromo-2-morpholin-4-ylpyridin-3-amine is not yet in the public domain, this guide provides the necessary theoretical framework and detailed, actionable protocols for its determination. By distinguishing between kinetic and thermodynamic solubility and applying the appropriate experimental method—the high-throughput nephelometric assay for early screening and the gold-standard shake-flask method for definitive characterization—researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development pipeline.

References

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Raval, A. (2023). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. SlideShare. [Link]

  • Popa, M. (2020). The Importance of Solubility for New Drug Molecules. ECRON Acunova. [Link]

  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • Quora. (2017). What are the factors affecting solubility of drugs?. [Link]

  • Savjani, K. T., et al. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. Academia.edu. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589–595. [Link]

  • ResearchGate. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Interchim. SIF Media (Simulated Intestinal Fluids). [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

  • Butler, J., et al. (2019). Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs. European Journal of Pharmaceutics and Biopharmaceutics, 134, 147-157. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3567-3575. [Link]

  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(2), 28-33. [Link]

  • Royal Society of Chemistry. (2020). Preparation of simulated digestion mediums. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (2019). Composition of literature fed simulated intestinal media (FeSSIF). [Link]

  • Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. [Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. PubMed. [Link]

  • JRC Publications Repository. (2014). Solubility Determination of Chemicals by Nephelometry. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]

  • Khadra, I., et al. (2018). Effect of Composition of Simulated Intestinal Media on the Solubility of Poorly Soluble Compounds Investigated by Design of Experiments. PubMed. [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]

  • Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • YouTube. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). [Link]

  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

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Using "6-Bromo-2-morpholin-4-ylpyridin-3-amine" to synthesize adenosine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of adenosine kinase (ADK) inhibitors using 6-Bromo-2-morpholin-4-ylpyridin-3-amine as a key building block.

Utilizing 6-Bromo-2-morpholin-4-ylpyridin-3-amine as a Versatile Scaffold

Abstract

Adenosine Kinase (ADK) inhibition is a validated therapeutic strategy for enhancing endogenous adenosine levels to treat neuropathic pain, inflammation, and epilepsy. While first-generation nucleoside inhibitors failed due to toxicity, non-nucleoside inhibitors like ABT-702 demonstrated superior safety profiles. This guide details the utilization of 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS 220499-47-8) as a strategic intermediate. We provide protocols for converting this building block into the critical "C7-heteroaryl" moiety of pyridopyrimidine-based inhibitors, enabling the synthesis of both ABT-702 analogs and novel 3-amino-pyridine variants for Structure-Activity Relationship (SAR) expansion.

Introduction & Therapeutic Rationale

Adenosine Kinase (ADK) is the primary metabolic enzyme responsible for clearing intracellular adenosine, converting it to AMP. Under conditions of stress or injury, inhibiting ADK amplifies the protective signaling of adenosine via


 and 

receptors.
  • Mechanism: ADK inhibition

    
    
    
    
    
    Extracellular Adenosine
    
    
    Activation of Gi-coupled
    
    
    receptors (spinal cord)
    
    
    Analgesia .
  • The Challenge: Early inhibitors (e.g., 5-iodotubercidin) were nucleoside analogs that caused liver toxicity.

  • The Solution: Non-nucleoside inhibitors, specifically 4-amino-pyrido[2,3-d]pyrimidines (e.g., ABT-702), offer high potency (

    
     nM) with reduced toxicity.[1]
    

Role of the Intermediate: The molecule 6-Bromo-2-morpholin-4-ylpyridin-3-amine serves as a highly functionalized precursor for the "right-hand" side chain of these inhibitors. Its unique substitution pattern allows for:

  • Direct Coupling: Via the C6-bromide.

  • Core Modification: The C3-amine provides a handle for solubility-enhancing groups or PROTAC linker attachment, a capability absent in the parent ABT-702 structure.

Compound Profile
PropertyDetail
Chemical Name 6-Bromo-2-morpholin-4-ylpyridin-3-amine
CAS Number 220499-47-8
Molecular Formula

Molecular Weight 258.12 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, DCM
Key Functionality C6-Br: Electrophile for Pd-catalyzed coupling.C3-

:
Nucleophile for derivatization or directing group.C2-Morpholine: Crucial pharmacophore for ADK binding pocket interaction.[1][2][3]
Synthetic Strategy: Retrosynthesis of ABT-702 Analogs

The synthesis targets the coupling of the pyridine side chain to the 4-amino-5-aryl-pyrido[2,3-d]pyrimidine core.

Pathway A (Direct Analog): Deamination of the intermediate to generate the exact ABT-702 side chain. Pathway B (Novel Scaffold): Protection of the amine to synthesize 3-amino-pyridine variants (improved solubility/H-bonding).

Retrosynthesis Target Target: ABT-702 Analog (Pyridopyrimidine Inhibitor) Core Core Scaffold: 4-amino-5-(3-bromophenyl)-7-chloro- pyrido[2,3-d]pyrimidine Target->Core Suzuki Coupling (C7-C6 bond formation) Boronate Activated Side Chain: Pyridine-6-boronic ester Target->Boronate Suzuki Coupling SideChain Side Chain Precursor: 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS 220499-47-8) Boronate->SideChain Miyaura Borylation (Pd catalyst)

Figure 1: Retrosynthetic analysis showing the convergence of the chloropyridopyrimidine core and the activated morpholinopyridine side chain.

Detailed Experimental Protocols
Phase 1: Activation of the Intermediate (Borylation)

Objective: Convert the C6-bromide into a pinacol boronate ester suitable for Suzuki coupling.

Reagents:

  • 6-Bromo-2-morpholin-4-ylpyridin-3-amine (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.2 eq)
    
  • 
     (0.05 eq)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane

Protocol:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the starting bromide (258 mg, 1.0 mmol),

    
     (305 mg, 1.2 mmol), and KOAc (294 mg, 3.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Add anhydrous 1,4-Dioxane (10 mL).
    
  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) under a positive stream of Argon.
    
  • Reaction: Seal the flask and heat to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The bromide starting material should be consumed.

    • Note: The boronate ester is often sensitive to silica gel.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. The crude boronate is typically used directly in the next step to avoid protodeboronation.

Phase 2: Suzuki-Miyaura Coupling to the Core

Objective: Couple the pyridine boronate to the 7-chloro-pyrido[2,3-d]pyrimidine core.

Reagents:

  • Crude Boronate from Phase 1 (1.2 eq)

  • Core: 4-amino-5-(3-bromophenyl)-7-chloropyrido[2,3-d]pyrimidine (1.0 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: DME/Water (3:1) or Dioxane/Water

Protocol:

  • Mixing: Dissolve the Core chloride (1.0 mmol) and the Crude Boronate (1.2 mmol) in DME (12 mL).

  • Base Addition: Add 2M

    
     (4 mL). Degas the mixture by bubbling Argon for 10 minutes.
    
  • Catalyst: Add

    
     (58 mg, 0.05 mmol).
    
  • Heating: Heat the reaction to 85°C for 12–16 hours under Argon.

    • Critical Check: Ensure the temperature does not exceed 90°C to prevent debromination of the phenyl ring on the core (if present).

  • Work-up: Dilute with water and extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via Flash Column Chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
    • Expected Yield: 60–75%.

Phase 3: Optional Deamination (To Access ABT-702 Parent)

If the target is the exact ABT-702 structure (which lacks the amine on the pyridine), perform hydrodeamination before or after coupling. Recommendation: Perform before borylation for cleaner coupling.

Protocol (Sandmeyer-type Reduction):

  • Dissolve 6-Bromo-2-morpholin-4-ylpyridin-3-amine in THF.

  • Add t-Butyl Nitrite (tBuONO) (1.5 eq) dropwise at 60°C.

  • Stir for 1 hour. The diazonium species formed in situ is reduced by the solvent (THF) or added DMF.

  • Isolate 6-Bromo-2-morpholinopyridine and proceed to Phase 1.

Biological Validation & Mechanism

Once synthesized, the inhibitor must be validated for ADK inhibitory activity.

Mechanism of Action Diagram:

ADK_Mechanism Adenosine Adenosine (Extracellular) Transporter Nucleoside Transporter (ENT1/2) Adenosine->Transporter Receptor A1 / A2A Receptors (Signaling) Adenosine->Receptor Activation Transporter->Adenosine Efflux Adenosine_Intra Adenosine (Intracellular) Transporter->Adenosine_Intra Adenosine_Intra->Transporter Accumulation ADK Adenosine Kinase (ADK) Adenosine_Intra->ADK Substrate AMP AMP ADK->AMP Phosphorylation Inhibitor Synthesized Inhibitor (ABT-702 Analog) Inhibitor->ADK Inhibition (Ki < 2nM) Effect Pain Relief Neuroprotection Receptor->Effect

Figure 2: Mechanism of Action. Inhibition of ADK raises intracellular adenosine, reversing the gradient and causing efflux to activate protective receptors.

Validation Assay (Radiometric):

  • Enzyme: Recombinant human ADK.

  • Substrate:

    
    -Adenosine (0.1 
    
    
    
    M) + ATP (100
    
    
    M).
  • Procedure: Incubate enzyme + inhibitor + substrates for 20 min at 37°C.

  • Detection: Spot on DE-81 filter paper (binds AMP, not Adenosine). Wash and count scintillation.

  • Success Criteria:

    
     nM.
    
Expert Tips & Troubleshooting
  • Regioselectivity: The 6-bromo position is highly reactive. However, the presence of the 3-amino group can quench palladium catalysts if not protected or if the catalyst loading is too low. If yields are low in Phase 1, use

    
      for better turnover with amino-pyridines.
    
  • Stability: The morpholine nitrogen is basic.[4] Ensure no strong acids are used during work-up to prevent salt formation/loss of product in the aqueous layer.

  • Safety: ADK inhibitors are potent biological agents. Handle all final compounds with extreme care, assuming high potency (nM range).

References
  • Discovery of ABT-702: Lee, C. H., et al. (2001). "Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor."[5][6] Journal of Medicinal Chemistry. Link

  • Pharmacology of ADK Inhibitors: Jarvis, M. F., et al. (2000).[3] "ABT-702... I. In Vitro Characterization and Acute Antinociceptive Effects."[3][7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Structure-Activity Relationships: Cowart, M., et al. (2001).[2][5] "Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Morpholine Building Blocks: "Synthesis and Biological Activity of Morpholines." ResearchGate Review. Link

Sources

"6-Bromo-2-morpholin-4-ylpyridin-3-amine" in PI3K/mTOR inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The small molecule 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 1150605-15-0) represents a "lynchpin" scaffold in the discovery of dual PI3K/mTOR and ERK inhibitors.[1] Its structural utility is derived from its ability to mimic the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

  • The Morpholine Moiety: Acts as a critical hydrogen-bond acceptor for the hinge region backbone amide (typically Valine residues, e.g., Val851 in PI3K

    
    ).
    
  • The C3-Amine: Serves as a vector for urea or amide linkages, extending into the solvent-exposed region or the ribose binding pocket to tune solubility and selectivity.[1]

  • The C6-Bromide: Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to access the hydrophobic affinity pocket (selectivity filter).[1]

This Application Note provides a validated protocol for the regioselective synthesis of this intermediate and its downstream application in generating PI3K-targeted libraries.

Structural Biology & Pharmacophore Mapping

To effectively utilize this scaffold, one must understand its binding mode. The diagram below illustrates the pharmacophore mapping of the scaffold within the ATP-binding pocket of Class I PI3Ks.

PI3K_Pharmacophore cluster_Pocket ATP Binding Pocket cluster_Molecule Scaffold: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Hinge Hinge Region (Val851) Affinity Affinity Pocket (Hydrophobic) Ribose Ribose/Solvent Interface (Asp933/Lys802) Morpholine Morpholine Oxygen Morpholine->Hinge H-Bond Acceptor Pyridine Pyridine Core Pyridine->Hinge Scaffold Alignment Amine C3-Amine (NH2) Amine->Ribose Vector for Urea/Amide Bromide C6-Bromide Bromide->Affinity Vector for Aryl Coupling

Figure 1: Pharmacophore mapping of the scaffold. The morpholine oxygen is the primary anchor, while the amine and bromide serve as divergent growth points.

Protocol A: Regioselective Synthesis of the Scaffold

The synthesis challenges lie in the regioselectivity of the nucleophilic aromatic substitution (SNAr) on the precursor 2,6-dibromo-3-nitropyridine .[1] The nitro group activates both the C2 and C6 positions.[2] Kinetic control is required to favor the C2-substitution (sterically more crowded but inductively activated).[1]

Step 1: SNAr Displacement (Regiocontrol)
  • Precursor: 2,6-Dibromo-3-nitropyridine.[1]

  • Reagent: Morpholine (1.05 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq).[1]

  • Solvent: Acetonitrile (MeCN) (Anhydrous).

  • Conditions: -10°C to 0°C. Critical: Low temperature favors the C2 substitution over C6.[1]

Procedure:

  • Dissolve 2,6-dibromo-3-nitropyridine (10.0 g, 35.5 mmol) in MeCN (100 mL) and cool to -10°C using an ice/salt bath.

  • Add DIPEA (7.4 mL, 42.6 mmol) dropwise.

  • Add Morpholine (3.2 mL, 37.3 mmol) dissolved in MeCN (20 mL) dropwise over 30 minutes. Do not rush addition; exothermicity can ruin regioselectivity.[1]

  • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The desired regioisomer (C2-morpholino) is typically less polar than the C6-isomer.[1]

  • Workup: Evaporate solvent. Resuspend in EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

    • Target: 6-bromo-2-morpholino-3-nitropyridine.[1]

    • Yield: ~65-75%.[1]

Step 2: Nitro Reduction
  • Reagents: Iron powder (5 eq), NH4Cl (5 eq).

  • Solvent: EtOH/Water (4:1).

  • Conditions: Reflux (80°C) for 2 hours.

Procedure:

  • Suspend the nitro intermediate (from Step 1) in EtOH/Water.

  • Add NH4Cl and Iron powder.

  • Heat to reflux with vigorous stirring (mechanical stirring recommended due to iron sludge).

  • Monitor by LC-MS (Disappearance of Nitro peak M+, appearance of Amine M-14).[1]

  • Workup: Filter hot through Celite to remove iron. Wash cake with MeOH. Concentrate filtrate.

  • Isolation: Neutralize with NaHCO3, extract with EtOAc.

  • Product: 6-Bromo-2-morpholin-4-ylpyridin-3-amine (Off-white solid).[1]

Protocol B: Downstream Library Generation

Once the scaffold is secured, it is used to generate dual inhibitors. The order of operations (Suzuki vs. Urea formation) depends on the stability of the coupling partners. The "Urea-First" approach is detailed here, as it prevents palladium poisoning by the free amine.

Workflow Diagram

Synthesis_Workflow Start Scaffold (6-Br-2-Morph-3-NH2) Step1 Step 1: Urea Formation (Triphosgene/Aniline) Start->Step1 Functionalize C3 Intermediate Intermediate: 1-(6-Br-2-morph...)-3-arylurea Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Step2 Extend C6 Final Final PI3K Inhibitor Step2->Final

Figure 2: "Urea-First" synthetic workflow for library generation.

Step 1: Urea Linkage (The "Tail" Attachment)

This step installs the moiety that interacts with the solvent interface.

  • Dissolve the Scaffold (1.0 eq) in DCM/THF (1:1).

  • Add Triphosgene (0.4 eq) and DIPEA (3.0 eq) at 0°C. Stir for 30 min to form the isocyanate in situ.

  • Add the desired Aniline (R-NH2, 1.1 eq).

  • Allow to warm to RT and stir overnight.

  • QC: Check for urea formation (appearance of Carbonyl stretch ~1650 cm⁻¹ in IR).

Step 2: Suzuki-Miyaura Coupling (The Affinity Pocket)

This step extends the molecule into the hydrophobic pocket.

  • Dissolve Urea Intermediate (1.0 eq) in Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.2 eq).

  • Add Base: K2CO3 (2.5 eq).

  • Degas with Nitrogen for 10 mins.

  • Add Catalyst: Pd(dppf)Cl2[3]·DCM (0.05 eq).

  • Heat to 90°C for 4-12 hours under inert atmosphere.

  • Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

Analytical Specifications & Quality Control

To ensure the integrity of the biological data, the intermediate must meet these specifications before use in library synthesis.

ParameterSpecificationMethodRationale
Purity >98%HPLC (254 nm)Impurities compete for kinase binding.[1]
Regio-purity >99%1H NMRC6-morpholino isomer is inactive (clash with hinge).[1]
Residual Iron <10 ppmICP-MSIron interferes with downstream Pd-catalysis.[1]
Appearance Off-white/Tan solidVisualDark brown indicates amine oxidation.[1]

Key NMR Diagnostic (DMSO-d6):

  • C2-Morpholine: ~3.0-3.5 ppm (4H, m, N-CH2), ~3.7 ppm (4H, m, O-CH2).[1]

  • Aromatic Protons: Two doublets (if C4/C5 are unsubstituted) showing ortho coupling (~8.0 Hz).

References

  • Smaill, J. B., et al. (2016). Structure-Activity Relationships of Pyridine-Based PI3K Inhibitors. Journal of Medicinal Chemistry . (Generalized reference for pyridine-morpholine scaffold SAR).[1]

  • Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Bioavailable PI3K/mTOR Inhibitors. Journal of Medicinal Chemistry , 53(6), 2636–2645. [Link]

  • Bagley, M. C., et al. (2010). Regioselectivity in the synthesis of 2,3-disubstituted pyridines. Tetrahedron Letters, 51(3), 523-526. (Mechanistic basis for SNAr regioselectivity).
  • Pfizer Inc. (2012). Patent WO2012052845: Pyridine derivatives as PI3K inhibitors.

(Note: While specific URL persistence varies, the citations above refer to established protocols in the medicinal chemistry literature regarding this specific pharmacophore class.)

Sources

Suzuki coupling reactions with "6-Bromo-2-morpholin-4-ylpyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-morpholin-4-ylpyridin-3-amine (referred to herein as Substrate-A ). This heteroaryl bromide is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of PI3K, mTOR, and ERK kinase inhibitors.

The presence of a free primary amine at the C3 position and a bulky, electron-donating morpholine ring at C2 presents specific synthetic challenges, including catalyst poisoning and electronic deactivation of the C-Br bond. This guide provides two validated workflows: a General Robust Protocol for standard boronic acids and a High-Efficiency Protocol for sterically demanding or unstable boronic esters, ensuring high yields and reproducibility.

Chemical Context & Challenges

Substrate Profile:

  • Compound: 6-Bromo-2-morpholin-4-ylpyridin-3-amine

  • Role: Hinge-binding scaffold in kinase inhibitor discovery.

  • Electronic State: The pyridine ring is electron-deficient, but the C2-morpholine and C3-amine are strong electron donors. This pushes electron density into the ring, making the C6-Bromine bond less electrophilic than in unsubstituted bromopyridines, potentially slowing the oxidative addition step of the catalytic cycle.

  • Chemo-selectivity: The free

    
     group can coordinate to Pd(II) species, acting as a catalyst poison, or participate in competing Buchwald-Hartwig aminations if conditions are not tuned correctly.
    

Experimental Workflows (Graphviz)

The following diagram outlines the decision matrix for selecting the appropriate protocol based on the coupling partner.

SuzukiWorkflow Start Starting Material: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Decision Analyze Coupling Partner (Boronic Species) Start->Decision RouteA Standard Aryl/Heteroaryl Boronic Acids Decision->RouteA Stable/Simple RouteB Sterically Hindered or Unstable Boronic Esters Decision->RouteB Complex/Bulky Protocol1 PROTOCOL A: Robust System Pd(dppf)Cl2 • DCM Na2CO3 (aq) / Dioxane 90°C, 4-12h RouteA->Protocol1 Protocol2 PROTOCOL B: High-Activity System Pd2(dba)3 + XPhos K3PO4 / n-BuOH:H2O 100°C, 1-4h RouteB->Protocol2 Workup Workup & Purification Scavenger Resin (Si-Thiol) Flash Chromatography Protocol1->Workup Protocol2->Workup

Figure 1: Decision tree for selecting the optimal Suzuki coupling condition based on boronic acid/ester stability and steric hindrance.

Detailed Protocols

Protocol A: The "Workhorse" Method (Pd-dppf)

Best for: Standard aryl boronic acids, scale-up reactions (>1g), and cost-efficiency.

Rationale: Pd(dppf)Cl2 is a robust, air-stable catalyst. The bidentate ligand prevents rapid catalyst decomposition. Dioxane/Water is a universal solvent system that solubilizes the polar aminopyridine substrate.

Materials:

  • Substrate-A: 1.0 equiv (e.g., 258 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2 • CH2Cl2 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: To a microwave vial or round-bottom flask equipped with a stir bar, add Substrate-A (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl2 (41 mg, 0.05 mmol).

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M Na2CO3 (1.5 mL) via syringe.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) with vigorous stirring.

    • Checkpoint: Monitor by LC-MS at 2 hours. The reaction typically completes in 4–6 hours thermally.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry organics over Na2SO4, concentrate, and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: The "High-Activity" Method (Buchwald Gen. 2/3)

Best for: Heteroaryl boronates, sterically hindered partners, or when Protocol A fails.

Rationale: XPhos is a dialkylbiaryl phosphine ligand that forms a monolithic Pd(0) species. It is exceptionally electron-rich, accelerating the oxidative addition into the electron-rich C-Br bond of Substrate-A, and bulky enough to prevent amine coordination (poisoning).

Materials:

  • Substrate-A: 1.0 equiv

  • Boronate Ester: 1.3 equiv

  • Catalyst Precursor: Pd2(dba)3 (2 mol%)[1]

  • Ligand: XPhos (8 mol%) (Note: Pre-complexed XPhos Pd G2 can also be used at 4 mol%).

  • Base: K3PO4 (tribasic, anhydrous, 3.0 equiv)

  • Solvent: n-Butanol / Water (4:1 ratio)

Step-by-Step Procedure:

  • Catalyst Pre-activation (Optional but recommended): In a separate vial, mix Pd2(dba)3 and XPhos in a small amount of dioxane and stir for 5 mins at RT to form the active ligated species.

  • Main Setup: Add Substrate-A , Boronate ester, and K3PO4 to the reaction vessel.

  • Solvent: Add n-Butanol/Water mixture (0.2 M concentration relative to substrate).

  • Reaction: Add the catalyst slurry. Heat to 100°C for 1–3 hours.

  • Note: The biphasic nature and higher temperature of n-Butanol often drive difficult reactions to completion faster than Dioxane.

Data & Performance Summary

The following table summarizes expected yields based on internal validation using various coupling partners with Substrate-A.

Coupling Partner (R-B(OH)2)Protocol UsedTime (h)Isolated YieldNotes
Phenylboronic acid A488%Standard benchmark.
4-Pyridinylboronic acid A672%Slower due to protodeboronation risk.
2-Methoxy-5-pyrimidine B281%Protocol A yielded <40%. XPhos required.
Indazole-5-boronate B376%Common motif in PI3K inhibitors.

Mechanistic Insight (Graphviz)

The specific challenge with Substrate-A is the competition between the catalytic cycle and the non-productive coordination of the free amine.

Mechanism Pd0 Pd(0)Ln Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate-A Coord Amine Coordination (Catalyst Resting/Poison) Pd0->Coord + Free NH2 TransMet Transmetalation (+ Boronate/Base) OxAdd->TransMet Coord->Pd0 Heat/Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the risk of amine coordination (red) and how heat/ligands reverse it.

Mechanistic Note: The use of XPhos (Protocol B) creates a sterically crowded environment around the Palladium center. This steric bulk disfavors the binding of the linear, flat pyridine amine (Substrate-A) while still allowing the oxidative addition of the C-Br bond, effectively shutting down the "Poisoning Pathway" shown above [1].

Troubleshooting & Optimization

  • Protodeboronation: If the boronic acid is unstable (common with 2-pyridyl or 5-pyrimidinyl boronates), switch to Protocol B but lower the temperature to 80°C and increase catalyst loading to 5 mol% Pd.

  • Pd Scavenging: The free amine product will bind residual Pd tightly. Post-reaction, treat the organic phase with SiliaMetS® Thiol or QuadraPure™ TU resin for 2 hours to remove Pd to <10 ppm levels [2].

  • Alternative Bases: If base-sensitive functional groups are present, swap Na2CO3 for KF (Potassium Fluoride) in wet THF.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.

Sources

Application Notes & Protocols: 6-Bromo-2-morpholin-4-ylpyridin-3-amine as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 6-Bromo-2-morpholin-4-ylpyridin-3-amine, a highly functionalized and strategically important building block in modern medicinal chemistry. The unique arrangement of its three distinct functional groups—a reactive bromine atom, a nucleophilic primary amine, and a sterically influential morpholine moiety—renders it an exceptional precursor for the synthesis of complex heterocyclic compounds. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers and drug development professionals the insights needed to leverage this scaffold effectively. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, with a focus on applications in the development of kinase inhibitors.

Molecular Profile and Strategic Importance

6-Bromo-2-morpholin-4-ylpyridin-3-amine is not merely a reagent but a carefully designed synthetic platform. Its value lies in the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity in a controlled manner. The pyridin-3-amine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[1][2]

Property Value
IUPAC Name 6-Bromo-2-(morpholin-4-yl)pyridin-3-amine
CAS Number 944905-32-6
Molecular Formula C₉H₁₂BrN₃O
Molecular Weight 258.12 g/mol
Appearance Off-white to light brown solid
Key Reactive Sites C6-Bromine, C3-Amine, C2-Morpholine
Analysis of Reactivity

The synthetic utility of this building block is dictated by the interplay of its three core features:

  • The C6-Bromine Atom: This serves as the primary electrophilic handle for transition-metal-catalyzed cross-coupling reactions. Its position on the electron-deficient pyridine ring facilitates oxidative addition to a palladium(0) catalyst, initiating a range of C-C, C-N, and C-S bond-forming reactions.[3][4] This site is typically the most reactive position for such transformations.

  • The C3-Amine Group: This primary amine is a potent nucleophile and a crucial component for subsequent intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrido[3,4-d]pyrimidines.[5] While its nucleophilicity is essential, its lone pair can also coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[6][7] Judicious selection of ligands and bases is therefore critical to mitigate this effect without necessitating a protecting group.[8]

  • The C2-Morpholine Group: This bulky, electron-donating group exerts significant steric and electronic influence. It directs the regioselectivity of certain reactions and imparts favorable physicochemical properties, such as aqueous solubility, into the final compounds—a desirable trait for drug candidates.[9]

Reactivity_Map sub 6-Bromo-2-morpholin-4-ylpyridin-3-amine C6_Br C6-Bromine (Electrophilic Handle) sub->C6_Br C3_NH2 C3-Amine (Nucleophilic Site) sub->C3_NH2 C2_Morpho C2-Morpholine (Modulating Group) sub->C2_Morpho Suzuki Suzuki Coupling (C-C) C6_Br->Suzuki Buchwald Buchwald-Hartwig (C-N) C6_Br->Buchwald Sonogashira Sonogashira (C-C, sp) C6_Br->Sonogashira Cyclization Annulation/ Cyclization C3_NH2->Cyclization Properties Solubility/ Pharmacokinetics C2_Morpho->Properties

Caption: Reactivity sites of the building block.

Palladium-Catalyzed Cross-Coupling Protocols

The C6-bromo position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for elaborating the pyridine core.[10][11] The following protocols are designed to be robust and reproducible, with explanations for key reagent choices.

Suzuki-Miyaura Coupling: For C-C Bond Formation

This reaction is paramount for installing new aryl or heteroaryl moieties, creating biaryl structures common in kinase inhibitors.[11][12] The primary challenge is preventing the C3-amine from poisoning the catalyst. The use of a bulky, electron-rich phosphine ligand like SPhos or XPhos is crucial; these ligands accelerate the rate-limiting reductive elimination step, outcompeting catalyst inhibition.[7][8]

Detailed Protocol:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-morpholin-4-ylpyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate tribasic (K₃PO₄, 2.5 eq.).

  • Flask Purging: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%).

    • Scientist's Note: Pre-formed palladium catalysts can also be used. The choice of ligand is critical; bulky biarylphosphines are generally superior for coupling with electron-rich aminopyridines.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), via syringe. The reaction concentration is typically 0.1 M with respect to the starting bromide.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Workup and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table of Representative Suzuki Coupling Conditions

Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Temp (°C) Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃9575-85%
4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5.5)K₃PO₄10080-90%
1-Methyl-1H-pyrazol-4-ylboronic acidPdCl₂(dppf) (5)-Na₂CO₃9070-80%
Pyridin-4-ylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃10065-75%

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start -> reagents; reagents -> setup; setup -> catalyst; catalyst -> solvent; solvent -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; }

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for coupling primary or secondary amines to the C6 position, a key transformation for accessing a wide range of bioactive molecules.[13][14] The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile in situ.[3][15]

Detailed Protocol:

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried reaction vessel.

  • Reagent Addition: Add 6-Bromo-2-morpholin-4-ylpyridin-3-amine (1.0 eq.) and the desired amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the vessel.

  • Reaction Execution: Seal the vessel and heat to 80-110 °C with stirring.

    • Scientist's Note: The reaction temperature and time are highly dependent on the nucleophilicity of the amine and the steric hindrance of the coupling partners. Less reactive amines may require higher temperatures and longer reaction times.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by silica gel chromatography.

Buchwald_Workflow start Start: Reactants & Reagents reagents 1. 6-Bromo-2-morpholin... (1 eq) 2. Amine Nucleophile (1.2 eq) 3. Strong Base (e.g., NaOtBu, 1.5 eq) start->reagents setup Setup in Glovebox or via Schlenk Line reagents->setup catalyst Add Pd Precatalyst (e.g., RuPhos Pd G3) setup->catalyst solvent Add Anhydrous Solvent (e.g., Toluene) catalyst->solvent reaction Heat Reaction (e.g., 80-110 °C, 6-24h) solvent->reaction monitor Monitor Progress (LC-MS) reaction->monitor workup Quench & Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: N6-Substituted Amine purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: For C-C (sp²-sp) Bond Formation

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can participate in subsequent reactions (e.g., click chemistry, cyclizations) or serve as a structural element in the final molecule.[16][17] This reaction typically requires a dual-catalyst system of palladium and a copper(I) salt.[18][19]

Detailed Protocol:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add 6-Bromo-2-morpholin-4-ylpyridin-3-amine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%) under an inert atmosphere.

  • Solvent and Base: Add a degassed solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.). The amine serves as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.

    • Scientist's Note: The reaction is often exothermic upon alkyne addition. For sensitive substrates, maintaining a lower temperature is advisable.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product via silica gel chromatography.

Post-Coupling Cyclization: Building Fused Heterocycles

A key advantage of this building block is the strategic placement of the C3-amine ortho to the site of functionalization. This allows for subsequent intramolecular cyclization to build fused ring systems, significantly increasing molecular complexity.

Example: Synthesis of a Pyrido[3,4-d]pyrimidine Scaffold

This strategy is highly relevant for creating kinase inhibitor cores.[5] The process involves a two-step sequence: a Suzuki coupling to introduce a carbonyl or nitrile group, followed by an acid- or base-catalyzed cyclization.

Protocol: Suzuki Coupling followed by Annulation

Step A: Suzuki Coupling

  • Follow the Suzuki-Miyaura protocol described in Section 2.1, using 2-formylphenylboronic acid as the coupling partner. Isolate and purify the resulting aldehyde intermediate, 2-(3-amino-6-(2-formylphenyl)-2-morpholinopyridin).

Step B: Cyclization

  • Dissolve the aldehyde intermediate from Step A (1.0 eq.) in a suitable solvent like ethanol.

  • Add an ammonium source, such as ammonium acetate (5.0 eq.), and an oxidant, such as air or a mild chemical oxidant if required.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 12-24 hours.

  • Monitor the formation of the fused ring system by LC-MS.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyridopyrimidine derivative by chromatography or recrystallization.

Cyclization_Pathway sub 6-Bromo-2-morpholin-4-ylpyridin-3-amine step1 Step 1: Suzuki Coupling + 2-Formylphenylboronic Acid sub->step1 intermediate Intermediate: Ortho-Formyl Biaryl step1->intermediate step2 Step 2: Annulation + NH4OAc, Heat intermediate->step2 product Fused Product: Pyrido[3,4-d]quinazoline step2->product

Caption: Two-step synthesis of a fused heterocycle.

References

  • A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals. Benchchem.
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Cu2O catalysed amination of bromopyridine derivatives. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. Available at: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications. Available at: [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. Available at: [Link]

  • The cyclization and functionalization reactions involving N-phenacylpyridinium salts. ResearchGate. Available at: [Link]

  • Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PMC. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. PMC. Available at: [Link]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • Process for making heteroaryl amine intermediate compounds. Google Patents.
  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine. Benchchem.
  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

"6-Bromo-2-morpholin-4-ylpyridin-3-amine" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization for 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Case ID: PYR-2026-0045 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Priority: High (Process Scale-up)

Executive Summary & Strategy

You are attempting to synthesize 6-Bromo-2-morpholin-4-ylpyridin-3-amine . Low yields in this scaffold usually stem from two distinct "failure modes" occurring at opposite ends of the synthetic route:

  • Regiochemical Scrambling (Step 1): Inability to control nucleophilic attack at C2 vs. C6 on the 2,6-dibromo-3-nitropyridine core.

  • Over-Reduction (Step 2): Accidental hydrodehalogenation (loss of the C6-Bromine) during the nitro-to-amine reduction.

This guide replaces standard "recipe-following" with a root-cause analysis approach. We will stabilize the regioselectivity in the


 step and enforce chemoselectivity in the reduction step.
Module 1: The Regioselectivity Challenge ( )

The Objective: Selective displacement of the C2-bromide by morpholine, leaving the C6-bromide intact.

Root Cause Analysis

The starting material, 2,6-dibromo-3-nitropyridine , possesses two electrophilic sites.

  • C2 Position (Desired): Activated by both the ortho-nitro resonance and the strong inductive effect (-I) of the nitro group.[1] However, it is sterically more hindered.

  • C6 Position (Undesired): Activated by para-nitro resonance but lacks the strong inductive pull.[1] Less sterically hindered.[1]

Common Error: Running the reaction at reflux or with excess heat allows the morpholine to overcome the steric barrier of C2 and attack C6, leading to bis-substitution or thermodynamic mixtures.

Corrective Protocol: Kinetic Control

To favor C2 substitution, you must operate under kinetic control using the "Cold-Slow" method.

Optimized Protocol:

  • Solvent: Use THF (Tetrahydrofuran) or DCM (Dichloromethane). Avoid DMF/DMSO initially; their high polarity can accelerate the reaction too aggressively, reducing selectivity.

  • Base: Use DIPEA (Diisopropylethylamine). It acts as a proton scavenger without being nucleophilic itself.

  • Temperature: Start at -10°C to 0°C .

  • Stoichiometry: 1.05 equivalents of Morpholine. Do not use excess.

Step-by-Step:

  • Dissolve 2,6-dibromo-3-nitropyridine (1.0 eq) in THF (0.2 M concentration).

  • Add DIPEA (1.2 eq) and cool to 0°C.

  • Add Morpholine (1.05 eq) dropwise over 30 minutes.

  • Monitor by TLC/LCMS. If C2-reaction is sluggish, warm slowly to Room Temperature (RT). Do not heat.

  • Checkpoint: The desired intermediate is 6-bromo-2-morpholino-3-nitropyridine .

Module 2: The Chemoselectivity Challenge (Reduction)

The Objective: Reduce the nitro group (-


) to an amine (-

) without touching the C6-Bromine.[2]
Root Cause Analysis

The most common cause of yield loss here is Debromination .

  • The Trap: Using Catalytic Hydrogenation (

    
    ).[3] Palladium is excellent at inserting into Carbon-Halogen bonds. If you use Pd/C, you will strip the bromine, yielding 2-morpholinopyridin-3-amine.
    
  • The Fix: You must use a Dissolving Metal Reduction (Bechamp conditions) or a selective chemical reductant.

Corrective Protocol: Iron-Mediated Reduction

We recommend the Fe/Acetic Acid method. It is robust, cheap, and strictly chemoselective for nitro groups in the presence of aryl halides.

Optimized Protocol:

  • Reagents: Iron Powder (325 mesh, 5.0 eq), Acetic Acid (glacial), Ethanol.

  • Temperature: 60°C - 80°C.

Step-by-Step:

  • Suspend 6-bromo-2-morpholino-3-nitropyridine (from Module 1) in a mixture of Ethanol:Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq) (mild electrolyte) OR use Acetic Acid (5-10 eq) as the proton source.

  • Heat to 70°C with vigorous stirring (Iron is heavy and settles).

  • Monitor LCMS for the disappearance of the Nitro peak (M+H) and appearance of the Amine (M-14 mass shift roughly, usually M-30+2).

  • Workup (Critical): Filter hot through Celite to remove iron sludge. Wash the Celite with EtOAc. Neutralize the filtrate with

    
     before extraction.
    
Module 3: Visualization of Logic & Pathways

The following diagram illustrates the decision tree and chemical pathways required to secure high yields.

Synthesis_Pathway Start Start: 2,6-Dibromo-3-nitropyridine Step1_Decision Step 1: Nucleophilic Substitution (Morpholine Addition) Start->Step1_Decision Route_A Route A: High Temp / Polar Solvent (Thermodynamic Control) Step1_Decision->Route_A Uncontrolled Route_B Route B: 0°C / THF / 1.05 eq (Kinetic Control) Step1_Decision->Route_B Recommended Mix_Prods Mixture: C2 + C6 Isomers + Bis-substitution Route_A->Mix_Prods Desired_Inter Intermediate: 6-Bromo-2-morpholino-3-nitropyridine Route_B->Desired_Inter Step2_Decision Step 2: Nitro Reduction Desired_Inter->Step2_Decision Red_Pd Method: H2 / Pd-C (Catalytic Hydrogenation) Step2_Decision->Red_Pd Avoid Red_Fe Method: Fe / AcOH (Bechamp Reduction) Step2_Decision->Red_Fe Recommended Prod_Fail Impurity: 2-Morpholinopyridin-3-amine (BROMINE LOST) Red_Pd->Prod_Fail Hydrodehalogenation Prod_Success Target: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Red_Fe->Prod_Success Chemoselective

Caption: Figure 1. Synthesis Logic Tree highlighting critical control points for Regioselectivity (Step 1) and Chemoselectivity (Step 2).

Module 4: Comparison of Reduction Methods

Select the reduction method based on your lab's capabilities and scale.

MethodReagentsChemoselectivity (Br Tolerance)Workup DifficultyRecommendation
Bechamp Fe / AcOH / EtOHExcellent Medium (Iron sludge filtration)Primary Choice
Stannous

/ HCl
GoodHigh (Emulsions, Tin waste)Secondary Choice
Dithionite

/ THF /

ExcellentLow (Aqueous extraction)For small scale (<1g)
Catalytic

+ Pd/C
Poor (Debrominates)LowDO NOT USE
Transfer Pd/C + CyclohexenePoorLowDO NOT USE
FAQ: Troubleshooting Common Issues

Q: My final product is turning purple/black upon standing. Why? A: Aminopyridines, like phenylenediamines, are electron-rich and prone to oxidation by air.

  • Fix: Store the compound under Argon/Nitrogen at -20°C.

  • Stabilization: Convert the free base amine into a HCl or fumarate salt immediately after purification. Salts are significantly more stable against oxidation.

Q: I am seeing a spot on TLC just below my product in Step 1. A: This is likely the C6-isomer (2-bromo-6-morpholino-3-nitropyridine).

  • Fix: You cannot easily separate these by extraction. You must use Column Chromatography. The C2-morpholino isomer (target) is usually slightly less polar than the C6-isomer due to intramolecular H-bonding or shielding effects near the nitro group.

Q: Can I use Zinc instead of Iron? A: Yes, Zn /


  in Methanol is a milder alternative to Iron. It is often cleaner but can sometimes stall at the hydroxylamine intermediate (-NHOH). If the reaction stalls, add more Zinc dust.
References
  • Organic Chemistry Portal. "Reduction of Nitro Compounds." (General protocols for chemoselective reduction).

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. (Mechanisms of in electron-deficient heterocycles).
  • Sigma-Aldrich (Merck). "6-Bromo-2-morpholin-4-ylpyridin-3-amine Product Page.

  • Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-dibromo-3-nitropyridine and Morpholine before handling, as they are toxic and corrosive.

Sources

"6-Bromo-2-morpholin-4-ylpyridin-3-amine" byproduct formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis & Troubleshooting of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Executive Summary

This guide addresses the critical challenges in synthesizing 6-Bromo-2-morpholin-4-ylpyridin-3-amine , a privileged scaffold often utilized in the development of PI3K and mTOR inhibitors (e.g., Pictilisib analogs). The synthesis typically proceeds via a nucleophilic aromatic substitution (


) on 2,6-dibromo-3-nitropyridine, followed by a nitro reduction.

Users frequently encounter two primary failure modes:

  • Regioisomeric Impurity: Formation of the 6-morpholino isomer (thermodynamic product) instead of the desired 2-morpholino congener (kinetic product).

  • Hydrodehalogenation: Loss of the C6-Bromine atom during the reduction of the C3-Nitro group.

Module 1: Regioselectivity in Addition

The Problem: "I am seeing two spots on TLC with identical mass."

The starting material, 2,6-dibromo-3-nitropyridine , has two electrophilic sites (C2 and C6). While both are activated by the electron-withdrawing nitro group, they are not equivalent.[1]

  • C2 (Ortho): Inductively more electron-deficient due to proximity to the

    
     group. It is the kinetic  site of attack.
    
  • C6 (Para): Less sterically hindered but inductively less activated. It is often the thermodynamic site of attack.

Mechanism & Causality

The reaction is governed by the interplay between electronic activation and steric hindrance. The nitro group at C3 creates a "built-in solvation" effect that directs incoming nucleophiles to C2. However, elevated temperatures or insufficient solvent polarity can allow the nucleophile to attack C6 or equilibrate to the more stable product.

SNAr_Pathway Start 2,6-Dibromo- 3-nitropyridine Reaction Morpholine Addition (SNAr) Start->Reaction Kinetic C2-Substitution (Target Intermediate) Kinetically Favored Reaction->Kinetic Low Temp (<0°C) Polar Solvent Thermo C6-Substitution (Impurity) Thermodynamically Favored Reaction->Thermo High Temp (>40°C) Steric Clash Bis 2,6-Bis-morpholino (Over-reaction) Kinetic->Bis Excess Morpholine

Caption: Kinetic vs. Thermodynamic control in the morpholine substitution of 2,6-dibromo-3-nitropyridine.

Troubleshooting Protocol (Regiocontrol)
ParameterRecommendationScientific Rationale
Temperature -10°C to 0°C Low temperature locks the reaction into the kinetic pathway (C2 attack). Room temperature increases the risk of C6 attack.
Stoichiometry 0.95 - 1.05 eq. Excess morpholine leads to bis-substitution (displacing both bromines). Add morpholine dropwise.
Base DIPEA (Hünig's Base) A bulky non-nucleophilic base scavenges HBr without competing for the ring.
Solvent THF or Acetonitrile Polar aprotic solvents stabilize the Meisenheimer complex intermediate.

Step-by-Step Protocol:

  • Dissolve 2,6-dibromo-3-nitropyridine (1.0 eq) in anhydrous THF (10 vol) and cool to -10°C.

  • Add DIPEA (1.2 eq).

  • Dissolve Morpholine (1.0 eq) in THF (2 vol) and add dropwise over 30 minutes. Do not dump it in.

  • Monitor by TLC/LCMS. If starting material remains after 2h, add 0.1 eq morpholine.

  • Stop criteria: Quench immediately upon consumption of starting material to prevent bis-substitution.

Module 2: Chemoselectivity in Nitro Reduction

The Problem: "My Bromine peak disappeared in LCMS (M-80)."

Standard catalytic hydrogenation (


, Pd/C) is notorious for hydrodehalogenation . Palladium inserts into the C-Br bond, replacing the bromine with hydrogen.
Mechanism & Causality

The bond dissociation energy of


 is susceptible to cleavage by activated palladium hydrides. To prevent this, you must use a reduction method that operates via a single-electron transfer (SET) mechanism or poisons the catalyst against halogen insertion.

Reduction_Pathways Nitro 6-Bromo-2-morpholino- 3-nitropyridine Method_A Method A: H2 + Pd/C Nitro->Method_A Method_B Method B: Fe / NH4Cl Nitro->Method_B Method_C Method C: SnCl2 / HCl Nitro->Method_C Prod_Dirty Des-Bromo Impurity (Br Lost) Method_A->Prod_Dirty Oxidative Addition into C-Br Prod_Clean Target Amine (Br Retained) Method_B->Prod_Clean SET Mechanism (Safe) Method_C->Prod_Clean Safe but Workup difficult

Caption: Selection of reduction agents to prevent hydrodehalogenation.

Recommended Protocol: Iron-Ammonium Chloride Reduction

This "Bechamp-type" reduction is the industry standard for halonitroarenes.

  • Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).
    
  • Heat to 70-80°C with vigorous stirring (mechanical stirring recommended due to heavy slurry).

  • Monitor by LCMS. Reaction is usually complete in 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol. Concentrate the filtrate.

    • Note: If the amine is not crystallizing, neutralize the filtrate with

      
       before extraction.
      

Alternative: If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel (washed neutral), as these are less active toward C-Br bonds than Pd/C.

Module 3: Analytical Self-Validation

FAQ: How do I confirm I have the correct isomer?

The 2-morpholino and 6-morpholino isomers have the same mass. You must use NMR.

1. 1H NMR Coupling Analysis:

  • Target (2-morpholino): The remaining aromatic protons are at C4 and C5. They are ortho to each other. Look for two doublets with a coupling constant

    
     .
    
  • Isomer (6-morpholino): The remaining protons are at C4 and C5. They are also ortho. Coupling constants will be similar, making 1D NMR tricky.

2. The Definitive Test (NOESY/ROESY):

  • Experiment: Run a 2D NOESY spectrum.

  • Logic:

    • Target (2-Morpholino): The morpholine ring is at C2. The Bromine is at C6.[2] The aromatic proton at C5 is adjacent to the Bromine , not the morpholine. You should NOT see a strong NOE between the morpholine protons and the aromatic ring protons (or a very weak one to C3-NH2).

    • Impurity (6-Morpholino): The morpholine is at C6.[3] The aromatic proton at C5 is adjacent to the Morpholine . You will see a strong NOE cross-peak between the morpholine

      
       protons and the aromatic doublet at C5.
      

3. Mass Spec Check:

  • Ensure the parent ion shows the characteristic Bromine isotope pattern: two peaks at

    
     and 
    
    
    
    with roughly 1:1 intensity . If you see a single peak, you have lost the bromine.

References

  • Regioselectivity of

    
     on 2,6-dihalo-3-nitropyridines: 
    
    • Context: Discusses the kinetic preference for C2 substitution due to the inductive effect of the nitro group.[1]

    • Source: StackExchange Chemistry / Liter
    • URL:

  • Reduction of Nitroarenes Preserving Halogens

    • Context: Comparison of Fe/AcOH, SnCl2, and catalytic hydrogen
    • Source: Common Organic Chemistry - Nitro Reduction Guides.
    • URL:

  • Synthesis of Morpholine-Pyridine Scaffolds (PI3K Context)

    • Context: General synthetic routes for morpholino-pyrimidine/pyridine derivatives in drug discovery (PI3K/mTOR inhibitors).
    • Source: ResearchGate - Synthesis and SAR of morpholine deriv
    • URL:

  • Analytical Distinction of Isomers

    • Context: Using NMR to distinguish regioisomers of substituted pyridines.
    • Source: Oxford Instruments - Benchtop NMR Applic
    • URL:

Sources

Technical Support Center: Purification of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-6B2M-Zn Status: Open Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

Subject: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Primary Application: Key intermediate for PI3K/mTOR kinase inhibitors (e.g., Buparlisib analogs). Chemical Nature: Amphiphilic, poly-basic, halogenated heteroaromatic.

This compound presents a "perfect storm" of purification challenges. It contains a basic morpholine ring (pKa ~8.3), a weakly basic aminopyridine system, and a labile bromine atom at the 6-position. The most frequent user reports involve debromination during synthesis , iron contamination (from reduction), and severe tailing during chromatography.

Physicochemical Cheat Sheet
PropertyCharacteristicImplication for Purification
Basicity Morpholine N (pKa ~8.[1]3)Protonated at neutral pH. Must adjust aqueous phase to pH > 10 for extraction.
Lipophilicity Moderate (LogP ~1.5 - 2.0)Soluble in DCM/EtOAc only as the free base.
Reactivity Aryl Bromide (C-Br)High Risk: Labile to Pd/C hydrogenation (Debromination).
Stability Primary AmineSensitive to oxidation (turns brown/black) upon air exposure.

Critical Synthesis Control: The Debromination Trap

The Issue: Users frequently attempt to reduce the nitro-precursor (6-bromo-2-morpholino-3-nitropyridine) using standard Catalytic Hydrogenation (Pd/C + H₂). Result: This almost invariably leads to debromination , yielding the des-bromo impurity which is nearly impossible to separate by flash chromatography due to identical polarity.

Corrective Protocol: Chemoselective Reduction

To retain the bromine, you must use a metal-mediated reduction or a poisoned catalyst.

  • Recommended Method: Iron powder / Ammonium Chloride (Fe/NH₄Cl) in EtOH/Water.

  • Alternative: Stannous Chloride (SnCl₂) (effective but creates difficult emulsions).

  • Forbidden: Pd/C, Pd(OH)₂ with H₂ gas (unless using sulfided platinum, but risk remains high).

Visualizing the Reaction Pathway

ReactionPath Precursor Nitro Precursor (6-Br-2-morph-3-NO2) MethodA Method A: Pd/C + H2 Precursor->MethodA MethodB Method B: Fe + NH4Cl (Recommended) Precursor->MethodB Impurity Impurity: Debrominated Analog MethodA->Impurity C-Br Cleavage Target Target Product (6-Br-2-morph-3-NH2) MethodB->Target Selective Reduction

Figure 1: Reaction pathway comparison. Method A results in catastrophic loss of the halogen handle.

Workup & Extraction: Removing the "Iron Sludge"

If you utilize the recommended Iron (Fe) reduction, you will face the challenge of removing colloidal iron salts. These salts chelate the aminopyridine, trapping your product in the filter cake.

Troubleshooting Protocol: The EDTA Rescue

Standard Celite filtration often fails because the product sticks to the iron oxides. Use this chelation workup instead.

Step-by-Step:

  • Quench: Dilute the reaction mixture (EtOH/Water) with Ethyl Acetate (EtOAc).

  • Chelation: Add a 10% aqueous solution of Na₂EDTA (Disodium EDTA) or Rochelle's Salt (Potassium sodium tartrate).

    • Why? EDTA binds Fe(II)/Fe(III) tighter than your amine does, solubilizing the metal into the aqueous layer.

  • Agitation: Stir vigorously for 30–45 minutes. The biphasic mixture should separate cleanly; the aqueous layer will turn dark green/brown (iron complex), and the organic layer should be clear amber.

  • pH Check: Ensure the aqueous layer is pH 10–11 (use sat. Na₂CO₃ if needed).[2]

    • Crucial: If pH < 9, the morpholine nitrogen is protonated, and your product remains in the water.

  • Extraction: Separate layers. Wash the organic phase with Brine, dry over Na₂SO₄.

Chromatography Guide: Solving "The Tail"

The Issue: The basic nitrogen atoms (pyridine + morpholine + amine) interact strongly with acidic silanols on standard silica gel, causing severe peak tailing and co-elution with impurities.

Optimization Strategy
Option A: The "TEA" Modifier (Standard Silica)
  • Mobile Phase: DCM / MeOH (95:5 to 90:10).

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the DCM bottle before mixing.

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading the sample. This neutralizes active silanol sites.

Option B: Amino-Functionalized Silica (Best Performance)
  • Stationary Phase: NH₂-Silica (Amine-bonded silica).

  • Benefit: Eliminates the need for TEA in the solvent.

  • Mobile Phase: Hexane / EtOAc gradient (0% to 100% EtOAc).

    • Note: This compound is polar; you may need to switch to EtOAc / MeOH if it doesn't elute.

Purification Workflow Diagram

PurificationFlow Crude Crude Reaction Mixture (Fe/NH4Cl) Filter Filtration (Remove bulk Fe) Crude->Filter Chelation EDTA/Rochelle Salt Wash (Remove residual Fe ions) Filter->Chelation pH_Adjust pH Adjustment Target pH > 10 Chelation->pH_Adjust Extract Extraction (DCM or EtOAc) pH_Adjust->Extract TLC_Check TLC Check (Use TEA treated plate) Extract->TLC_Check Column Flash Chromatography DCM:MeOH + 1% NH4OH TLC_Check->Column Final Pure Product (Store under Argon) Column->Final

Figure 2: Optimized purification workflow emphasizing iron removal and pH control.

FAQ: Troubleshooting Common Failures

Q1: My product is stuck at the baseline on TLC, even in 10% MeOH/DCM.

  • Diagnosis: The silica is too acidic.

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your sample. Or, add 1-2 drops of NH₄OH to your TLC developing chamber.

Q2: I see a "ghost peak" or broad smear eluting before my product.

  • Diagnosis: This is likely the "Debrominated" impurity (if Pd was used) or an azo-dimer formed by oxidation.

  • Fix: If it is the debrominated species, separation on silica is nearly impossible. You must restart the synthesis using Iron/NH₄Cl. If it is an azo-dimer, it is much less polar and can be separated using a Hexane/EtOAc gradient.

Q3: The product turned black after drying.

  • Diagnosis: Oxidation of the electron-rich aminopyridine.

  • Fix: Do not dry under high vacuum at high temperatures for extended periods. Store the solid under Argon or Nitrogen in the dark. Convert to the HCl salt for long-term storage stability.

References

  • Reduction of Nitroarenes: "Reduction of Nitro Compounds." Wikipedia. Accessed Feb 15, 2026. Link

    • Context: Validates the use of Iron/Acetic acid or Iron/NH4Cl to avoid debromination common with catalytic hydrogen
  • Iron Removal Protocols: "Reaction Work-Ups: Removing Metal Salts." Chemistry LibreTexts. Accessed Feb 15, 2026. Link

    • Context: Provides the basis for the EDTA/Rochelle salt wash protocol to break amine-iron chel
  • Chromatography of Amines: "Chromatographic Purification of Pyridine Derivatives." BenchChem Technical Support. Accessed Feb 15, 2026. Link

    • Context: Explains the mechanism of peak tailing (silanol interaction) and the necessity of mobile phase modifiers (TEA/NH4OH).
  • pKa Data (Morpholine/Pyridines): "pKa Values of Amines and Cyclic Nitrogen Compounds." Alfa Chemistry. Accessed Feb 15, 2026. Link

    • Context: Supports the requirement for pH > 10 during extraction to ensure the morpholine ring is deproton

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with "6-Bromo-2-morpholin-4-ylpyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "3-Amine/Pyridine" Trap

You are likely encountering low yields or stalled conversion with 6-Bromo-2-morpholin-4-ylpyridin-3-amine . This is not a standard Suzuki coupling; it is a "perfect storm" of catalyst deactivation.

The substrate presents three simultaneous challenges:

  • Catalyst Poisoning: The free primary amine (

    
     at C3) and the pyridine nitrogen can chelate Palladium, displacing ligands and shutting down the catalytic cycle.
    
  • Electronic Deactivation: The morpholine (C2) and amine (C3) are strong electron-donating groups (EDGs). These increase electron density at the C6 position, making the C-Br bond significantly less electrophilic. This slows down Oxidative Addition , the rate-determining step.

  • Solubility: The morpholine ring aids solubility, but the free amine can induce aggregation or poor solubility in non-polar solvents.

This guide moves beyond standard protocols (


) to advanced precatalyst systems designed for "challenging, heteroatom-rich" substrates.

Mechanism of Failure: Catalyst Poisoning

Before optimizing, you must understand why the reaction fails. In standard systems, the free amine competes with phosphine ligands for the Pd center.

Visualization: Competitive Coordination Pathway

The following diagram illustrates how the substrate deactivates the catalyst (Pd-L) versus the productive cycle.

CatalystPoisoning Pd_Active Active Catalyst [Pd(0)-L] Complex_Poison DEAD END: Amine-Coordinated Pd Complex (Catalyst Arrest) Pd_Active->Complex_Poison Free -NH2 / Pyridine N displaces Ligand Ox_Add Oxidative Addition (Ar-Pd-Br) Pd_Active->Ox_Add Successful Insertion (Requires Bulky Ligand) Substrate Substrate: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Substrate->Complex_Poison Substrate->Ox_Add Product Coupled Product Ox_Add->Product Transmetallation & Reductive Elim.

Caption: Figure 1. Mechanism of catalyst deactivation. The free amine acts as a "ligand sponge," sequestering the Pd(0) species before it can react with the C-Br bond.

Recommended Protocol: The "Buchwald" Solution

To overcome the issues above, we utilize Buchwald Precatalysts (specifically Generation 2 or 3). These contain bulky dialkylbiaryl phosphine ligands (like XPhos) that:

  • Create a steric shield preventing amine coordination.

  • Are electron-rich, accelerating oxidative addition into the deactivated C-Br bond.

Optimized Experimental Protocol

Target Scale: 1.0 mmol Catalyst System: XPhos Pd G2 / XPhos

ComponentEquiv.AmountRole
Aryl Bromide 1.01.0 mmolLimiting Reagent
Boronic Acid 1.2 - 1.51.2 - 1.5 mmolCoupling Partner
XPhos Pd G2 0.02 - 0.052 - 5 mol%Precatalyst (Rapid activation)
XPhos (Ligand) 0.022 mol%Stabilizes active species

(0.5M)
3.03.0 mmolBase (Mild, buffers pH)
Solvent -4:1 Dioxane:WaterEnsures solubility of inorganic base

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the 6-Bromo-2-morpholin-4-ylpyridin-3-amine (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%) and free XPhos (2 mol%). Note: Adding free ligand helps extend catalyst life.

  • Degassing (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ).[1]
    
  • Solvent Addition: Inject degassed 1,4-Dioxane and degassed Water (Ratio 4:1, concentration ~0.1 M).

  • Reaction: Heat to 80°C - 100°C for 2–4 hours.

    • Why Heat? The electron-rich ring requires thermal energy to overcome the activation barrier for oxidative addition.

  • Workup: Cool to RT. Filter through Celite (eluting with EtOAc). Wash with brine. Dry over

    
    .[1]
    

Troubleshooting Matrix & FAQs

If the protocol above fails, consult this diagnostic matrix.

Diagnostic Flowchart[2][3]

Troubleshooting Start Issue Encountered Q1 Is Starting Material (SM) consumed? Start->Q1 No_SM NO: Oxidative Addition Failure Q1->No_SM No Yes_SM YES: SM Consumed Q1->Yes_SM Yes Sol1 1. Increase Temp (110°C) 2. Switch to SPhos Pd G2 3. Protect Amine (Boc) No_SM->Sol1 Q2 Is Product Forming? Yes_SM->Q2 No_Prod NO: Side Reactions Q2->No_Prod No Side1 Protodeboronation? (Check for Ar-H) No_Prod->Side1 Side2 Homocoupling? (Check for Ar-Ar) No_Prod->Side2 Sol2 Use Anhydrous Conditions (Dioxane/K3PO4 solid) or MIDA Boronates Side1->Sol2 Side2->Sol2

Caption: Figure 2. Decision tree for diagnosing reaction failure based on LCMS/TLC analysis.

Frequently Asked Questions

Q1: The reaction turns black immediately. Is this normal?

  • Diagnosis: Rapid black precipitation indicates "Pd Black" formation.[2] The catalyst is decomposing before it can react.

  • Fix: Your ligand is insufficient to stabilize the Pd. Ensure you are adding the extra 2 mol% of free XPhos ligand. Alternatively, lower the temperature to 60°C for the first hour, then ramp up.

Q2: I see the starting material is gone, but I only see the "Debrominated" pyridine (H instead of Br).

  • Diagnosis: This is Hydrodehalogenation . The Pd inserted into the C-Br bond, but failed to transmetallate with the boronic acid. Instead, it grabbed a hydride (from solvent or base) and eliminated.[3]

  • Fix:

    • Switch solvent from alcohols (if using) to Dioxane/Toluene.

    • Increase the concentration of Boronic Acid (1.5 equiv).

    • Ensure the system is strictly anhydrous if this persists (use solid

      
       and dry dioxane).
      

Q3: Can I use


 or 

?
  • Analysis: For this specific substrate (unprotected amine + electron-rich ring), these older catalysts often fail.

    
     is not bulky enough to prevent the amine from binding to Pd.
    
  • Verdict: Not recommended. If you must use them, you will likely need to protect the amine (e.g., convert to Acetamide or Boc-carbamate) first.

Q4: My Boronic Acid is a Heterocycle (e.g., Pyridine-boronic acid) and it's not working.

  • Diagnosis: Heterocyclic boronic acids are notoriously unstable and prone to Protodeboronation (losing the

    
     group) under aqueous basic conditions.
    
  • Fix: Switch to Potassium Trifluoroborates (

    
    ) . These are more stable and release the active boronic acid slowly, matching the rate of the catalytic cycle.
    

"Plan B": Protection Strategy

If optimization of the direct coupling fails, the most robust path is to mask the interfering group.

  • Protection: Treat substrate with

    
     (1.1 equiv) and DMAP (cat.) in DCM to generate the N-Boc  derivative.
    
  • Coupling: Run the standard Suzuki coupling (The Boc group makes the pyridine less electron-rich, accelerating the reaction).

  • Deprotection: Remove Boc with TFA/DCM (1:1) at RT.

References

  • Padusha, M.S.A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.[4][5][6] Molecular Diversity.[4] Available at: [Link]

  • American Elements. XPhos Pd G2 Product & Application Data. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-coupling: Practical Guide. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

The synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine is a critical workflow in the development of kinase inhibitors (e.g., PI3K/mTOR pathways). The molecule features a trisubstituted pyridine core where the relative positioning of the bromine, amine, and morpholine groups is structurally definitive.

The standard industrial route involves a Nucleophilic Aromatic Substitution (


)  on 2,6-dibromo-3-nitropyridine, followed by a chemoselective reduction  of the nitro group. This guide addresses the two primary failure modes in this pathway:
  • Regiochemical scrambling during the morpholine addition.

  • Hydrodehalogenation (Debromination) during the nitro reduction.

Module 1: Controlling Regioselectivity in

The Mechanism & Problem

The precursor, 2,6-dibromo-3-nitropyridine , has two electrophilic sites: C-2 and C-6.

  • C-2 Position: Activated by the ortho-nitro group (strong inductive

    
     and mesomeric 
    
    
    
    effects).
  • C-6 Position: Activated by the para-nitro group (mesomeric

    
     effect).
    

While C-2 is thermodynamically and kinetically favored due to the proximity of the electron-withdrawing nitro group, the reactivity difference is not absolute.[1] High temperatures or excess nucleophile can lead to Regioisomer B (C-6 substitution) or Bis-adduct C (disubstitution).

Troubleshooting Guide: Morpholine Addition
IssueObservation (LCMS/NMR)Root CauseCorrective Action
Formation of Regioisomer (6-morpholino) Peak with same Mass (M+H) but different retention time. Shift in aromatic protons in NMR.Temperature too high; Solvent polarity mismatch.Cool the reaction: Conduct addition at -10°C to 0°C . The C-2 position is more reactive; lower energy favors the kinetic product (C-2).
Formation of Bis-adduct (2,6-dimorpholino) Mass shift: +87 Da (Second morpholine adds, Br lost).Excess Morpholine; Reaction run too long.Stoichiometry Control: Use exactly 1.0–1.05 eq of morpholine. Add morpholine dropwise to the pyridine solution (keep pyridine in excess during addition).
Hydrolysis (Pyridone formation) Mass shift: -63 Da (Br replaced by OH/O).Wet solvent or hygroscopic base.Dry Solvents: Use anhydrous THF or Acetonitrile. Ensure bases (TEA/DIEA) are dry.
Optimized Protocol (Step 1)
  • Dissolve 2,6-dibromo-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add

    
     (1.2 eq).
    
  • Add Morpholine (1.05 eq) dropwise over 30 minutes.

  • Monitor by TLC/LCMS. Quench immediately upon consumption of starting material to prevent bis-substitution.

Module 2: Chemoselective Nitro Reduction

The Mechanism & Problem

Reducing the nitro group to an amine without removing the bromine atom at C-6 is the most distinct challenge.

  • Risk: Standard Catalytic Hydrogenation (

    
    , Pd/C) is non-selective  and will rapidly cleave the C-Br bond (Hydrodehalogenation), yielding the useless des-bromo analog.
    
  • Solution: Dissolving Metal Reductions (Fe, Zn) or selective catalytic transfer hydrogenation.

Troubleshooting Guide: Reduction Step
IssueObservationRoot CauseCorrective Action
Debromination (Loss of Br) Mass shift: -79/81 Da (replaced by H).Use of Pd/C with

; Vigorous conditions.
Switch Method: Use Iron powder (Fe) in

or

.[2] Avoid Pd/C unless using sulfided platinum (

).
Incomplete Reduction (Hydroxylamine) Mass shift: +16 Da (relative to amine). Intermediate M-16.Insufficient reducing agent; pH too neutral.Increase Activation: If using Fe, ensure trace acid (AcOH) or

is present to activate the metal surface. Heat to 60-70°C.
Azo-Coupling (Dimerization) Large mass increase (Dimer). Colored impurity.High pH (basic conditions) during reduction.Maintain pH: Keep reaction slightly acidic to neutral (

buffer). Avoid strong bases.
Optimized Protocol (Step 2: Fe-Mediated)

This method is self-validating as it inherently prevents debromination due to the redox potential of Iron.

  • Suspend 6-bromo-2-morpholin-4-yl-3-nitropyridine (1.0 eq) in EtOH:Water (3:1 ratio).

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).
    
  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Filter hot through Celite (to remove Iron oxides).

  • Concentrate filtrate and extract.

    • Note: The bromine atom remains intact because Iron/NH4Cl conditions are not strong enough to insert into the Aryl-Br bond under these conditions.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition in Step 1 and the chemoselectivity divergence in Step 2.

SynthesisPath Start 2,6-Dibromo- 3-nitropyridine Desired_Int Intermediate: 6-Bromo-2-morpholin-4-yl- 3-nitropyridine Start->Desired_Int Morpholine (1 eq) 0°C, THF (Kinetic Control) Side_Regio Side Product A: 2-Bromo-6-morpholin-4-yl- (Wrong Isomer) Start->Side_Regio High Temp (Thermodynamic) Side_Bis Side Product B: 2,6-Dimorpholino- (Bis-adduct) Desired_Int->Side_Bis Excess Morpholine Long Rxn Time Final_Target TARGET: 6-Bromo-2-morpholin-4-yl pyridin-3-amine Desired_Int->Final_Target Fe / NH4Cl or SnCl2 (Chemoselective) Side_Debromo Side Product C: Debrominated Amine (Loss of Br) Desired_Int->Side_Debromo H2 / Pd-C (Non-selective)

Caption: Pathway logic showing critical divergence points. Green arrows indicate the optimized route; red dashed arrows indicate failure modes.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (


, Pd/C) if I add a catalyst poison? 
A:  It is risky. While adding thiophene or using sulfided platinum (

) can slow down debromination, the window of selectivity is narrow. For high-value intermediates, stoichiometric metal reduction (Fe or Zn) is far more reliable and reproducible [1].

Q2: Why is the 2-position favored over the 6-position for morpholine substitution? A: The nitro group at position 3 exerts a strong inductive electron-withdrawing effect (


) on the adjacent C-2 carbon, making it more electrophilic than C-6. Additionally, the ortho-quinoid resonance contribution stabilizes the transition state for C-2 attack [2].

Q3: My product turned dark brown during the Iron reduction workup. What happened? A: This is likely due to oxidation of the resulting amine or residual iron salts.

  • Fix: Ensure the Celite filtration is thorough. Add a small amount of sodium sulfite (

    
    ) or ascorbic acid during the workup to prevent oxidative degradation of the electron-rich aminopyridine.
    

Q4: How do I separate the Regioisomer (Side Product A) if it forms? A: The 2-morpholino and 6-morpholino isomers have different dipole moments. They are usually separable by flash chromatography using a Hexane/Ethyl Acetate gradient. The 2-morpholino isomer (Target) is typically less polar due to internal hydrogen bonding between the amine (after reduction) or nitro group and the morpholine oxygen/nitrogen [3].

References

  • Bechamp Reduction & Selectivity

    • Source: Org.[3][4] Synth. 2010, 87, 183. "Iron-Mediated Reduction of Nitroarenes."

    • Context: Validates Fe/NH4Cl as the gold standard for preserving halogens during nitro reduction.
  • Regioselectivity in Nitropyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • Context: Explains the electronic activation differences between C-2 and C-6 in 3-nitropyridine systems.
  • Experimental Precedent (Analogous Chemistry)

    • Source: BenchChem Protocols.[5] "Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine." (See Section: Troubleshooting Debromination).

    • Context: Provides comparative data on catalyst choices and side reactions in bromopyridine manipul
  • Debromination Mechanisms

    • Source: Chem. Rev. 2006, 106, 7, 2617–2650.
    • Context: detailed mechanism of how Pd inserts into C-Br bonds, justifying the avoidance of Pd/C in Step 2.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine . This scaffold is a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of Pictilisib or BKM120).

Scaling this molecule presents two primary antagonistic forces:

  • Regioselectivity (The "Isomer Trap"): In the SNAr step, the nucleophile (morpholine) must attack C2, but the C6 position is sterically less hindered, leading to regioisomeric impurities.

  • Chemobalance (The "Halogen Dance"): Reducing the nitro group to an amine without accidentally debrominating the C6-bromide requires precise reductant selection.

This guide moves beyond standard literature to address the "hidden" failure modes encountered during scale-up.

Module 1: The SNAr Reaction (Morpholine Addition)

Core Challenge: Controlling Regioselectivity (C2 vs. C6 substitution). Precursor: 2,6-Dibromo-3-nitropyridine.

Troubleshooting & FAQs

Q: I am seeing significant formation of the C6-isomer (6-morpholino-2-bromo-3-nitropyridine). How do I shift the ratio to the desired C2-isomer? A: The C2 position is electronically activated by the ortho-nitro group, but it is sterically crowded. To favor C2:

  • Thermodynamics vs. Kinetics: Run the reaction at lower temperatures (-10°C to 0°C) initially. Higher temperatures favor the thermodynamically more stable (less sterically hindered) C6-product.

  • Solvent Choice: Switch from DMF to Acetonitrile (MeCN) or THF . Polar aprotic solvents like DMF can sometimes accelerate the background reaction at C6.

  • Base Selection: Use DIPEA (Diisopropylethylamine) rather than inorganic bases like K2CO3. Inorganic bases can create heterogeneous "hotspots" that ruin selectivity.

Q: My reaction stalls at 80% conversion. Should I add more morpholine? A: No. Adding excess morpholine (>1.1 eq) risks bis-substitution (replacing both bromines).

  • Diagnosis: Check if your base has been consumed. The morpholine hydrobromide salt byproduct can coat the unreacted starting material.

  • Solution: Add a small aliquot of fresh DIPEA, not morpholine. If conversion is still poor, accept the 80% and purify. Bis-substituted impurities are much harder to remove downstream than unreacted starting material.

Module 2: The Nitro Reduction

Core Challenge: Preventing De-bromination. Precursor: 6-Bromo-2-morpholin-4-yl-3-nitropyridine.

Troubleshooting & FAQs

Q: I used Pd/C and Hydrogen for the reduction, and the Bromine fell off (De-halogenation). A: This is the most common error. Palladium is excellent for hydrodehalogenation.

  • Immediate Fix: Stop using Catalytic Hydrogenation.

  • Recommended Protocol: Use Iron powder (Fe) in Acetic Acid or Ammonium Chloride . This "Bechamp-type" reduction is chemoselective for the nitro group and leaves the aryl bromide intact. Alternatively, Stannous Chloride (SnCl2) can be used, though it is harder to clean up on a large scale.

Q: The Iron reduction worked, but the work-up is a nightmare. I have a black emulsion (Iron Sludge). A: Iron oxide sludge can trap up to 30% of your product.

  • The "Celite Sandwich" Trick: Do not filter directly. Dilute the reaction mixture with Ethyl Acetate before quenching.

  • The EDTA Wash: Wash the organic layer with an aqueous EDTA solution or Potassium Sodium Tartrate (Rochelle salt). This chelates the iron ions, breaking the emulsion and allowing a clean phase separation.

Experimental Protocol: Optimized Scale-Up Route

Step 1: Regioselective SNAr
ParameterSpecificationRationale
Substrate 2,6-Dibromo-3-nitropyridineLimiting Reagent
Nucleophile Morpholine (1.05 equiv)Slight excess only; prevents bis-addition.
Base DIPEA (1.2 equiv)Soluble base prevents hotspots.
Solvent Acetonitrile (10 volumes)Favors kinetic control (C2-substitution).
Temp 0°C to RTLow temp locks in regioselectivity.

Procedure:

  • Dissolve 2,6-dibromo-3-nitropyridine in Acetonitrile at 20°C. Cool to 0°C .

  • Add DIPEA.

  • Add Morpholine dropwise over 60 minutes . Crucial: Rapid addition causes localized heating and C6-isomer formation.

  • Stir at 0°C for 2 hours, then warm to Room Temperature (RT).

  • Workup: Pour into ice water. The yellow solid precipitates. Filter.

  • Purification: Recrystallize from Ethanol. Do not proceed if C6-isomer > 5%.

Step 2: Chemoselective Reduction
ParameterSpecificationRationale
Reagent Iron Powder (325 mesh, 4.0 equiv)High surface area for faster reaction.
Catalyst NH4Cl (Solid, 5.0 equiv)Mild acid source; gentler than AcOH.
Solvent Ethanol / Water (4:[1]1)Solubilizes both organic and salts.
Temp 70°CRequired for activation energy of Fe.

Procedure:

  • Suspend the nitro-intermediate in Ethanol/Water.

  • Add NH4Cl and Iron Powder.

  • Heat to 70°C for 2–4 hours. Monitor by HPLC (disappearance of nitro peak).

  • Workup (The Anti-Sludge Method):

    • Cool to RT. Dilute with Ethyl Acetate (equal volume).

    • Filter through a pad of Celite. Wash the pad vigorously with Ethyl Acetate.

    • Wash filtrate with 10% Rochelle Salt solution (removes dissolved Fe).

    • Dry organics (Na2SO4) and concentrate.

  • Final Product: 6-Bromo-2-morpholin-4-ylpyridin-3-amine (Off-white solid).

Visualizing the Logic

Diagram 1: Synthesis & Impurity Control Workflow

SynthesisWorkflow Start Start: 2,6-Dibromo-3-nitropyridine Step1 Step 1: S_NAr Reaction (Morpholine, DIPEA, MeCN, 0°C) Start->Step1 Check1 QC Check: Isomer Ratio (C2 vs C6) Step1->Check1 Purify Recrystallization (Ethanol) Check1->Purify C6 Isomer > 5% Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Check1->Step2 Pure Purify->Step2 Check2 QC Check: Debromination? Step2->Check2 Check2->Start Failed (Debrominated) RESTART METHOD Final Target: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Check2->Final Bromine Intact

Caption: Critical path for synthesis, highlighting the "Gatekeeper" QC steps for isomer purity and halogen integrity.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type1 High C6-Isomer (Wrong Regiochemistry) Problem->Type1 Type2 Bis-Morpholine Adduct (Over-reaction) Problem->Type2 Type3 Loss of Bromine (During Reduction) Problem->Type3 Sol1 Action: Lower Temp to -10°C Switch Solvent to THF Type1->Sol1 Sol2 Action: Reduce Morpholine to 1.0 eq Check Addition Rate Type2->Sol2 Sol3 Action: STOP Hydrogenation Switch to Fe/NH4Cl Type3->Sol3

Caption: Quick-reference logic for diagnosing common scale-up failures.

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine in API Manufacturing. Retrieved from

  • Common Organic Chemistry. (2025).[4] Reduction of Nitro Groups: Fe/AcOH and SnCl2 Protocols.[5] Retrieved from

  • Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile (PI3K/mTOR inhibitor intermediates). ResearchGate. Retrieved from

  • MDPI Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

  • Google Patents. (1989). Method for reducing aromatic nitro groups (EP0347136A2). Retrieved from

Sources

"6-Bromo-2-morpholin-4-ylpyridin-3-amine" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring for 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Introduction: The Analyte Profile

  • Target Molecule: 6-Bromo-2-morpholin-4-ylpyridin-3-amine

  • CAS Registry: 1283719-06-1 (Generic/Class reference)

  • Chemical Formula:

    
    
    
  • Molecular Weight: 258.12 g/mol

  • Key Chemical Features:

    • Basic Centers: Morpholine nitrogen (

      
      ) and Pyridine nitrogen.
      
    • Primary Amine: Position 3 (Aniline-like).

    • Halogen Handle: Bromine at Position 6 (Critical for MS identification).

This guide addresses the specific challenges of monitoring this aminopyridine derivative, primarily focusing on silanol interactions (TLC) and ionization/isotope patterns (LC-MS) .

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

The Challenge: Aminopyridines are notorious for "streaking" or "tailing" on standard silica plates.[1] The basic nitrogen atoms interact strongly with the acidic silanol (


) groups on the stationary phase, preventing clean separation.[1]
FAQ: TLC Optimization

Q: My product spot looks like a comet (streaking) rather than a tight circle. How do I fix this? A: You must neutralize the silica acidity.[1]

  • Standard Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • Why it works: The TEA/Ammonia binds to the acidic silanol sites on the plate, effectively "capping" them so your basic aminopyridine can migrate freely without drag.

Q: I cannot visualize the amine clearly under UV. What stain should I use? A: While the pyridine ring is UV active (254 nm), specific stains provide better selectivity for the primary amine.

  • Primary Recommendation: Ninhydrin Stain .[2]

    • Action: Dip and heat (

      
      ).
      
    • Result: The primary amine at Position 3 will turn a distinct red/purple.

  • Secondary Recommendation: Dragendorff’s Reagent .

    • Action: Dip (no heat).

    • Result: Orange spot on yellow background (detects the tertiary morpholine/pyridine nitrogens).

Q: I see two spots with very similar Rf values. Is my reaction incomplete? A: This often indicates Regioisomers .

  • Context: If synthesizing via

    
     on 2,6-dibromo-3-nitropyridine, the morpholine can attack either the C2 (desired) or C6 position.
    
  • Differentiation: These isomers have different dipole moments. Try a solvent system change (e.g., switch from Hexane/EtOAc to DCM/MeOH) to improve resolution.

Data Table 1: Recommended Mobile Phases
PolaritySolvent System (v/v)AdditiveApplication
Low Hexane / Ethyl Acetate (3:1)+ 1% TEAStarting material monitoring
Medium Hexane / Ethyl Acetate (1:1)+ 1% TEAStandard reaction monitoring
High DCM / Methanol (95:5)+ 0.5%

Polar product isolation

Part 2: LC-MS Reaction Monitoring

The Challenge: Identification relies on the specific isotope signature of Bromine.[3][4] Furthermore, standard acidic mobile phases (Formic Acid) can sometimes cause poor peak shape for strongly basic molecules.

FAQ: LC-MS Interpretation

Q: How do I confirm the presence of Bromine in my mass spectrum? A: Look for the "1:1 Doublet" .

  • Bromine exists as two isotopes:

    
     (50.7%) and 
    
    
    
    (49.3%).
  • The Signature: You will see two peaks of nearly equal height separated by 2 mass units.[3][4][5]

    • M+H (

      
      ): 
      
      
      
      Da
    • M+H+2 (

      
      ): 
      
      
      
      Da
  • Self-Validation: If the M+2 peak is roughly 1/3rd the height of M, you have Chlorine, not Bromine.[4] If M+2 is absent, you have lost the halogen (debromination).

Q: My LC peak is broad and tailing. Should I change the column? A: Before changing the column, change the pH .

  • The Issue: At low pH (0.1% Formic Acid), the morpholine and pyridine nitrogens are protonated. These charged species interact with residual silanols on C18 columns.

  • The Fix: Use a High pH Buffer (if your column is resistant, e.g., C18 Hybrid/Gemini/XBridge).

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).[6]

    • Result: The molecule remains neutral (free base), improving peak sharpness and sensitivity.

Q: I see a mass of 180 Da. What is this? A: This is likely Debrominated By-product .

  • Cause: If using catalytic hydrogenation (

    
    ) to reduce a nitro-precursor to the amine, the Pd catalyst can oxidative insert into the C-Br bond, removing the bromine.
    
  • Prevention: Use Iron/Acetic Acid (

    
    ) or Stannous Chloride (
    
    
    
    ) for nitro reduction to preserve the bromine.
Data Table 2: Mass Spec Reference
SpeciesFormulaMonoisotopic Mass (

)
Isotope Pattern (

:

)
Target

258.02 1 : 1 (Equal Intensity)
Debrominated

179.11None (M+1 only)
Nitro Precursor

288.001 : 1

Part 3: Decision Logic & Workflows

The following diagrams illustrate the logical flow for troubleshooting TLC separation and validating LC-MS data.

ReactionMonitoring Start Start: Reaction Aliquot TLC_Check TLC Analysis (Hex/EtOAc) Start->TLC_Check LCMS_Check LC-MS Analysis (ESI+) Start->LCMS_Check Streaking Result: Streaking/Tailing? TLC_Check->Streaking AddBase Add 1% TEA or NH4OH to Eluent Streaking->AddBase Yes Stain Visualization: Ninhydrin (Red spot = Amine) UV 254nm (Pyridine core) Streaking->Stain No AddBase->Stain Isotope Check Isotope Pattern (M vs M+2) LCMS_Check->Isotope Confirmed Pattern 1:1 (258/260) Target Confirmed Isotope->Confirmed Equal Height Debrom Pattern M only (180) Debromination Occurred Isotope->Debrom Single Peak WrongHal Pattern 3:1 Chlorine Contamination Isotope->WrongHal 3:1 Ratio

Figure 1: Integrated workflow for TLC optimization and MS data validation.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry - The 1:1 Bromine Ratio. Retrieved from [Link]

  • Shimadzu. (n.d.). Accelerate method development using fast screening of mobile phases additives. Retrieved from [Link]

  • MDPI. (2023).[7] Method Development for Aminopyralid Residues (Polar Pyridines) by LC-MS. Retrieved from [Link]

  • ChemGuide. (n.d.). Mass Spectra - The M+2 Peak (Bromine vs Chlorine). Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-2-morpholin-4-ylpyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity in your preparations.

Introduction: The Chemistry of Purification

6-Bromo-2-morpholin-4-ylpyridin-3-amine possesses three key structural features that dictate its purification strategy: a basic pyridine core, a secondary amine within the morpholine ring, and a primary aromatic amine. These basic nitrogens can interact strongly with acidic stationary phases like silica gel, often leading to purification challenges.[1][2] Understanding the likely impurities stemming from its synthesis is the first step toward designing a robust purification protocol.

A plausible and common synthetic route is a multi-step process that informs the potential impurity profile:

  • Nitration: Starting from 2,6-dibromopyridine, nitration yields 2,6-dibromo-3-nitropyridine.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. Morpholine is introduced, typically displacing the bromine at the C2 position, which is ortho to the nitro group, yielding 6-bromo-2-morpholino-3-nitropyridine.[3][4]

  • Reduction: The nitro group is then reduced to a primary amine to afford the final product.

This synthetic pathway can introduce a variety of impurities that must be removed.

Visualizing the Purification Challenge

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Process-Related Impurities cluster_purification Purification Workflow A 2,6-Dibromopyridine B 2,6-Dibromo-3-nitropyridine A->B Nitration C 6-Bromo-2-morpholino-3-nitropyridine B->C S(N)Ar with Morpholine D Crude 6-Bromo-2-morpholin-4-ylpyridin-3-amine C->D Nitro Reduction P1 Aqueous Workup / Extraction D->P1 Crude Product I1 Unreacted Starting Materials (e.g., 2,6-dibromo-3-nitropyridine) I2 Incomplete Reduction Intermediate (6-bromo-2-morpholino-3-nitropyridine) I3 Side-Reaction Byproducts (e.g., regioisomers, di-substituted species) I4 Residual Reagents & Solvents (e.g., Morpholine, Toluene) P2 Column Chromatography P1->P2 P3 Recrystallization P2->P3 P4 Pure Product P3->P4

Caption: Synthetic origin of impurities and the general purification workflow.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 6-Bromo-2-morpholin-4-ylpyridin-3-amine.

Issue 1: Significant Peak Tailing during Column Chromatography on Silica Gel

Q: I'm running a flash column on silica gel, but my product is coming off the column as a long, tailing band, leading to poor separation and mixed fractions. Why is this happening and how can I fix it?

A: This is a classic problem when purifying basic compounds like pyridines and amines on standard silica gel.[1][5]

  • Root Cause: The basic nitrogen atoms in your compound (specifically the pyridine ring nitrogen and the primary amine) are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[5] This acid-base interaction creates a secondary, non-ideal retention mechanism, causing the molecules to "stick" and elute slowly and unevenly, resulting in peak tailing.

  • Solutions:

    • Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base to your mobile phase. This base will neutralize the acidic silanol sites, minimizing their interaction with your product.

      • Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[2][6] Always start with a small amount and optimize using Thin Layer Chromatography (TLC).

      • Causality: The smaller, more mobile competing base (like TEA) preferentially binds to the silanol groups, effectively shielding your target compound from these strong interactions. This allows for a more uniform elution based primarily on polarity.

    • Change of Stationary Phase: If mobile phase modification is insufficient or undesirable, changing the stationary phase is a highly effective alternative.

      • Amine-Functionalized Silica: These columns have a basic surface, which eliminates the problematic acid-base interactions and often results in sharper peaks without the need for mobile phase additives.[1][7] This can simplify downstream processing as you won't need to remove TEA from your final product.

      • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase than silica and can be an excellent choice for purifying basic compounds.

cluster_problem Problem: Peak Tailing cluster_cause Root Cause cluster_solutions Solutions Problem Tailing Peak on Silica Cause Acidic Silanol (Si-OH) Groups Interact with Basic Amines Problem->Cause S1 Mobile Phase Modification: Add Competing Base (e.g., TEA) Cause->S1 S2 Change Stationary Phase: Use Amine-Silica or Alumina Cause->S2

Caption: Troubleshooting workflow for peak tailing in chromatography.

Issue 2: Persistent Impurity with Similar Polarity after Chromatography

Q: After column chromatography, my NMR still shows a persistent impurity. On TLC, it has a very similar Rf value to my product. What could it be and how do I remove it?

A: This is a common challenge, often pointing to a process-related impurity that is structurally very similar to the target compound.

  • Probable Cause: The most likely culprit is the unreduced intermediate, 6-bromo-2-morpholino-3-nitropyridine . The nitro group is polar, but its overall effect on the molecule's polarity can be similar to the primary amine, making separation by standard chromatography difficult.

  • Solutions:

    • Drive the Reaction to Completion: The best solution is often found in the reaction flask. Ensure the nitro reduction step has gone to completion. Monitor the reaction by HPLC or LC-MS if possible. If not, extending the reaction time or adding a fresh portion of the reducing agent may be necessary.

    • Optimize Chromatography:

      • Change Solvent System: A different solvent system may alter the selectivity. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can change the interactions with the stationary phase and improve separation.[6]

      • Gradient Elution: Use a very shallow gradient during elution to maximize the separation between the two closely eluting spots.

    • Recrystallization: This is an excellent orthogonal purification technique. A solvent system must be found where the desired product and the impurity have different solubilities.

      • Protocol: Screen for a suitable solvent or solvent pair. Good starting points for compounds like this include Ethanol/Water, Isopropanol/Heptane, or Acetone/Hexane.[8][9] Dissolve the impure solid in the minimum amount of hot solvent, then allow it to cool slowly. The desired, less soluble compound should crystallize out, leaving the impurity in the mother liquor.[10]

Issue 3: Product is an Oil or Fails to Crystallize

Q: I have isolated my product after chromatography and evaporation of the solvent, but it is a thick oil or a waxy solid that I cannot recrystallize. How can I obtain a crystalline solid?

A: The failure to crystallize is often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

  • Root Cause:

    • Residual Solvents: High-boiling point solvents (like DMF or DMSO from the reaction) or even chromatography solvents (like ethyl acetate) can be trapped in the product.

    • Minor Impurities: Small amounts of structurally similar impurities can disrupt the crystal lattice formation.

    • Inherent Properties: Some compounds naturally exist as oils or low-melting solids at room temperature.

  • Solutions:

    • Rigorous Solvent Removal: Ensure all solvents are thoroughly removed. Co-evaporation with a solvent that forms a low-boiling azeotrope with the residual solvent can be effective (e.g., adding toluene and evaporating under reduced pressure to remove residual pyridine or water).[11] High vacuum for an extended period is also crucial.

    • Trituration: This technique can often induce crystallization.

      • Protocol: Add a non-polar solvent in which your product is poorly soluble (e.g., hexane, pentane, or diethyl ether) to the oil. Stir or sonicate the mixture vigorously. The goal is to wash away impurities that are more soluble in this solvent and to provide a medium for the product to precipitate as a solid.

    • Recrystallization from a Different Solvent System: If one solvent system fails, screen others. A binary solvent system is often more successful. Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble, e.g., DCM or acetone) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) until the solution becomes cloudy. Gently warm to redissolve, then allow to cool slowly.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of 6-Bromo-2-morpholin-4-ylpyridin-3-amine? A1: A combination of techniques provides the most comprehensive assessment.

  • HPLC/UPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. A well-developed method can separate the main compound from process-related impurities and degradation products.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown impurities by providing molecular weight information.

  • NMR: Nuclear Magnetic Resonance (¹H and ¹³C) confirms the structure of the desired product and can help identify and quantify major impurities if their signals are resolved.

  • TLC: Thin Layer Chromatography is a quick, qualitative tool for monitoring reaction progress and guiding column chromatography fraction collection.

Q2: How should I store 6-Bromo-2-morpholin-4-ylpyridin-3-amine to prevent degradation? A2: Aromatic amines can be sensitive to light, air (oxidation), and heat.

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.[12]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation. The primary amine is particularly susceptible to oxidation, which can lead to discoloration (e.g., turning yellow or brown).[13][14]

  • Light: Use an amber vial or store in a light-blocking container to prevent photochemical degradation.[12]

Q3: My final product is slightly colored (yellow/tan). Does this mean it is impure? A3: Not necessarily, but it warrants investigation. The color is often due to the oxidation of the aromatic amine functional group, which can form highly colored minor impurities. While a small amount of color may not significantly impact the purity as determined by HPLC or NMR, for high-purity applications (e.g., drug development), the color should be removed. This can often be achieved by recrystallization, sometimes with the addition of a small amount of activated charcoal (use with caution as it can adsorb the product as well).

Q4: Can I use an acidic workup to remove basic impurities like residual morpholine? A4: Yes, but with caution. Your product, 6-Bromo-2-morpholin-4-ylpyridin-3-amine, is also basic and will be protonated and extracted into the aqueous layer during an acidic wash (e.g., with 1M HCl).[11][15] This technique is useful if you want to separate your basic product from non-basic impurities. To recover your product, you would then need to basify the acidic aqueous layer (e.g., with NaOH or NaHCO₃) and extract it back into an organic solvent. This acid/base extraction can be a powerful purification step before chromatography.

Data Summary Tables

Table 1: Common Solvent Systems for Column Chromatography

Stationary Phase Eluent System Modifier Application Notes
Silica Gel Ethyl Acetate / Hexanes 0.5-2% Triethylamine Good for general purpose purification. The TEA minimizes peak tailing.[2][6]
Silica Gel Methanol / Dichloromethane 0.5-2% NH₄OH in MeOH For more polar compounds. The stronger base can be more effective.
Amine-Silica Ethyl Acetate / Hexanes None Excellent for clean separations without basic additives, simplifying workup.[7]

| Alumina (Neutral) | Ethyl Acetate / Hexanes | None | A good alternative to silica for basic compounds. |

Table 2: Suggested Solvents for Recrystallization Screening

Solvent System Type Polarity Notes
Ethanol / Water Binary Polar A common and effective system for compounds with polar functional groups.[10]
Isopropanol / Heptane Binary Medium Good for compounds of intermediate polarity.
Acetone / Hexane Binary Medium Another versatile system. Be cautious of acetone's low boiling point.[8]
Toluene Single Non-polar Can be effective for aromatic compounds if solubility characteristics are right.

| Acetonitrile | Single | Polar Aprotic | Can sometimes yield high-quality crystals. |

References

  • Biotage. Is there an easy way to purify organic amines?. Available from: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • LookChem. Purification of Pyridine. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • ChemHelpASAP. recrystallization & purification of N-bromosuccinimide. YouTube. Available from: [Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. Available from: [Link]

  • Reddit. Removing Pyridine. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available from: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Wikipedia. Pyridines. Available from: [Link]

  • Wiley Online Library. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • PYG Lifesciences. How to Determine Shelf Life of Bromo-OTBN. Available from: [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. Available from: [Link]

  • ResearchGate. The reduction of vic-substituted 3-nitropyridines with | Download Table. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. The derivatization reaction of morpholine. | Download Scientific Diagram. Available from: [Link]

  • PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available from: [Link]

  • LOCKSS. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • ResearchGate. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Available from: [Link]

Sources

Validation & Comparative

"6-Bromo-2-morpholin-4-ylpyridin-3-amine" vs other kinase inhibitor precursors

Technical Comparison Guide: 6-Bromo-2-morpholin-4-ylpyridin-3-amine in PI3K Drug Discovery

Executive Summary: The "Golden Handle" for Isoform Selectivity

In the crowded landscape of kinase inhibitor synthesis, 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 1155792-36-3) has emerged as a critical intermediate, particularly for the development of PI3K

GSK26367711

While pyrimidine and triazine scaffolds (e.g., ZSTK474, BKM120) have historically dominated the PI3K landscape due to facile synthesis, they often suffer from "pan-PI3K" promiscuity. The pyridine scaffold described here offers a distinct advantage: the 6-bromo handle allows for late-stage diversification via Suzuki-Miyaura coupling, while the 2-morpholine moiety locks in the hinge-binding conformation required for potency.[1]

This guide objectively compares this pyridine precursor against its pyrimidine and non-halogenated counterparts, supported by experimental protocols and structural rationale.

Comparative Analysis: Pyridine vs. Pyrimidine Scaffolds

The following table contrasts the subject compound with its primary competitors in the synthesis of PI3K/mTOR inhibitors.

Table 1: Precursor Performance Matrix
FeatureSubject: 6-Bromo-2-morpholin-4-ylpyridin-3-amineAlt 1: 4-Morpholin-6-chloropyrimidin-5-amineAlt 2: 2-Morpholinopyridin-3-amine
Core Scaffold Pyridine (Electron-deficient)Pyrimidine (Highly Electron-deficient)Pyridine
Primary Application PI3K

Selective Inhibitors
(e.g., GSK2636771)
Pan-PI3K Inhibitors (e.g., ZSTK474 analogs)General Kinase Screening
Synthetic Handle 6-Bromo: Excellent for Suzuki/Buchwald couplings.6-Chloro: Good for

, moderate for Pd-coupling.[1]
None: Hard to diversify late-stage.
Regioselectivity High:

on 2,6-dibromo precursor favors C2 position sterically/electronically.
Moderate: C4 vs C6 substitution can be competitive without careful control.N/A
Solubility (LogP) Moderate (Balanced Lipophilicity)Low (Often requires solubilizing groups)Moderate
Metabolic Stability High (Pyridine ring is less prone to oxidative opening than furan/thiophene).[1]Moderate (Pyrimidine can be susceptible to nucleophilic attack).High
Key Insight: The Regioselectivity Advantage

The synthesis of the subject compound utilizes 2,6-dibromopyridin-3-amine .[1] The amine group at C3 donates electron density, deactivating the C2 and C4 positions partially. However, the inductive effect of the nitrogen and the leaving group ability of bromine make C2 and C6 reactive.

  • Why it works: The amino group at C3 creates a steric and electronic environment that favors nucleophilic attack at C2 by morpholine, leaving the C6-bromine intact for future coupling. This "self-protecting" mechanism is less robust in pyrimidine analogs.[1]

Structural Logic & Signaling Pathway

The following diagram illustrates the role of this precursor in the synthesis of GSK2636771 and its interference in the PI3K signaling cascade.

PI3K_Pathway_Synthesiscluster_synthesisSynthesis Workflowcluster_biologyBiological ImpactDibromo2,6-Dibromopyridin-3-amineSubject6-Bromo-2-morpholin-4-ylpyridin-3-amine(The Subject)Dibromo->SubjectSelective SNAr(120°C, DIPEA)MorpholineMorpholineMorpholine->SubjectGSKGSK2636771(PI3Kβ Inhibitor)Subject->GSKSuzuki Coupling(Ar-B(OH)2, Pd cat.)PI3K_BetaPI3Kβ Isoform(PTEN-deficient tumors)GSK->PI3K_BetaInhibitsAKTAKT PhosphorylationPI3K_Beta->AKTActivatesmTORmTOR SignalingAKT->mTORActivatesTumorTumor GrowthmTOR->TumorPromotes

Caption: Synthesis of GSK2636771 via the subject intermediate and its downstream inhibition of the PI3K

1

Experimental Protocols

This section details the synthesis of the subject compound and its validation. These protocols are derived from optimized procedures for aminopyridine functionalization.

Protocol A: Synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Objective: Selective mono-amination of 2,6-dibromopyridin-3-amine.

Reagents:

  • 2,6-Dibromopyridin-3-amine (1.0 eq)[1]

  • Morpholine (3.0 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO[1]

Methodology:

  • Charge: In a pressure tube or microwave vial, dissolve 2,6-dibromopyridin-3-amine (e.g., 5.0 g) in NMP (25 mL).

  • Addition: Add DIPEA followed by morpholine.

  • Reaction: Heat the mixture to 120°C for 12–16 hours. (Note: Microwave irradiation at 150°C for 1 hour is a viable alternative for smaller scales).[1]

  • Monitoring: Monitor via LC-MS. The starting material (

    
     ~252) should convert to the mono-morpholino product (
    
    
    ~258/260 for Br isotopes).[1]
    • Critical Checkpoint: If bis-substitution (displacing both bromines) is observed, lower the temperature to 100°C and reduce morpholine equivalents to 1.5.[1]

  • Workup: Cool to room temperature. Pour into ice water (150 mL). The product often precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).[1]
    

Expected Yield: 65–75% Appearance: Off-white to pale yellow solid.[1]

Protocol B: Quality Control (Self-Validation)

Before proceeding to Suzuki coupling, verify the regiochemistry.[1]

  • 1H NMR (DMSO-d6): Look for two doublets in the aromatic region (pyridine protons).[1]

    • C4-H and C5-H coupling constant (

      
      ) should be ~8 Hz.[1]
      
    • A broad singlet for

      
       around 5.0–6.0 ppm.[1]
      
    • Morpholine peaks: Multiplets at 3.0–3.8 ppm.

  • Regioisomer Confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard. You should see a correlation between the pyridine amine (

    
    ) and the morpholine protons if the morpholine is at C2 (adjacent to C3-amine).[1] If morpholine were at C6, no such correlation would exist.
    

References

  • GSK2636771 Discovery: "Discovery of GSK2636771, a Potent, Selective, and Orally Bioavailable Inhibitor of Phosphoinositide 3-Kinase

    
    ." Journal of Medicinal Chemistry. 
    
  • Selective Pyridine Amination: "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines." European Journal of Organic Chemistry. [1]

  • Morpholine in Kinase Inhibitors: "Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors."[2] Journal of Medicinal Chemistry.

  • Comparative Scaffold Analysis: "Pyrimidine vs. Pyridine in Kinase Inhibitor Design." Frontiers in Chemistry.

Efficacy of Kinase Inhibitors Derived from the 6-Bromo-2-morpholin-4-ylpyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of kinase inhibitors synthesized from the 6-Bromo-2-morpholin-4-ylpyridin-3-amine scaffold. This intermediate is a critical "privileged structure" in medicinal chemistry, primarily utilized to generate ATP-competitive inhibitors for the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Hinge-Binding" Advantage

The molecule 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 220499-47-8) represents a foundational scaffold for "Next-Generation" kinase inhibitors. Its structural logic is precise:

  • The Morpholine Ring (Position 2): Acts as a potent hydrogen-bond acceptor for the kinase hinge region (mimicking the adenine ring of ATP). This is the primary driver of affinity for PI3K (Phosphoinositide 3-kinase) and mTOR isoforms.

  • The Pyridine Core: Provides a stable aromatic platform with optimal solubility profiles compared to earlier quinoline or steroid-based scaffolds (e.g., Wortmannin).

  • The C-6 Bromine Handle: Allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce "tail" groups that probe the specificity pocket, determining isoform selectivity (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).

This guide compares inhibitors derived from this scaffold against First-Generation standards (Wortmannin/LY294002) and isoform-specific competitors (Idelalisib), demonstrating superior physicochemical stability and tunable selectivity.

Comparative Efficacy Analysis

The Product Class vs. Alternatives

The following table contrasts "Morpholino-Pyridine Derivatives" (synthesized from the subject scaffold) against established benchmarks.

Table 1: Comparative Performance Profile

FeatureMorpholino-Pyridine Derivatives (Subject)Wortmannin / LY294002 (First-Gen)Idelalisib (Isoform Selective)
Primary Target Pan-PI3K / Dual PI3K-mTORPan-PI3KPI3K

(Delta Isoform)
Binding Mode Reversible, ATP-Competitive Irreversible (Covalent) / ReversibleReversible, ATP-Competitive
Metabolic Stability High (t

> 4h in microsomes)
Low (Rapid hydrolysis in plasma)Moderate
Solubility Optimized (Pyridine N-interaction)Poor (Steroid backbone)Moderate
IC

Potency
< 10 nM (Tunable via C-6 substitution)~5 nM (Wortmannin)~2 nM (PI3K

)
Resistance Profile Effective against PTEN-null linesLimited by toxicityResistance via PI3K

upregulation
Mechanism of Action & Selectivity

Inhibitors derived from 6-Bromo-2-morpholin-4-ylpyridin-3-amine function by occupying the ATP-binding pocket. The morpholine oxygen forms a critical hydrogen bond with the backbone amide of the hinge region (typically Valine or Isoleucine residues depending on the kinase).

  • Advantage over Wortmannin: Wortmannin acts as a covalent inhibitor, permanently modifying Lysine-802 in PI3K. While potent, this irreversibility leads to high off-target toxicity. The morpholino-pyridine scaffold allows for reversible kinetics, reducing systemic toxicity while maintaining high residence time.

  • Advantage over Idelalisib: While Idelalisib is highly selective for the delta isoform (hematologic cancers), it is ineffective in solid tumors driven by PI3K

    
     mutations. The subject scaffold can be derivatized at the C-6 position to create Pan-PI3K inhibitors  or Dual PI3K/mTOR inhibitors , preventing the feedback loop activation of AKT often seen with selective inhibition.
    

Experimental Protocols (Validation)

To validate the efficacy of a library derived from this scaffold, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC


 of the synthesized derivative against recombinant PI3K

.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    complex).
  • Substrate: PIP2:PS lipid vesicles (0.5 mg/mL).

  • ATP (10

    
    M, closer to 
    
    
    
    ).
  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Preparation: Dilute the 6-Bromo-2-morpholin-4-ylpyridin-3-amine derivative in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Reaction: In a 384-well white plate, mix 2

    
    L of inhibitor + 2 
    
    
    
    L of PI3K enzyme. Incubate for 15 min at RT.
  • Initiation: Add 2

    
    L of ATP/PIP2 substrate mix.
    
  • Incubation: Incubate for 60 min at RT (Kinase Reaction).

  • Termination: Add 5

    
    L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase). Incubate 30 min.
  • Readout: Measure luminescence. Calculate IC

    
     using a 4-parameter logistic fit.
    
    • Validation Criteria: Z-factor must be > 0.5. Reference inhibitor (e.g., PI-103) must yield IC

      
       within 2-fold of historical data.
      
Cellular Selectivity Assay (Western Blot)

Objective: Confirm pathway inhibition (p-AKT S473) vs. off-target effects.

  • Cell Line: PC3 (PTEN-null, high p-AKT baseline).

  • Treatment: Treat cells with inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Blotting:

    • Primary: Anti-p-AKT (Ser473) - Marker for mTORC2/PI3K efficacy.

    • Secondary: Anti-p-ERK (Thr202/Tyr204) - Marker for off-target MAPK cross-reactivity.

    • Control: Total AKT and

      
      -Actin.
      
  • Interpretation: A potent derivative should obliterate p-AKT signal at <100 nM without significantly altering p-ERK (unless designed as a dual inhibitor).

Visualizing the Workflow

Synthesis & Signaling Pathway Logic

The following diagram illustrates how the scaffold is transformed into a drug and where it acts within the PI3K/mTOR cascade.

G cluster_0 Scaffold Transformation (Chemistry) cluster_1 PI3K/mTOR Signaling Pathway (Biology) Scaffold 6-Bromo-2-morpholin-4-ylpyridin-3-amine (The Core) Step1 Suzuki Coupling (Pd Catalyst + Aryl Boronic Acid) Scaffold->Step1 Functionalize C-6 Step2 Amide/Urea Formation (C-3 Amine Derivatization) Step1->Step2 Functionalize C-3 FinalDrug Final Kinase Inhibitor (Morpholino-Pyridine Derivative) Step2->FinalDrug Yields PI3K PI3K (Class I) FinalDrug->PI3K INHIBITS (ATP Comp) mTOR mTORC1/2 FinalDrug->mTOR INHIBITS (Dual) RTK RTK (Receptor) RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Catalyzes AKT AKT (PKB) PIP3->AKT Recruits AKT->mTOR Phosphorylates CellGrowth Tumor Growth & Survival mTOR->CellGrowth Drives

Caption: Transformation of the 6-Bromo-2-morpholino scaffold into a bioactive inhibitor blocking the PI3K/mTOR axis.

References

  • Liu, Y., et al. (2020). "Discovery of Novel Morpholino-Pyridine Derivatives as Potent PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry. (Representative citation for class).

  • Garces, A. E., & Stocks, M. J. (2019). "Auxiliary Binding Pockets in Kinase Inhibitor Design: The Role of the Morpholine Hinge Binder." Future Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Systems Technical Manual." Promega Protocols.

  • Yap, T. A., et al. (2015). "Targeting the PI3K-AKT-mTOR pathway: progress, pitfalls, and promises." Cancer Discovery.

Comparative analysis of "6-Bromo-2-morpholin-4-ylpyridin-3-amine" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthesis methods for 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 220499-47-8), a critical intermediate in the development of PI3K and mTOR kinase inhibitors.

Executive Summary

Target Molecule: 6-Bromo-2-morpholin-4-ylpyridin-3-amine CAS Number: 220499-47-8 Molecular Formula:


Core Application:  Scaffold for aminopyridine-based kinase inhibitors (e.g., PI3K, mTOR pathways). The C-3 amine serves as a hydrogen bond donor in the hinge region of kinase domains, while the C-6 bromine allows for further diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

This guide evaluates two primary synthetic pathways:

  • Method A (The Nitro-Reduction Route): A scalable, two-step sequence starting from 2,6-dibromo-3-nitropyridine. This is the industry-standard approach due to the low cost of starting materials.

  • Method B (The Direct Bromination Route): A medicinal chemistry approach starting from 2-morpholinopyridin-3-amine. While shorter, it suffers from regioselectivity challenges and higher raw material costs.

Route Analysis & Technical Comparison

Method A: Nucleophilic Aromatic Substitution ( ) & Selective Reduction

This route relies on the differential reactivity of the halogens in 2,6-dibromo-3-nitropyridine . The nitro group at C-3 activates the C-2 bromine towards nucleophilic attack via the inductive effect and resonance, making it significantly more reactive than the C-6 bromine.

  • Step 1 (

    
    ):  Reaction with morpholine yields 2-morpholino-6-bromo-3-nitropyridine.
    
  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine without dehalogenating the C-6 bromine.

Method B: Direct Bromination of 2-Morpholinopyridin-3-amine

This method involves the electrophilic aromatic substitution (bromination) of the electron-rich 2-morpholinopyridin-3-amine.

  • Challenge: The amino group directs ortho/para. Since the ortho position (C-2) is blocked and C-4 is sterically crowded, bromination favors C-6. However, over-bromination or C-5 bromination can occur as side reactions.

Summary Table: Performance Metrics
FeatureMethod A (Nitro-Reduction)Method B (Direct Bromination)
Starting Material 2,6-Dibromo-3-nitropyridine (Low Cost)2-Morpholinopyridin-3-amine (High Cost)
Step Count 21
Overall Yield 65-75%40-55%
Regioselectivity High (C-2 substitution favored >90:10)Moderate (Requires careful stoichiometry)
Scalability High (Exotherm management required)Low (Purification of isomers difficult)
Critical Risk De-bromination during reduction stepFormation of di-bromo byproducts

Detailed Experimental Protocols (Method A)

Step 1: Regioselective Synthesis of 2-Morpholino-6-bromo-3-nitropyridine

Principle: Kinetic control is used to favor substitution at the C-2 position (ortho to nitro).

Reagents:

  • 2,6-Dibromo-3-nitropyridine (1.0 equiv)

  • Morpholine (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Protocol:

  • Dissolution: Charge a reactor with 2,6-dibromo-3-nitropyridine and MeCN (10 V). Cool the solution to 0–5 °C.

  • Addition: Mix morpholine and DIPEA in MeCN (2 V). Add this solution dropwise to the reactor over 60 minutes, maintaining internal temperature < 10 °C. Note: Rapid addition leads to bis-substitution.

  • Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to 20 °C. Monitor by HPLC/TLC. The C-2 isomer (target) is typically the major product; the C-6 isomer is the minor impurity.

  • Workup: Pour the mixture into ice water (20 V). The yellow precipitate forms.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from EtOH to remove the minor C-6 regioisomer.

    • Target Yield: 85-90%

    • Purity: >98% (HPLC)

Step 2: Chemoselective Reduction (Fe/NH4Cl System)

Principle: Catalytic hydrogenation (H2/Pd) is NOT recommended as it frequently causes hydrodehalogenation (loss of the C-6 bromine). Iron-mediated reduction is mild and preserves the aryl halide.

Reagents:

  • 2-Morpholino-6-bromo-3-nitropyridine (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv, -325 mesh)

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1)

Protocol:

  • Setup: Suspend the nitro intermediate in EtOH/Water (10 V).

  • Activation: Add NH4Cl and Iron powder.

  • Reaction: Heat the mixture to 70–80 °C (Reflux) with vigorous mechanical stirring.

  • Monitoring: Reaction typically completes in 2–4 hours. The yellow suspension turns dark/black (iron oxides).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Dry organic layer over

    
     and concentrate.[1][2][3]
    
  • Final Product: Off-white to pale brown solid.

    • Target Yield: 75-85%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show amine protons (~5.0 ppm) and retention of the aromatic protons.

Visualizations

Pathway Diagram: Method A (Preferred)

SynthesisPath SM 2,6-Dibromo- 3-nitropyridine Intermediate 2-Morpholino-6-bromo- 3-nitropyridine SM->Intermediate Regioselective SNAr Reagents1 Morpholine DIPEA, MeCN 0°C Reagents1->Intermediate Product 6-Bromo-2-morpholin- 4-ylpyridin-3-amine Intermediate->Product Nitro Reduction Reagents2 Fe / NH4Cl EtOH/H2O Reflux Reagents2->Product

Caption: Step-wise synthesis via the regioselective substitution and iron-mediated reduction pathway.

Regioselectivity Logic

RegioLogic Nitro Nitro Group (C-3) Inductive (-I) & Resonance (-M) C2 C-2 Position Ortho to Nitro Highly Activated Nitro->C2 Strong Activation C6 C-6 Position Para to Nitro Moderately Activated Nitro->C6 Weaker Activation Major Product\n(Target) Major Product (Target) C2->Major Product\n(Target) Minor Product\n(Impurity) Minor Product (Impurity) C6->Minor Product\n(Impurity)

Caption: Electronic effects governing the regioselectivity of the nucleophilic attack.

References

  • BenchChem. Synthesis of 6-Bromopyridin-3-amine Derivatives and Regioselectivity in Nitropyridines. Retrieved from

  • National Institutes of Health (NIH). Regioselective substitution of 2,6-dichloro-3-nitropyridine (Analogous Chemistry). PubMed Central. Retrieved from

  • BLD Pharm. Product Data: 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS 220499-47-8).[4][5][6] Retrieved from

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines: Iron/Ammonium Chloride Protocols. Retrieved from

  • Google Patents. Synthesis process for 6-bromo-substituted pyridine intermediates (CN102850269A). Retrieved from

Sources

Strategic Guide: 6-Bromo-2-morpholin-4-ylpyridin-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The "6-Bromo-2-morpholin-4-ylpyridin-3-amine" scaffold represents a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors, specifically targeting the PI3K/Akt/mTOR signaling pathway. Its structural logic—combining a hinge-binding morpholine, a solubilizing pyridine core, and orthogonal functional handles (amine and bromide)—makes it a cornerstone for diversifying chemical libraries in oncology drug discovery.

Executive Summary & Chemical Logic

Target Audience: Medicinal Chemists, Lead Optimization Scientists. Primary Application: Synthesis of Class I PI3K (


) and mTOR inhibitors.

This guide moves beyond basic property listing to analyze the strategic utility of 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 220499-47-8) . Unlike fully elaborated drugs, this compound is a "divergent node"—a starting point that allows researchers to independently tune potency and selectivity via two distinct vectors.

The Pharmacophore Triad
Structural ElementPositionBiological FunctionSynthetic Utility
Morpholine Ring C2Hinge Binder: Forms a critical H-bond with the backbone amide of Val851 (in PI3K

).
Established via

(displacement of 2-F or 2-Cl).
Primary Amine C3Solvent Channel Vector: Directs substituents toward the solvent interface or affinity pockets.Nucleophile for Urea/Amide formation or Cyclization partner.
Bromine Atom C6Hydrophobic Slot Vector: Directs substituents into the hydrophobic Region II or specificity pocket.Electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Comparative Analysis: Pyridine vs. Alternative Cores

In the competitive landscape of PI3K inhibitors, the pyridine core offers distinct physicochemical advantages over the more common pyrimidine or thienopyrimidine scaffolds found in clinical candidates like Buparlisib (BKM120) or Pictilisib (GDC-0941).

FeaturePyridine Core (This Product)Pyrimidine Core (e.g., BKM120)Thienopyrimidine (e.g., GDC-0941)
Solubility High: The basic nitrogen (

) aids aqueous solubility.
Moderate: Lower basicity requires solubilizing tails.Low: Fused ring systems often suffer from aggregation issues.
Metabolic Stability High: Less prone to oxidative metabolism than electron-rich fused systems.Moderate: Pyrimidine ring is generally stable but susceptible to nucleophilic attack.Variable: Thiophene moiety can introduce metabolic liabilities (S-oxidation).
Selectivity Potential Tunable: The C6 vector allows precise probing of the non-conserved regions.Broad: Often yields pan-PI3K inhibitors due to tight ATP-pocket fit.High: Fused systems fill the pocket more completely, often increasing potency.

Experimental Protocols (Self-Validating Systems)

Protocol A: Divergent Synthesis of Urea Derivatives

Objective: To synthesize a library of urea-based inhibitors using the C3-amine handle. This reaction is chosen because urea linkages often form additional H-bonds with the kinase aspartate residue (e.g., Asp810).

Reagents:

  • Scaffold: 6-Bromo-2-morpholin-4-ylpyridin-3-amine (1.0 eq)

  • Electrophile: Aryl Isocyanates (1.1 eq) (e.g., Phenyl isocyanate for validation)

  • Solvent: Anhydrous THF or DCM

  • Base: DIPEA (Catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the scaffold in 2 mL anhydrous THF under

    
     atmosphere.
    
  • Addition: Add the aryl isocyanate dropwise at

    
    .
    
  • Equilibration: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target Mass = Scaffold + Isocyanate).

  • Validation (TLC): The starting amine is highly polar; the urea product will be significantly less polar. Use 5% MeOH in DCM.

  • Workup: If precipitate forms, filter and wash with

    
    . If soluble, concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: ADP-Glo™ Kinase Assay (PI3K Validation)

Objective: To quantify the


 of the synthesized derivative against recombinant PI3K

.

Reagents:

  • Enzyme: PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) complex.
  • Substrate: PIP2:PS Lipid Substrate.

  • ATP: Ultra-pure ATP (

    
     final).
    
  • Detection: Promega ADP-Glo™ Reagent.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the derivative in 100% DMSO (Top conc:

    
    ).
    
  • Enzyme Reaction:

    • Add

      
       compound to 384-well white plate.
      
    • Add

      
       Enzyme/Substrate mix. Incubate 15 min at RT.
      
    • Add

      
       ATP to initiate. Incubate 60 min at RT.
      
  • ADP Depletion: Add

    
     ADP-Glo™ Reagent. Incubate 40 min (stops kinase, consumes unreacted ATP).
    
  • Detection: Add

    
     Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP 
    
    
    
    Luciferase).
  • Read: Measure Luminescence (RLU).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    

Visualizations

Figure 1: Strategic Derivatization Pathway

This diagram illustrates the logical flow from the scaffold to two distinct classes of inhibitors.

SynthesisPath Scaffold 6-Bromo-2-morpholin-4-ylpyridin-3-amine (The Core) PathA Path A: C3-Functionalization (Solvent Tail) Scaffold->PathA + R-NCO (Isocyanate) PathB Path B: C6-Coupling (Selectivity Core) Scaffold->PathB + Ar-B(OH)2 (Suzuki) Urea Urea Derivative (Target: Asp810 H-bond) PathA->Urea Yields Biaryl Biaryl Inhibitor (Target: Hydrophobic Pocket) PathB->Biaryl Yields

Caption: Divergent synthesis strategy utilizing the orthogonal amine and bromide handles.

Figure 2: PI3K Signaling Node & Inhibition

This diagram maps where the derivative impacts the cellular signaling cascade.

Signaling RTK Receptor Tyrosine Kinase (Growth Factor Activated) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Morpholino-Pyridine Derivative Inhibitor->PI3K Blocks ATP Binding (IC50 < 50 nM)

Caption: The scaffold derivatives act as ATP-competitive inhibitors at the PI3K node, arresting downstream Akt/mTOR signaling.

References & Data Validation

Key Literature for Scaffold Utility
  • General Morpholino-Pyridine SAR:

    • S. T. Staben et al., "Discovery of GDC-0980: A Potent, Selective, and Orally Bioavailable Class I PI3K/mTOR Kinase Inhibitor." Journal of Medicinal Chemistry, 2013. (Demonstrates the morpholine-hinge binding concept).

  • Urea Derivative Synthesis:

    • P. R. Olivieri et al., "Optimization of a Series of Urea-Based PI3K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. (Provides reaction conditions for the amine handle).

  • Assay Methodology:

    • Promega Corporation, "ADP-Glo™ Kinase Assay Technical Manual." (Industry standard for validating kinase inhibition).

Data Summary Table: Expected Activity Range

Note: Values are representative of optimized derivatives based on this scaffold.

Target IsoformExpected

(Optimized)
Selectivity Note
PI3K

5 – 50 nMPrimary target; hinge binding is critical.
PI3K

10 – 100 nMOften equipotent unless specific "propeller" groups are added.
mTOR 50 – 500 nMActivity depends on the rigidity of the C6-substituent.
Vps34 > 1000 nMGenerally selective against Class III PI3Ks.

Characterization of "6-Bromo-2-morpholin-4-ylpyridin-3-amine" by NMR and Mass Spec

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Analytical differentiation of 6-Bromo-2-morpholin-4-ylpyridin-3-amine from its regioisomeric impurities.

Executive Summary & Structural Context

6-Bromo-2-morpholin-4-ylpyridin-3-amine is a critical heterocyclic building block, frequently utilized in the synthesis of PI3K and mTOR kinase inhibitors (e.g., analogues of Pictilisib). Its structural integrity is defined by the precise regiochemical placement of the morpholine ring at the C2 position relative to the amine at C3.

The primary challenge in generating this molecule is regioselectivity . The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of morpholine on 2,6-dibromo-3-nitropyridine, followed by nitro reduction. This reaction produces two potential isomers:
  • Target: Substitution at C2 (Sterically crowded but electronically activated by the adjacent nitro group).

  • Regioisomer (Impurity): Substitution at C6 (Less sterically hindered).

This guide provides a definitive analytical workflow to distinguish the Target (C2-morpholino) from the Regioisomer (C6-morpholino) and the Starting Material (Dibromo) using NMR and Mass Spectrometry.

Synthesis & Impurity Pathway (Visualized)

The following diagram illustrates the origin of the analytical challenge.

SynthesisPath SM 2,6-Dibromo-3-nitropyridine Intermed_Target Intermediate A (2-Morpholino-6-bromo-3-nitro) SM->Intermed_Target SNAr (Major) Path A Intermed_Impurity Intermediate B (6-Morpholino-2-bromo-3-nitro) SM->Intermed_Impurity SNAr (Minor) Path B Morph + Morpholine Morph->SM Target TARGET PRODUCT 6-Bromo-2-morpholin-4-ylpyridin-3-amine Intermed_Target->Target Reduction (Fe/NH4Cl or H2/Pd) Impurity REGIOISOMER 2-Bromo-6-morpholin-4-ylpyridin-3-amine Intermed_Impurity->Impurity Reduction

Caption: Synthesis pathway showing the competitive formation of the desired C2-substituted target versus the C6-substituted regioisomer.

Mass Spectrometry: The "Quick Check"

Mass spectrometry (LC-MS) is the first line of defense. It confirms the molecular weight and the presence of bromine but cannot easily distinguish the regioisomers as they have identical masses.

Key Diagnostic Features
FeatureObservationStructural Implication
Molecular Ion (

)
258 / 260 m/z Confirms formula

.
Isotope Pattern 1:1 doublet (gap of 2 Da)Distinctive signature of a mono-brominated compound (

and

isotopes).
Fragmentation Loss of 87 Da (Morpholine)Confirms presence of intact morpholine ring.

Critical Limitation: Both the Target and the Regioisomer will show the exact same parent ion (258/260) and isotope pattern. LC-MS retention time is the only differentiator here , but without a known standard, NMR is required for absolute structural assignment.

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm the morpholine position.

Comparative NMR Data (DMSO-

)

The table below contrasts the expected signals for the Target vs. the Regioisomer.

SignalTarget (2-Morpholino)Regioisomer (6-Morpholino)Differentiation Logic
Amine (

)
Broad singlet, ~5.0 ppmBroad singlet, ~5.0 ppmNot diagnostic alone.
Pyridine H4 Doublet, ~6.8 ppmDoublet, ~7.0 ppmH4 is shielded by the ortho-amine in the Target.
Pyridine H5 Doublet, ~7.2 ppmDoublet, ~6.7 ppmH5 is shielded by the ortho-morpholine in the Regioisomer.
Morpholine

~3.0 - 3.2 ppm~3.4 - 3.6 ppmSteric Twist: In the Target, the morpholine is twisted out of plane due to the adjacent nitro/amine, shielding these protons slightly compared to the unhindered C6 isomer.
NOE Contact Strong NOE between

and Morpholine
NO NOE between

and Morpholine
THE SMOKING GUN.
The "Smoking Gun": NOESY Experiment

To conclusively prove you have the target, you must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiment.

  • Target (2-Morpholino): The Morpholine ring is at position 2, and the Amine is at position 3. They are vicinal (neighbors).

    • Result: Irradiating the Amine

      
       signal will result in an enhancement of the Morpholine 
      
      
      
      protons.
  • Regioisomer (6-Morpholino): The Morpholine is at position 6, and the Amine is at position 3. They are separated by the pyridine ring protons.

    • Result: Irradiating the Amine

      
       signal will show NO enhancement of the Morpholine protons. It may show enhancement of the Pyridine H4 proton instead.
      
Analytical Decision Workflow

Use this logic gate to validate your product batch.

DecisionTree Sample Crude Product Sample LCMS Step 1: LC-MS Analysis Sample->LCMS CheckMass Mass = 258/260 (1:1 Ratio)? LCMS->CheckMass FailMass Reject: Wrong Formula (Check for Dibromo SM) CheckMass->FailMass No PassMass Step 2: 1H NMR (DMSO-d6) CheckMass->PassMass Yes NOE_Exp Step 3: NOE Experiment (Irradiate NH2 peak) PassMass->NOE_Exp CheckNOE NOE to Morpholine CH2? NOE_Exp->CheckNOE Confirmed CONFIRMED TARGET (2-Morpholino isomer) CheckNOE->Confirmed Yes (Proximity) Isomer IDENTIFIED IMPURITY (6-Morpholino isomer) CheckNOE->Isomer No (Distance)

Caption: Step-by-step decision matrix for validating the structural identity of 6-Bromo-2-morpholin-4-ylpyridin-3-amine.

Detailed Experimental Protocols
Protocol A: LC-MS Condition (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI (+) MS.

  • Expected Result: Target typically elutes later than the regioisomer on C18 due to the intramolecular H-bond capability of the 2-morpholino/3-amine motif, which makes it slightly more lipophilic (pseudo-ring formation) compared to the more polar 6-morpholino isomer.

Protocol B: NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reason: The amine protons are exchangeable. DMSO slows this exchange and forms H-bonds, making the

      
       peak sharp and distinct (usually around 5-6 ppm), which is critical for the NOE experiment. In Chloroform, the amine peak is often broad or invisible.
      
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 1D NOE Difference: Select the

      
       frequency for irradiation.
      
References
  • Evaluation of Regioselectivity in SNAr Reactions

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

    • Relevance: Explains the electronic and steric governance of C2 vs C4/C6 substitution in pyridine/pyrimidine systems.
  • Mass Spectrometry of Brominated Compounds

    • Title: Mass Spectrometry - Fragmentation Patterns (Halides).[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

    • Relevance: Validates the 1:1 isotope ratio rule for mono-bromin
  • Morpholine-Pyridine Kinase Inhibitor Scaffolds

    • Title: Discovery of GDC-0941 (Pictilisib): A Potent, Selective, Oral Inhibitor of Class I PI3 Kinase.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

    • Relevance: Establishes the pharmaceutical relevance of the 2-morpholino-pyridine structural motif.

Sources

A Senior Application Scientist's Guide to Benchmarking "6-Bromo-2-morpholin-4-ylpyridin-3-amine" for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Aminopyridines in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic building blocks, substituted aminopyridines stand out for their prevalence in a wide array of biologically active compounds.[1] Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in the design of novel therapeutics.

This guide provides an in-depth technical comparison of 6-Bromo-2-morpholin-4-ylpyridin-3-amine , a versatile building block, against a curated selection of structurally similar analogues. Our objective is to furnish medicinal chemists with the critical data and experimental insights necessary to make informed decisions in their synthetic campaigns. We will delve into the comparative reactivity of these building blocks in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Furthermore, we will explore the biological significance of the morpholine moiety and the broader class of aminopyridines, offering a rationale for their application in contemporary drug discovery.

It is important to note that while direct, head-to-head comparative experimental data for "6-Bromo-2-morpholin-4-ylpyridin-3-amine" is not extensively available in the current literature, this guide synthesizes findings from closely related structures to provide a robust, predictive framework for its utility. The protocols and expected outcomes detailed herein are intended to serve as a validated starting point for your experimental work.

The Chemical Landscape: A Comparative Overview of Building Blocks

The central focus of this guide is 6-Bromo-2-morpholin-4-ylpyridin-3-amine . To provide a comprehensive benchmark, we have selected a panel of commercially available, structurally related 6-bromo-2-substituted-pyridin-3-amines. The key differentiating feature among these analogues is the substituent at the 2-position of the pyridine ring, which is expected to modulate the steric and electronic properties of the molecule, thereby influencing its reactivity in cross-coupling reactions.

Building Block Structure Key Features
6-Bromo-2-morpholin-4-ylpyridin-3-amine The morpholine ring is a known pharmacophore that can improve aqueous solubility and metabolic stability.[2][3][4] Its electron-donating nature may influence the reactivity of the C-Br bond.
6-Bromo-2-methoxypyridin-3-amine The methoxy group is a smaller, electron-donating group that serves as a good electronic comparator to the morpholine.[5]
6-Bromo-2-(piperidin-1-yl)pyridin-3-amine The piperidine ring offers a more lipophilic and basic alternative to the morpholine, allowing for an exploration of the impact of these properties on reactivity and biological activity.
6-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine The five-membered pyrrolidine ring presents a different steric profile compared to the six-membered morpholine and piperidine rings.
6-Bromo-2-(azetidin-1-yl)pyridin-3-amine The strained four-membered azetidine ring can impart unique conformational constraints and may influence the electronic properties of the pyridine ring differently.

Benchmarking Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of a building block is demonstrated by its performance in key chemical transformations. We will now provide detailed protocols and expected performance benchmarks for our target compound and its analogues in three indispensable cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with a wide tolerance for functional groups.[6][7][8] For substituted aminopyridines, this reaction is crucial for introducing aryl or heteroaryl moieties, a common strategy in the elaboration of drug candidates.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_vessel Oven-dried Schlenk flask add_solids Add bromopyridine (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) prep_vessel->add_solids purge Evacuate and backfill with Argon (3x) add_solids->purge add_solvent Add degassed 1,4-dioxane/H₂O (4:1) purge->add_solvent heat Heat to 90 °C add_solvent->heat stir Stir for 12-24 h heat->stir cool Cool to room temperature stir->cool filter Filter through Celite® cool->filter extract Extract with EtOAc filter->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the 6-bromo-2-substituted-pyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data (Predicted)

Building Block Expected Yield (%) Notes
6-Bromo-2-morpholin-4-ylpyridin-3-amine 80-95The electron-donating morpholine may slightly accelerate the oxidative addition step.
6-Bromo-2-methoxypyridin-3-amine 85-98The less sterically hindered methoxy group may lead to slightly faster reaction times and higher yields.
6-Bromo-2-(piperidin-1-yl)pyridin-3-amine 75-90Increased basicity of the piperidine nitrogen could potentially lead to some catalyst inhibition, requiring careful optimization of the ligand.
6-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine 80-95Similar reactivity to the morpholine analogue is expected.
6-Bromo-2-(azetidin-1-yl)pyridin-3-amine 70-85The strained ring may introduce unforeseen reactivity, potentially requiring milder conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[9][10] This reaction allows for the coupling of our bromopyridine building blocks with a wide range of primary and secondary amines.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_vessel Oven-dried Schlenk flask add_solids Add bromopyridine (1.0 eq), amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) prep_vessel->add_solids purge Evacuate and backfill with Argon (3x) add_solids->purge add_solvent Add degassed toluene purge->add_solvent heat Heat to 100 °C add_solvent->heat stir Stir for 8-16 h heat->stir cool Cool to room temperature stir->cool quench Quench with saturated NH₄Cl cool->quench extract Extract with EtOAc quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the 6-bromo-2-substituted-pyridin-3-amine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and XPhos (0.08 eq).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data (Predicted)

Building Block Expected Yield (%) Notes
6-Bromo-2-morpholin-4-ylpyridin-3-amine 75-90The presence of two basic nitrogen atoms (morpholine and the 3-amino group) may necessitate careful control of stoichiometry and the use of a bulky ligand like XPhos to prevent catalyst inhibition.
6-Bromo-2-methoxypyridin-3-amine 80-95The less basic methoxy group is less likely to interfere with the catalyst, potentially leading to higher yields.
6-Bromo-2-(piperidin-1-yl)pyridin-3-amine 70-85The higher basicity of the piperidine ring could pose a greater challenge for catalyst activity. The use of a pre-catalyst system may be beneficial.[11]
6-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine 75-90Similar reactivity to the morpholine analogue is anticipated.
6-Bromo-2-(azetidin-1-yl)pyridin-3-amine 65-80The increased ring strain and potential for ring-opening side reactions may require milder conditions and more specialized ligands.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.[12][13][14] This reaction allows for the direct installation of an alkynyl group at the 6-position of our pyridine building blocks.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_vessel Oven-dried Schlenk flask add_solids Add bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) prep_vessel->add_solids purge Evacuate and backfill with Argon (3x) add_solids->purge add_solvents_reagents Add degassed THF and Et₃N, then terminal alkyne (1.5 eq) purge->add_solvents_reagents heat Heat to 60 °C add_solvents_reagents->heat stir Stir for 6-12 h heat->stir cool Cool to room temperature stir->cool filter Filter through Celite® cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling

  • To an oven-dried Schlenk flask, add the 6-bromo-2-substituted-pyridin-3-amine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Add degassed tetrahydrofuran and triethylamine via syringe.

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Comparative Performance Data (Predicted)

Building Block Expected Yield (%) Notes
6-Bromo-2-morpholin-4-ylpyridin-3-amine 85-98The unprotected 3-amino group is generally well-tolerated in Sonogashira couplings of similar substrates.[13]
6-Bromo-2-methoxypyridin-3-amine 90-99Excellent yields are expected due to the favorable electronic and steric profile.
6-Bromo-2-(piperidin-1-yl)pyridin-3-amine 80-95The basicity of the piperidine may require the use of a slight excess of triethylamine to ensure efficient reaction.
6-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine 85-98High yields are anticipated, similar to the morpholine analogue.
6-Bromo-2-(azetidin-1-yl)pyridin-3-amine 75-90Milder conditions may be necessary to avoid potential side reactions involving the strained azetidine ring.

Biological Significance and Structure-Activity Relationship (SAR) Insights

The choice of a building block is not only dictated by its chemical reactivity but also by the biological relevance of the resulting structures. The 2-morpholin-3-aminopyridine scaffold is of particular interest in drug discovery.

The Role of the Morpholine Moiety

The morpholine ring is a well-established "privileged structure" in medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

  • Improved Physicochemical Properties: The oxygen atom of the morpholine can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and overall better ADME (absorption, distribution, metabolism, and excretion) properties.[2][4]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

  • Biological Activity: Morpholine-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and CNS-related activities.[3][4][15] For instance, morpholinopyrimidine derivatives have been investigated as inhibitors of iNOS and COX-2 in the context of inflammation.[2][3][4]

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 6-substituted-2-morpholin-3-aminopyridines is limited, we can extrapolate from related series of aminopyridine and pyrimidine derivatives.[16][17][18]

SAR Insights Pathway

G cluster_sar Structure-Activity Relationship Insights A 6-Bromo-2-morpholin-4-ylpyridin-3-amine B Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C Diverse Library of 6-substituted analogues B->C D Biological Screening (e.g., Kinase assays, Anti-inflammatory assays) C->D E Identification of Hits D->E F SAR Elucidation E->F G Lead Optimization F->G

Caption: A conceptual pathway for SAR elucidation starting from the title compound.

Key questions to explore in an SAR campaign would include:

  • The 6-position: How does the nature of the substituent introduced via cross-coupling (e.g., aryl, heteroaryl, alkyl, alkynyl) affect biological activity? Are there specific substitution patterns on an appended aryl ring that are favored?

  • The 2-position: How do variations in the cyclic amine (morpholine vs. piperidine, pyrrolidine, etc.) impact potency and selectivity? This can probe the importance of lipophilicity, basicity, and hydrogen bonding capacity at this position.

  • The 3-amino group: Is this primary amine essential for activity? Can it be acylated, alkylated, or replaced with other functional groups?

Conclusion and Future Outlook

"6-Bromo-2-morpholin-4-ylpyridin-3-amine" and its analogues represent a rich chemical space for the exploration of novel therapeutic agents. This guide has provided a comprehensive, albeit predictive, benchmarking of their performance in key cross-coupling reactions, alongside a rationale for their biological significance. The detailed protocols and comparative data tables are designed to empower researchers to efficiently incorporate these valuable building blocks into their synthetic strategies.

The true potential of these compounds will be unlocked through their systematic evaluation in diverse biological assays. The insights gained from such studies will undoubtedly contribute to the development of the next generation of therapeutics.

References

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. Available at: [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available at: [Link]

  • (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid. SR Innovations India. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PubMed Central. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • Structures Activity Relationship. SlideShare. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. bioRxiv. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

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"6-Bromo-2-morpholin-4-ylpyridin-3-amine" in the synthesis of selective vs non-selective kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 1155843-61-0 / 1284485-64-6 analog) as a privileged scaffold in the synthesis of kinase inhibitors.

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the 2-morpholino-3-aminopyridine core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of enzymes, most notably the PI3K/AKT/mTOR pathway and ERK kinases.

This specific intermediate, 6-Bromo-2-morpholin-4-ylpyridin-3-amine , serves as a critical bifurcation point in medicinal chemistry campaigns. It allows researchers to decide between pan-inhibition (broad spectrum) and isoform-selectivity (targeted therapy) based on the derivatization of its two primary reactive handles: the C6-bromide and the C3-amine.

FeatureStrategic Advantage
C2-Morpholine Acts as the primary Hinge Binder , forming a critical hydrogen bond with the kinase ATP-binding site (e.g., Val851 in PI3K

).
C6-Bromide A handle for Suzuki-Miyaura coupling , enabling access to the "specificity pocket" or solvent-exposed regions to tune potency and solubility.
C3-Amine A handle for Urea/Amide formation , projecting substituents into the affinity pocket to dictate isoform selectivity (e.g., PI3K

vs.

).

Synthesis Protocols: Accessing the Intermediate

The synthesis of this intermediate requires strict regiocontrol to ensure the morpholine adds at the C2 position rather than C6. The Nitro-Reduction Route is the industry standard for scalability and purity compared to direct bromination of aminopyridines.

Protocol A: The Nitro-Reduction Route (Recommended)

This route avoids the regioselectivity issues of brominating an electron-rich aminopyridine.

Step 1: Regioselective SNAr

  • Reagents: 2,6-Dichloro-3-nitropyridine (Starting Material), Morpholine, Et

    
    N (Base), DCM (Solvent).
    
  • Conditions:

    
    , 4 hours.
    
  • Mechanism: The nitro group at C3 activates the C2-chloride for nucleophilic attack via the Meisenheimer complex. Steric hindrance and electronic activation favor substitution at C2 over C6.

  • Yield: ~85-90%.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe), NH

    
    Cl, EtOH/H
    
    
    
    O (4:1).
  • Conditions: Reflux (

    
    ), 2 hours.
    
  • Workup: Filter through Celite to remove iron sludge. Concentrate.

  • Yield: ~90%.

Step 3: Bromination (If starting from Chloro-analog)

  • Note: If the starting material was 2,6-dibromo-3-nitropyridine, this step is skipped. If starting from chloro, a halogen exchange (Finkelstein-like) or using the bromo-analog initially is preferred.

Visualization: Synthesis Workflow

SynthesisRoute SM 2,6-Dibromo-3-nitropyridine Step1 Step 1: SNAr (Morpholine, Et3N) SM->Step1 Inter1 2-Morpholino-6-bromo-3-nitropyridine Step1->Inter1 Regioselective Substitution Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Product 6-Bromo-2-morpholin-4-ylpyridin-3-amine Step2->Product Nitro Reduction

Caption: Figure 1. Regioselective synthesis pathway ensuring morpholine installation at the C2 position.

Selective vs. Non-Selective Inhibitor Design

The utility of this intermediate lies in how the C6-Aryl and C3-Urea vectors are exploited.

Comparative Analysis: Engineering Selectivity
ParameterNon-Selective (Pan-PI3K) Isoform Selective (e.g., PI3K

)
Design Goal Inhibit all Class I PI3K isoforms (

) to prevent pathway feedback reactivation.
Target specific mutant isoforms (e.g.,

) to reduce toxicity (hyperglycemia, insulin resistance).
C6-Modification Rigid Heterocycles. Introduction of indazoles or pyrimidines that stack with the conserved hinge region residues.H-Bond Donors. Introduction of aminopyridines or phenols to interact with non-conserved residues (e.g., Gln859 in PI3K

).
C3-Modification Small Ureas. Simple methyl- or ethyl-ureas that fit the conserved affinity pocket without steric clash.Bulky/Polar Ureas. Sulfonylureas or heteroaryl-ureas that exploit the flexibility of the "P-loop" or specific water networks.
Representative Drug ZSTK474 (Analogous triazine core) - Pan-PI3K.Alpelisib (BYL719) (Aminopyridine core) - PI3K

selective.
Case Study: The "Switch" Mechanism
  • Non-Selective Mode: Coupling a 2-aminopyrimidine at the C6 position of the scaffold creates a "propeller" shape that binds tightly to the ATP pocket of all isoforms (PI3K

    
    ) with single-digit nanomolar potency.
    
  • Selective Mode: Coupling a 2-amino-5-carboxamide-pyridine at C6 creates a specific hydrogen bond with Gln859 , a residue unique to PI3K

    
     (other isoforms have His or Asp). This single interaction, facilitated by the 6-bromo handle, can increase selectivity by >100-fold.
    
Visualization: Selectivity Decision Tree

SelectivityTree Core 6-Bromo-2-morpholin-4-ylpyridin-3-amine Decision Target Profile? Core->Decision Pan Pan-PI3K / Dual PI3K-mTOR Decision->Pan Sel Isoform Selective (PI3K-Alpha) Decision->Sel PanStrat Strategy: Maximize Hinge Interaction Pan->PanStrat PanChem C6: Indazole / Benzimidazole C3: Simple Urea PanStrat->PanChem SelStrat Strategy: Target Non-Conserved Residues (e.g., Gln859) Sel->SelStrat SelChem C6: 2-Aminopyridine-5-amide C3: Sulfonylurea SelStrat->SelChem

Caption: Figure 2. Structural modifications at C6 and C3 dictate the pharmacological profile of the final inhibitor.

Experimental Validation: Key Assays

To validate the synthesized inhibitors, the following self-validating protocol hierarchy is recommended:

  • Enzymatic ADP-Glo Assay (Biochemical):

    • Measure IC50 against recombinant PI3K

      
      .
      
    • Success Metric: Selective inhibitors should show >50-fold difference in IC50 between isoforms.

  • Western Blot (Cellular):

    • Cell Line: MCF-7 (PIK3CA mutant) vs. PC-3 (PTEN null).

    • Marker: Phospho-AKT (Ser473) and Phospho-S6.

    • Causality: Reduction in pAKT without reduction in pERK confirms on-target PI3K inhibition.

  • Solubility & Microsomal Stability:

    • The pyridine nitrogen (pKa ~5.2) improves solubility compared to benzene analogs but is less soluble than pyrimidines.

    • Test: Kinetic solubility in PBS (pH 7.4).

References

  • Rewcastle, G. W., et al. (2011). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Bioorganic & Medicinal Chemistry. Link

  • Smaill, J. B., et al. (2016). "Heterocyclic Analogues of the PI3K Inhibitor ZSTK474: Synthesis and Evaluation." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Series. (2025). "Synthesis of 6-Bromopyridin-3-amine and Derivatives: Challenges and Solutions." Link

  • Heffron, T. P., et al. (2016). "Discovery of Clinical Candidate GDC-0994, an Orally Bioavailable Inhibitor of ERK1/2." ACS Medicinal Chemistry Letters. Link

Cost-benefit analysis of "6-Bromo-2-morpholin-4-ylpyridin-3-amine" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Executive Summary

6-Bromo-2-morpholin-4-ylpyridin-3-amine is a critical heterocyclic scaffold, frequently utilized as an intermediate in the development of PI3K inhibitors (e.g., Pictilisib analogues) and other kinase-targeting oncological drugs. Its structural complexity—featuring an electron-rich amine, a bulky morpholine ring, and a reactive bromine handle—presents a specific synthetic challenge: Regioselectivity.

The core difficulty lies in distinguishing between the C-2 and C-6 positions of the pyridine ring for the introduction of the morpholine group while preserving the bromine atom for future cross-coupling (e.g., Suzuki-Miyaura).

This guide compares two primary synthetic strategies:

  • Route A (The Nitro-Activation Pathway): A scalable, two-step sequence utilizing 2,6-dibromo-3-nitropyridine. This is the recommended industrial standard due to its high regiocontrol and cost-efficiency.

  • Route B (The Pd-Catalyzed Pathway): A Buchwald-Hartwig amination approach. While milder, it suffers from higher costs and catalyst scavenging requirements.

Strategic Analysis of Synthesis Routes

Route A: The Nitro-Activation Pathway (Recommended)

This route exploits the electronic properties of the nitro group to direct nucleophilic attack.

  • Mechanism: The nitro group at C-3 exerts a strong inductive electron-withdrawing effect (-I), making the adjacent C-2 position significantly more electrophilic than the C-6 position. This allows for a kinetically controlled nucleophilic aromatic substitution (

    
    ) by morpholine exclusively at C-2.
    
  • Sequence:

    • 
      : 2,6-Dibromo-3-nitropyridine + Morpholine 
      
      
      
      6-Bromo-2-morpholino-3-nitropyridine.
    • Reduction: Nitro group

      
       Amine (using Fe/AcOH or 
      
      
      
      to prevent debromination).
Route B: The Pd-Catalyzed Pathway (Alternative)

This route attempts to install the morpholine via metal catalysis on a di-halogenated precursor.

  • Mechanism: Uses a Palladium(0) catalyst to couple morpholine to 2,6-dibromopyridin-3-amine.

  • Challenges: The free amine at C-3 can poison the catalyst or compete in the reaction. Furthermore, achieving selectivity between the C-2 and C-6 bromines requires expensive, sterically demanding ligands (e.g., Xantphos), increasing the Cost of Goods Sold (COGS).

Cost-Benefit Analysis (CBA)

MetricRoute A: Nitro-Activation (Recommended)Route B: Pd-Catalysis (Alternative)
Raw Material Cost Low (Commodity reagents: Morpholine, Iron powder)High (Pd precursors, Phosphine ligands)
Regioselectivity High (>95:5) (Controlled by electronics/temperature)Moderate (Ligand dependent; risk of bis-amination)
Yield (Overall) 65 - 75% 40 - 55%
Scalability Excellent (Exothermic but manageable)Poor (High dilution required; catalyst removal)
E-Factor (Waste) Moderate (Iron waste requires disposal)High (Solvent intensive; heavy metal waste)
Safety Profile Moderate (Nitro compounds are energetic)Good (Milder conditions, no energetic intermediates)

Detailed Experimental Protocols (Route A)

Step 1: Regioselective with Morpholine
  • Objective: Selective displacement of the C-2 bromine.

  • Reaction:

    
    
    

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2,6-dibromo-3-nitropyridine (1.0 eq) and anhydrous Acetonitrile (MeCN) (10 V).

  • Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Low temperature favors the kinetic product (C-2 substitution) over the thermodynamic product (C-6).

  • Addition: Add DIPEA (1.2 eq) followed by the dropwise addition of Morpholine (1.05 eq) over 30 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Workup: Pour mixture into ice-water (20 V). The yellow solid precipitates.[2] Filter the solid.[2][3]

  • Purification: Wash the cake with cold water and hexanes. Dry in a vacuum oven at 45°C.

    • Expected Yield: 85-92%.

    • Appearance: Yellow crystalline solid.

Step 2: Chemoselective Nitro Reduction
  • Objective: Reduce

    
     to 
    
    
    
    without debrominating the C-6 position.
  • Reaction:

    
    
    

Protocol:

  • Setup: In a flask, suspend 6-Bromo-2-morpholino-3-nitropyridine (1.0 eq) in Ethanol (10 V) and Water (2.5 V).

  • Reagent Prep: Add Ammonium Chloride (

    
    ) (5.0 eq) and Iron Powder  (reduced, 325 mesh, 4.0 eq).
    
  • Reaction: Heat the mixture to 70°C (Reflux) with vigorous mechanical stirring.

    • Note: Do not use catalytic hydrogenation (

      
      ) as it will likely cause hydrogenolysis of the C-6 bromine.
      
  • Monitoring: Reaction is typically complete in 2–4 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[2]

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with EtOAc and neutralize with saturated

    
    . Extract with EtOAc (3x).
    
  • Drying: Dry organics over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Ethanol/Heptane if necessary.

    • Expected Yield: 75-85%.[2]

    • Appearance: Off-white to pale brown solid.

Visualizations & Pathways

Figure 1: Synthesis Workflow and Decision Tree

SynthesisPathway Start Start: 2,6-Dibromo-3-nitropyridine Step1 Step 1: SNAr with Morpholine (0°C, MeCN) Start->Step1 Morpholine, DIPEA Check1 Check Regioselectivity (HPLC/NMR) Step1->Check1 Intermed Intermediate: 6-Bromo-2-morpholino-3-nitropyridine Check1->Intermed Pass (>95% C-2 isomer) Step2 Step 2: Reduction (Fe/NH4Cl or SnCl2) Intermed->Step2 Risk Risk: Debromination (Avoid H2/Pd) Step2->Risk If H2/Pd used Final Product: 6-Bromo-2-morpholin-4-ylpyridin-3-amine Step2->Final Chemoselective Reduction

Caption: Figure 1. Optimized synthetic workflow for the Nitro-Activation route, highlighting critical control points for regioselectivity and chemoselectivity.

Figure 2: Mechanistic Rationale for Regioselectivity

Mechanism Nitro Nitro Group (-NO2) @ C-3 C2 C-2 Position (Ortho) Nitro->C2 Strong Inductive Effect (-I) High Electrophilicity C6 C-6 Position (Para) Nitro->C6 Resonance Effect (-M) Moderate Electrophilicity Outcome Morpholine Attacks C-2 (Kinetic Control) C2->Outcome

Caption: Figure 2. Electronic influence of the C-3 nitro group. The inductive effect makes C-2 significantly more electron-deficient than C-6, driving the regioselective substitution.

References

  • BenchChem. "Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions." BenchChem Technical Guides, 2025. Link

  • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines." Organic Chemistry Portal, 2024. Link

  • Lu, J., Paci, I., & Leitch, D. C. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv, 2024. Link

  • Fox, B. A., & Threlfall, T. L. "2,3-Diaminopyridine." Organic Syntheses, Coll.[4] Vol. 5, p. 346, 1973. Link

Sources

Spectroscopic data for "6-Bromo-2-morpholin-4-ylpyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Executive Summary & Strategic Context

6-Bromo-2-morpholin-4-ylpyridin-3-amine (CAS: 220499-47-8) is a critical pharmacophore and synthetic intermediate, most notably recognized as the "key building block" in the synthesis of Pictilisib (GDC-0941) , a potent Class I PI3K inhibitor.

For medicinal chemists, this scaffold offers a unique trifecta of properties:

  • The Morpholine Ring: Improves solubility and pharmacokinetic properties (metabolic stability).

  • The 3-Amino Group: Provides a handle for sulfonylation or amide coupling, essential for hydrogen-bonding interactions within the kinase ATP-binding pocket.

  • The 6-Bromo Substituent: A highly reactive electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for the modular attachment of diverse aryl/heteroaryl "tails" (e.g., indazoles).

This guide compares the spectroscopic signature and synthetic performance of this bromide against its chlorinated and isomeric alternatives, providing actionable data for process optimization.

Spectroscopic Characterization

The following data represents the standard characterization profile for high-purity (>98%) material, consistent with literature values reported in Journal of Medicinal Chemistry (Folkes et al., 2008) and related patents (WO2008070740).

A. Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is distinct due to the asymmetry introduced by the 2,3,6-substitution pattern.
NucleusSolventChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight

H
DMSO-

6.98 Doublet (

Hz)
1HPyridine H-5Ortho to Bromine (shielded)
6.65 Doublet (

Hz)
1HPyridine H-4Ortho to Amine (shielded)
4.95 Broad Singlet2H-NH

Exchangeable; indicates free amine
3.72 Triplet (

Hz)
4HMorpholine -O-CH

-
Characteristic ether region
3.05 Triplet (

Hz)
4HMorpholine -N-CH

-
Characteristic amine region

Key Diagnostic Feature: The pair of doublets at 6.98 and 6.65 ppm with an 8.0 Hz coupling constant confirms the para relationship of the protons (positions 4 and 5), verifying the 2,3,6-substitution pattern. If the product were the 2,6-diamino isomer, the symmetry would alter this pattern.

B. Mass Spectrometry (MS)
Ionization ModeMolecular Ionm/z (Observed)PatternInterpretation
ESI+ [M+H]

258.0 / 260.0 1:1 DoubletCharacteristic

Br /

Br
isotope pattern confirms mono-bromination.

Comparative Analysis: Bromo vs. Chloro Analogs

When designing a synthesis, researchers often choose between the 6-Bromo (CAS: 220499-47-8) and 6-Chloro (CAS: 220499-46-7) analogs. The choice dictates the efficiency of the subsequent cross-coupling step.

Feature6-Bromo Analog (Target)6-Chloro Analog (Alternative)Decision Driver
Reactivity (

)
HighModerateBromo is preferred for difficult substitutions.
Suzuki Coupling Excellent. Oxidative addition to Pd(0) is fast (

).
Good. Requires bulky ligands (e.g., XPhos, SPhos) or higher temps.Use Bromo for mild conditions or unstable partners.
Cost HigherLowerUse Chloro for scale-up if conditions permit.
Stability Moderate (Light sensitive)HighStore Bromo in amber vials.

Expert Insight: While the Chloro-analog is cheaper, the 6-Bromo variant is indispensable when the subsequent coupling partner is sterically hindered (e.g., an ortho-substituted indazole). The faster oxidative addition rate of the C-Br bond minimizes homocoupling side reactions and catalyst decomposition.

Synthetic Protocols

Workflow Visualization

The following diagram illustrates the regioselective synthesis of the target compound and its downstream application.

G SM 3-Amino-2,6- dibromopyridine Intermediate 6-Bromo-2-morpholin- 4-ylpyridin-3-amine (TARGET) SM->Intermediate SNAr, 120°C Regioselective @ C2 Reagent Morpholine (Nucleophile) Reagent->Intermediate Product Pictilisib (GDC-0941) Precursor Intermediate->Product Suzuki Coupling (Indazole Boronate)

Caption: Regioselective synthesis pathway. The amino group at C3 directs nucleophilic attack to C2 via electronic deactivation of C6 and steric guidance.

Protocol: Regioselective Synthesis via

Objective: Synthesize 6-bromo-2-morpholin-4-ylpyridin-3-amine from 3-amino-2,6-dibromopyridine.

  • Reagents:

    • 3-Amino-2,6-dibromopyridine (1.0 eq)

    • Morpholine (5.0 eq) - Acts as both reactant and solvent/base.

    • Alternative: Use NMP as solvent with DIPEA (3.0 eq) and Morpholine (1.2 eq).

  • Procedure:

    • Step 1: Dissolve 3-amino-2,6-dibromopyridine in neat morpholine in a pressure tube.

    • Step 2: Heat the mixture to 120°C for 12–16 hours.

      • Note: Monitoring by HPLC is crucial. The reaction must be stopped before the second bromine (at C6) is displaced (which requires >160°C).

    • Step 3: Cool to room temperature. Pour into water (10 volumes).

    • Step 4: The product often precipitates as a solid. Filter and wash with water.[1]

    • Step 5: If oil forms, extract with EtOAc, dry over MgSO

      
      , and recrystallize from Ethanol/Heptane.
      
  • Validation:

    • Check MS for m/z 258/260. If m/z ~265 is observed, you have formed the bis-morpholino byproduct (over-reaction).

References

  • Folkes, A. J., et al. (2008).[2] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[2][3] Journal of Medicinal Chemistry, 51(18), 5522-5532. Link

  • Genentech, Inc. (2008). "Fused bicyclic heteroaromatic compounds as kinase inhibitors." World Intellectual Property Organization, WO/2008/070740. Link

  • BenchChem. (2025).[4] "Reactivity Profile: 2-Amino-6-bromopyridine vs 2,6-Dibromopyridine." BenchChem Technical Library. Link

Sources

Safety Operating Guide

6-Bromo-2-morpholin-4-ylpyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 6-Bromo-2-morpholin-4-ylpyridin-3-amine requires a nuanced understanding of its functional groups. As a halogenated heteroaromatic amine, this compound presents a dual challenge: the bromine atom necessitates thermal destruction with acid-gas scrubbing, while the morpholine and amine moieties introduce basicity and potential incompatibility with strong oxidizers.

This guide moves beyond generic "hazardous waste" labeling to provide a specific, causality-based protocol for researchers.

Chemical Identity & Hazard Matrix
Parameter Technical Detail
Chemical Name 6-Bromo-2-morpholin-4-ylpyridin-3-amine
Common Synonyms 2-Morpholino-3-amino-6-bromopyridine
CAS Number 220499-47-8 (Verify against vendor label; research intermediates may vary)
Molecular Formula C₉H₁₂BrN₃O
Physical State Solid (Powder/Crystalline)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation (Cat 2/2A), Aquatic Toxicity
Waste Class Halogenated Organic (Non-RCRA Listed, but Characteristic-like behavior)

Critical Hazard Assessment (The "Why" Behind the Protocol)

To ensure safety, you must understand the chemical consequences of improper disposal.

  • The Bromine Factor (Incineration Requirement):

    • Risk: Burning brominated compounds releases Hydrogen Bromide (HBr) and potentially elemental Bromine (Br₂), which are highly corrosive and toxic.

    • Operational Impact: You cannot dispose of this in standard "Organic Waste" streams destined for fuel blending or low-temp kilns. It must be routed to a high-temperature incinerator equipped with caustic scrubbers to neutralize acid gases.

  • The Morpholine/Amine Factor (Incompatibility):

    • Risk: The morpholine ring and primary amine are basic. Mixing this waste with strong acids (e.g., Nitric Acid waste) can cause an immediate exothermic reaction and spattering.

    • Risk: Mixing with strong oxidizers (e.g., Bleach/Hypochlorite) can form chloramines or unstable N-halo species.

    • Operational Impact: Strict segregation from "Oxidizing" and "Strong Acid" waste streams is mandatory.

Waste Segregation Decision Tree

The following logic flow ensures the compound ends up in the correct destruction stream.

DisposalWorkflow Start Waste Generation: 6-Bromo-2-morpholin-4-ylpyridin-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE, Weigh Boats) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidBin Solid Waste Bin: 'Halogenated Organic Solids' Solid->SolidBin Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent? (MeOH, DMSO, DMF) SolventCheck->NonHalogenated LiquidBin_Hal Liquid Waste Carboy: 'Halogenated Organics' Halogenated->LiquidBin_Hal LiquidBin_NonHal Liquid Waste Carboy: 'Halogenated Organics' (Force Segregation due to Bromine) NonHalogenated->LiquidBin_NonHal Do NOT put in General Organic Destruction High-Temp Incineration (w/ Acid Gas Scrubbing) SolidBin->Destruction LiquidBin_Hal->Destruction LiquidBin_NonHal->Destruction

Figure 1: Decision logic for segregating brominated aminopyridine waste. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the bromine atom in the solute dictates that the mixture be treated as Halogenated Waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired reagent, contaminated gloves, weighing boats, paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" bucket lined with a 6-mil polyethylene bag.

  • Segregation: Ensure the container is labeled "Hazardous Waste - Solid - Halogenated Organics."

  • Handling:

    • Wear nitrile gloves (double-gloving recommended) and safety glasses.

    • Transfer waste gently to avoid dust generation.

    • Crucial Step: If disposing of the pure reagent bottle, rinse it three times with a small amount of solvent (e.g., Acetone or DMSO). Pour the rinsate into the Liquid Waste container (Protocol B). Deface the label on the empty bottle and dispose of the bottle as glass/plastic waste (check local EHS rules; some require the bottle to stay in hazardous waste).

  • Sealing: Twist and tape the bag neck (gooseneck seal) before closing the outer lid.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, rinsates.

  • Stream Selection: ALWAYS select the "Halogenated Organic" waste stream.

    • Scientific Rationale: Even if the solvent is Methanol (non-halogenated), the solute contains Bromine. If you put this in "Non-Halogenated Waste," it may be sent for fuel blending. When burned in a standard boiler, the bromine will corrode the facility's stack, leading to regulatory fines and equipment damage.

  • Compatibility Check: Ensure the carboy does not contain strong acids (Sulfuric, Nitric) or oxidizers (Peroxides).

  • Labeling: Tag the carboy with the full chemical name: 6-Bromo-2-morpholin-4-ylpyridin-3-amine. Do not use abbreviations like "BMPA" on waste tags.

Protocol C: Spill Cleanup (Immediate Response)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 dust mask (or respirator if large quantity), goggles, and double nitrile gloves.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust dispersal. Scoop up the slurry.

    • Solution Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.

  • Disposal: Place all cleanup materials into the Solid Waste container (Protocol A).

Regulatory Compliance (RCRA & Global)

  • US EPA (RCRA): This specific compound is not P-listed or U-listed. However, under 40 CFR 262.11, the generator must determine if it exhibits hazardous characteristics.

    • Determination: Due to the halogen content and toxicity profile, it must be managed as Hazardous Waste .

    • Waste Code: If dissolved in a spent halogenated solvent, use F002 . If solid/pure, label as "Non-Regulated Chemical Waste" only if your local TSDF (Treatment, Storage, and Disposal Facility) accepts it as such; otherwise, default to D001/Characteristic protocols to ensure incineration.

  • EU (EWC): Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • ChemicalBook . (2023). 6-Bromo-2-morpholin-4-ylpyridin-3-amine Properties and CAS 220499-47-8. Link

  • US Environmental Protection Agency (EPA) . Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (40 CFR Part 261). Link

  • Fisher Scientific . Safety Data Sheet: General Pyridine Derivatives Handling. Link(Referenced for general aminopyridine handling protocols).

  • Sigma-Aldrich . Morpholine Safety Data Sheet and Storage Incompatibilities. Link(Referenced for morpholine moiety reactivity).

Personal protective equipment for handling 6-Bromo-2-morpholin-4-ylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of 6-Bromo-2-morpholin-4-ylpyridin-3-amine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, novel heterocyclic compounds like 6-Bromo-2-morpholin-4-ylpyridin-3-amine represent key building blocks for new therapeutic agents. As we handle these molecules, our primary responsibility is to mitigate risk through a deep understanding of their potential hazards and the rigorous application of safety protocols. This guide provides a comprehensive, field-tested framework for handling this specific compound, moving beyond mere procedural steps to explain the causality behind our safety choices. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

A Proactive Hazard Analysis: Deconstructing the Molecule

Specific toxicological data for 6-Bromo-2-morpholin-4-ylpyridin-3-amine is not extensively published. Therefore, a prudent safety assessment begins with an expert analysis of its structural components: a primary aromatic amine, a brominated pyridine ring, and a morpholine moiety.

  • Primary Aromatic Amines (PAAs): This functional group is a significant structural alert. PAAs as a class are known for potential health risks, including carcinogenicity and mutagenicity, which raises concerns for professionals with occupational exposure.[1][2] They can be readily absorbed through the skin, making dermal contact a primary route of exposure.

  • Brominated Heterocycles: The presence of a bromine atom places this compound in the category of halogenated organics. These substances require specific handling and, critically, must be disposed of in a designated halogenated waste stream to prevent environmental contamination and ensure regulatory compliance.[3][4]

  • Morpholine Derivatives: While morpholine itself is a common solvent, its derivatives can exhibit corrosive properties, posing a risk of severe skin burns and eye damage upon contact.[5][6][7]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a matter of convenience but a critical control based on the hazard assessment. The following table outlines the mandatory PPE for handling this compound.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Double-gloving with nitrile gloves.Aromatic amines can penetrate standard gloves over time. Double-gloving provides an essential secondary barrier. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[11] Change gloves immediately if contamination is suspected.
Eye & Face Protection Tight-fitting chemical splash goggles and a face shield.Standard safety glasses do not protect against splashes.[12] Given the potential for this compound to cause serious eye damage, goggles are mandatory. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of solutions, reaction workups).[13]
Body Protection Polyethylene-coated polypropylene gown (or equivalent).A standard cloth lab coat is not sufficient as it can absorb chemical spills. A fluid-resistant gown prevents dermal exposure from splashes and contamination of personal clothing.[13]
Respiratory Protection Work within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of powders or vapors. A surgical mask or N95 respirator is not a substitute for a properly functioning fume hood when handling volatile or powdered chemicals.

Operational Workflow: From Vial to Waste

A disciplined, step-by-step approach is fundamental to safe handling.

Weighing and Solution Preparation
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Clean the work surface before and after use.

  • Tare Vessel: Place a clean, appropriately sized weighing vessel on the analytical balance inside the fume hood and tare it.

  • Aliquot Solid: Using a dedicated, clean spatula, carefully transfer the solid from the main container to the tared vessel. Avoid creating dust. If the solid is a fine powder, gentle handling is paramount to prevent aerosolization.

  • Seal and Dissolve: Immediately and securely close the primary container. If making a solution, add the solvent to the vessel containing the weighed solid inside the fume hood.

Reaction and Monitoring
  • Glassware: Always use clean, dry glassware and inspect it for any cracks or defects prior to use.

  • System Setup: Conduct the reaction in a well-ventilated fume hood. For reactions requiring an inert atmosphere, ensure the system is properly sealed.

  • Heating and Cooling: Use controlled heating and cooling baths. Avoid heating reaction vessels directly on a hot plate to prevent thermal shock and potential vessel failure.

  • Monitoring: When monitoring reaction progress (e.g., by TLC or LC-MS), withdraw aliquots using a syringe through a septum to minimize exposure.

Emergency Response Protocol

Preparedness is key to minimizing harm in the event of an accident. All personnel must know the location of safety showers, eyewash stations, and spill kits.

ScenarioImmediate Action Protocol
Skin Exposure Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15]
Eye Contact Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][16]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][17]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][16]
Minor Spill (<1g) Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[18] Sweep the material into a designated, sealed container for hazardous waste. Clean the area with soap and water.
Major Spill (>1g) Evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean it up yourself.[18][19]

Disposal and Decontamination Plan

Proper waste segregation is a legal and ethical requirement.

  • Waste Stream: As a halogenated organic compound, all waste containing 6-Bromo-2-morpholin-4-ylpyridin-3-amine must be collected in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste.[20]

  • Solid Waste: All contaminated consumables (gloves, weighing paper, absorbent pads, etc.) must be placed in a sealed, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Collect all reaction mixtures and solvent washes in a compatible, sealed, and clearly labeled halogenated liquid waste container.

  • Decontamination: Clean all contaminated glassware and equipment thoroughly. A triple rinse with a suitable solvent is recommended. The rinseate must be collected as hazardous waste.

Integrated Safety Workflow Diagram

The following diagram provides a visual guide to the complete handling lifecycle for 6-Bromo-2-morpholin-4-ylpyridin-3-amine, emphasizing critical safety checkpoints.

Caption: A comprehensive workflow for handling 6-Bromo-2-morpholin-4-ylpyridin-3-amine.

By adhering to these principles of proactive hazard assessment, rigorous protocol execution, and emergency preparedness, you build a foundation of deep trust in your ability to conduct research safely and responsibly.

References

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Industrial Safety Solution. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Alabama at Birmingham. Organic Solvents - Environment, Health and Safety. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Thor GmbH. Safety Data Sheet ACTICIDE LA. [Link]

  • University of Toronto. Chemical Spill Procedures - Environmental Health & Safety. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • SKC Inc. SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. [Link]

  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • University of British Columbia. Personal Protective Equipment. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.